3-O-Methyl-d-glucose
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-72-5 | |
| Record name | D-Glucose, 3-O-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-Methyl-d-glucose: A Tool for Probing Glucose Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-d-glucose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has become an indispensable tool in the study of cellular glucose transport. Its unique property of being recognized and transported by glucose transporter (GLUT) proteins, without being subsequently phosphorylated and entering glycolysis, allows for the specific investigation of the transport step of glucose uptake. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its mechanism of action, and its applications in research and drug development. Detailed experimental protocols for its use in glucose uptake assays are provided, along with a summary of key quantitative data. Furthermore, this guide explores its role in dissecting the insulin signaling pathway and its utility in the screening of novel therapeutic agents targeting glucose transport.
Introduction
This compound is a D-glucose derivative in which the hydroxyl group at the C-3 position is replaced by a methoxy group. This structural modification prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis.[1] Consequently, 3-OMG is transported into the cell but is not metabolized, allowing it to equilibrate across the cell membrane.[2] This characteristic makes it an ideal probe for studying the kinetics and regulation of glucose transport systems, independent of downstream metabolic events.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₄O₆ |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 146-72-5 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Synonyms | 3-O-Methylglucose, 3-Methylglucose |
Mechanism of Action: A Competitive Inhibitor of Glucose Transport
This compound acts as a competitive inhibitor of glucose transport. It binds to the same active site on glucose transporter proteins (GLUTs) as D-glucose, thereby competing for transport into the cell. Because it is not metabolized, the intracellular concentration of 3-OMG rises until it reaches equilibrium with the extracellular concentration. This competition for the transporter allows researchers to study the transport process itself.
Quantitative Data: Transport Kinetics
The transport of this compound follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters can vary depending on the cell type, the specific GLUT isoform expressed, and the experimental conditions.
| Cell Type | GLUT Isoform(s) | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Rat Hepatocytes | GLUT2 | 18.1 ± 5.9 | 86.2 ± 9.7 (mmol/L of cell water/min) | [3] |
| Newborn Pig Red Blood Cells | Not specified | 15.2 - 18.2 | Not specified | [4] |
Note: While this compound is a competitive inhibitor, specific inhibition constant (Ki) values are not widely reported in the literature. The focus is typically on its transport kinetics (Km and Vmax) as a glucose analog. One study did note that this compound increased the Ki of the GLUT4 inhibitor indinavir in a dose-dependent manner.[4][5]
Experimental Protocols
The use of radiolabeled this compound (e.g., [³H]-3-O-Methyl-d-glucose or [¹⁴C]-3-O-Methyl-d-glucose) is a common method for measuring glucose transport. Below are generalized protocols for glucose uptake assays in different cell types.
Glucose Uptake Assay in Erythrocytes
This protocol is adapted from a method used for the diagnosis of Glucose Transporter Protein Syndrome (GTPS).[6]
Materials:
-
Freshly collected blood in sodium-heparin or citrate-phosphate-dextrose.
-
[¹⁴C]-3-O-Methyl-d-glucose (1 µCi/mL).
-
Unlabeled this compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a stock solution of 0.5 mmol/L [¹⁴C]-3-O-Methyl-d-glucose.
-
Wash erythrocytes three times in PBS.
-
Resuspend the erythrocytes to a 50% hematocrit in PBS.
-
Initiate the uptake by adding the radiolabeled 3-OMG solution to the erythrocyte suspension at 4°C.
-
At defined time intervals (e.g., 5, 10, 15, 20 seconds), terminate the reaction by adding ice-cold PBS with a stop solution (e.g., 20 µM cytochalasin B).
-
Pellet the cells by centrifugation and wash three times with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate for normalization.
Glucose Uptake Assay in Cultured Adherent Cells (e.g., Adipocytes, Muscle Cells)
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-3-O-Methyl-d-glucose.
-
Insulin (for stimulated uptake).
-
Stop solution (e.g., ice-cold PBS with 20 µM cytochalasin B).
-
Lysis buffer (e.g., 0.1% SDS).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Seed cells in multi-well plates and differentiate as required (e.g., for adipocytes and myotubes).
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
Wash the cells with KRH buffer.
-
For insulin-stimulated uptake, incubate the cells with a known concentration of insulin (e.g., 100 nM) for 20-30 minutes at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing [³H]-3-O-Methyl-d-glucose (and insulin for stimulated conditions).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by aspirating the uptake solution and washing the cells rapidly with ice-cold stop solution.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
Application in Research: Dissecting the Insulin Signaling Pathway
This compound is a critical tool for studying the insulin signaling pathway, particularly the translocation of the glucose transporter GLUT4 to the plasma membrane in insulin-sensitive tissues like muscle and adipose tissue.
Insulin binding to its receptor initiates a phosphorylation cascade involving Insulin Receptor Substrate (IRS) proteins and the activation of Phosphoinositide 3-kinase (PI3K). This leads to the activation of Akt (also known as Protein Kinase B), a key downstream effector. Activated Akt phosphorylates a number of substrates, ultimately resulting in the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. The fusion of these vesicles with the membrane increases the number of functional GLUT4 transporters on the cell surface, facilitating glucose uptake.
By using this compound, researchers can specifically measure the transport step that is the culmination of this signaling cascade, without the confounding effects of glucose metabolism. This allows for the precise assessment of the functionality of the insulin signaling pathway in various physiological and pathological states, such as insulin resistance and type 2 diabetes.
Application in Drug Development
The ability to specifically measure glucose transport makes this compound a valuable tool in drug discovery and development, particularly for metabolic diseases and cancer.
Screening for Insulin Sensitizers
In the context of type 2 diabetes, there is a significant need for new insulin-sensitizing drugs. This compound uptake assays can be used in high-throughput screening to identify compounds that enhance insulin-stimulated glucose transport in adipocytes or muscle cells.[7] By comparing the uptake of 3-OMG in the presence and absence of insulin and a test compound, researchers can identify molecules that potentiate the effect of insulin.
Identifying Glucose Transport Inhibitors for Cancer Therapy
Many cancer cells exhibit increased glucose uptake and metabolism, a phenomenon known as the Warburg effect. This reliance on glucose makes glucose transporters, particularly GLUT1, attractive targets for anticancer therapies.[8] this compound uptake assays can be employed to screen for and characterize inhibitors of GLUT1 and other relevant glucose transporters.[9] Compounds that effectively block 3-OMG uptake in cancer cells can be further investigated as potential therapeutic agents.
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to act as a non-metabolizable substrate for glucose transporters allows for the precise and specific measurement of glucose transport, independent of downstream metabolic pathways. This property makes it invaluable for elucidating the mechanisms of glucose transport, dissecting complex signaling pathways such as insulin signaling, and for the discovery and development of novel therapeutics targeting metabolic diseases and cancer. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of research and development settings.
References
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Supportive data on the regulation of GLUT4 activity by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of GLUT4 activity in myotubes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diabetes Researchers Discover Potential New Insulin Sensitizers | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 8. mdpi.com [mdpi.com]
- 9. Effects of anticonvulsants on GLUT1-mediated glucose transport in GLUT1 deficiency syndrome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-O-Methyl-d-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-d-glucose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has served as a critical tool in physiological and biomedical research for decades. Its primary utility lies in its ability to be transported into cells via the same transporters as glucose, primarily the facilitative glucose transporters (GLUTs) and to some extent the sodium-glucose cotransporters (SGLTs), without being subsequently phosphorylated and entering glycolysis. This unique characteristic allows for the specific investigation of glucose transport kinetics and the factors that modulate this process. This technical guide provides a comprehensive overview of the mechanism of action of 3-OMG, including its transport kinetics, cellular effects, and the experimental protocols utilized for its study.
Core Mechanism of Action: A Competitive Substrate for Glucose Transporters
The fundamental mechanism of action of this compound revolves around its structural similarity to D-glucose, which allows it to be recognized and transported by glucose transporter proteins.[1][2] The methylation at the C-3 position of the glucose molecule prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis.[1][2] Consequently, 3-OMG is transported into the cell but is not metabolized, leading to its accumulation until an equilibrium is reached between the intracellular and extracellular compartments.[3] This property makes 3-OMG an ideal probe for studying the transport step of glucose uptake in isolation from subsequent metabolic events.
Transport via Facilitative Glucose Transporters (GLUTs)
3-OMG is a well-established substrate for the family of facilitative glucose transporters (GLUTs), which mediate the bidirectional, energy-independent transport of glucose across the plasma membrane. It competes with D-glucose for binding to these transporters.[4] The affinity of 3-OMG for various GLUT isoforms has been characterized in numerous cell types and expression systems.
Transport via Sodium-Glucose Cotransporters (SGLTs)
While primarily studied in the context of GLUT-mediated transport, evidence suggests that 3-OMG can also be a substrate for sodium-glucose cotransporters (SGLTs), particularly SGLT1, which is predominantly found in the small intestine and the proximal tubule of the kidney.[5] SGLTs mediate the active transport of glucose against its concentration gradient by coupling it to the transport of sodium ions.
Quantitative Data on this compound Transport Kinetics
The following tables summarize the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) for this compound transport in various systems. These parameters are crucial for understanding the affinity and capacity of different transporters for this glucose analog.
| Transporter | Cell Type/System | Km (mM) | Vmax | Reference |
| GLUT1 | Human Erythrocytes | ~21 | - | [6] |
| GLUT2 | Rat Hepatocytes | 18.1 ± 5.9 | 86.2 ± 9.7 mmol/L cell water/min | [7][8] |
| GLUT2 | Xenopus Oocytes | ~42 | - | [6] |
| GLUT3 | Xenopus Oocytes | 10.6 | - | [6] |
| GLUT4 | Xenopus Oocytes | 4.3 | 0.7 nmol/min/cell | [1] |
| (unspecified) | Newborn Pig Red Blood Cells | 15.2 (at 15°C) | - | [5][9] |
| (unspecified) | Bovine Adrenal Chromaffin Cells | 8.2 | 0.69 nmol/mg protein/min | [10] |
Cellular and Physiological Effects
Beyond its role as a transport probe, 3-OMG can elicit physiological responses, particularly at high concentrations.
Inhibition of Glucose-Induced Insulin Release
At high concentrations (in the millimolar range), 3-OMG has been shown to inhibit glucose-stimulated insulin secretion from pancreatic β-cells.[1][4] This effect is thought to be mediated by several mechanisms, including:
-
Competitive inhibition of glucose transport: By competing with glucose for uptake into β-cells, 3-OMG can reduce the intracellular glucose concentration, thereby diminishing the metabolic signals that trigger insulin release.[4]
-
Inhibition of glucokinase: Some studies suggest that 3-OMG can directly inhibit the activity of glucokinase, the primary glucose sensor in pancreatic β-cells.[1]
-
Alterations in ion channel activity: 3-OMG has been observed to increase the outflow of potassium ions (measured as 86Rb outflow) and decrease the influx of calcium ions (measured as 45Ca net uptake) in pancreatic islets, which would counteract the depolarization necessary for insulin exocytosis.[1]
Experimental Protocols
The use of this compound in research necessitates specific experimental protocols to accurately measure its transport and effects.
Radiolabeled this compound Uptake Assay
This is the most common method for quantifying 3-OMG transport.
Objective: To measure the rate of 3-OMG uptake into cells or tissues.
Materials:
-
Cells or tissue of interest
-
[14C]- or [3H]-labeled this compound
-
Unlabeled this compound
-
Appropriate buffer solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Stop solution (e.g., ice-cold buffer containing a transport inhibitor like cytochalasin B or phloretin)
-
Scintillation counter and scintillation fluid
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency or prepare tissue slices.
-
Pre-incubation: Wash the cells with buffer to remove any residual glucose. Pre-incubate in a glucose-free buffer for a defined period.
-
Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled 3-OMG and, if performing kinetic studies, varying concentrations of unlabeled 3-OMG.
-
Incubation: Incubate for a predetermined time at a controlled temperature. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the uptake buffer and add ice-cold stop solution to halt transport.
-
Washing: Quickly wash the cells multiple times with ice-cold stop solution to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate or cell number to determine the rate of uptake (e.g., in pmol/mg protein/min).
Gas Chromatography-Mass Spectrometry (GC-MS) for in vivo Transport Studies
Objective: To measure 3-OMG concentrations in plasma or tissue samples from in vivo studies.
Procedure Outline:
-
Sample Collection: Collect plasma or tissue samples at various time points after administration of 3-OMG.
-
Derivatization: Chemically modify 3-OMG (e.g., using methoxime-trimethylsilyl ether derivatization) to make it volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the components of the sample, and the mass spectrometer identifies and quantifies the 3-OMG derivative based on its mass-to-charge ratio.
-
Quantification: Use a standard curve of known 3-OMG concentrations to quantify the amount in the biological samples.
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Transport and fate of this compound versus D-Glucose.
Caption: Inhibition of insulin secretion by this compound.
Experimental Workflow
Caption: Workflow for a radiolabeled this compound uptake assay.
Conclusion
This compound remains an invaluable tool for researchers in the fields of metabolism, physiology, and drug development. Its well-characterized mechanism as a transportable but non-metabolizable glucose analog allows for the precise dissection of glucose transport processes. The quantitative data on its transport kinetics across various transporters provide a crucial reference for interpreting experimental results. Furthermore, understanding its inhibitory effects on insulin secretion at high concentrations is essential for designing and interpreting studies in the context of glucose homeostasis. The experimental protocols outlined in this guide provide a foundation for the reliable application of 3-OMG in laboratory settings. As research continues to unravel the complexities of glucose metabolism in health and disease, this compound will undoubtedly continue to be a cornerstone of these investigations.
References
- 1. Inhibition of glucose-induced insulin release by this compound: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [High D-glucose alters PI3K and Akt signaling and leads to endothelial cell migration, proliferation and angiogenesis dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of this compound transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and mechanism of the SGLT family of glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of 3-O-Methyl-d-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-d-glucose (3-OMG) is a valuable research tool in the fields of biochemistry, physiology, and drug development. Its unique property of being a non-metabolizable glucose analog allows for the specific investigation of glucose transport mechanisms, independent of downstream metabolic pathways. This technical guide provides a comprehensive overview of the historical discovery and seminal synthesis of this compound, alongside modern synthetic procedures. Detailed experimental protocols for both its chemical synthesis and its isolation from a natural source are presented. Furthermore, this guide summarizes key quantitative data and explores its interaction with cellular transport systems, offering insights into its application in studying glucose transporter (GLUT) proteins and related signaling pathways.
Discovery and Historical Context
The story of this compound is intrinsically linked to the pioneering work on carbohydrate chemistry in the early 20th century. The ability to selectively methylate the hydroxyl groups of sugars was a crucial step in elucidating their structure. The foundational methylation techniques developed by Purdie and Irvine laid the groundwork for the synthesis of various methylated sugar derivatives.[1][2][3][4]
While early studies focused on the synthesis and structural analysis of various methylated glucoses, the first definitive synthesis of this compound can be traced back to the work of Irvine and Scott in 1913. Their research on the constitution of lactose involved the methylation of glucose derivatives, leading to the preparation and characterization of this compound.
For many years, this compound remained a tool for carbohydrate chemists. Its significance broadened considerably with the discovery of its utility as a non-metabolizable tracer for studying glucose transport across cell membranes. This property has made it an indispensable molecule in metabolic research, particularly in understanding the function of glucose transporter (GLUT) proteins.[5]
More recently, in 2024, this compound was identified as a naturally occurring compound in the seed coat of black gram (Vigna mungo).[6][7][8] This discovery has opened new avenues for research into its physiological role in plants.
Chemical Synthesis of this compound
The synthesis of this compound has evolved from the early methylation methods to more refined and specific procedures. A common and efficient modern approach involves the selective methylation of the 3-hydroxyl group of a protected glucose derivative, typically 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose.
Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This synthetic route takes advantage of the free hydroxyl group at the C-3 position of diacetone glucose, allowing for its specific methylation. The subsequent removal of the isopropylidene protecting groups yields this compound.
Step 1: Methylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Methylating agent (e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄))
-
Quenching agent (e.g., Methanol or Water)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
-
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the strong base to the solution. Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the formation of the alkoxide.
-
Add the methylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Carefully quench the reaction by the slow addition of the quenching agent.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and the extraction solvent.
-
Separate the organic layer, wash with brine, and dry over the drying agent.
-
Filter and concentrate the organic layer to obtain the crude 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Deprotection to yield this compound
-
Materials:
-
3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acidic solution (e.g., Trifluoroacetic acid (TFA) in water, or dilute hydrochloric acid)
-
Base for neutralization (e.g., Sodium bicarbonate)
-
Solvent for crystallization (e.g., Ethanol or Methanol)
-
-
Procedure:
-
Dissolve the purified 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in the aqueous acidic solution.
-
Stir the reaction at room temperature for several hours, monitoring the progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with the base.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by crystallization from a suitable solvent.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Natural Occurrence and Isolation
As of 2024, this compound has been identified as a natural product in the seed coat of Vigna mungo (black gram).[6][7][8] Its isolation from this natural source provides an alternative to chemical synthesis.
Isolation from Vigna mungo Seed Coat
The isolation procedure involves extraction from the seed coat followed by chromatographic purification.
-
Materials:
-
Vigna mungo seed coats
-
Hexane
-
Methanol
-
Silica gel for column chromatography (60-120 mesh)
-
Solvents for column chromatography (e.g., a gradient of hexane and ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
-
Procedure:
-
Defatting: Extract the dried and powdered Vigna mungo seed coats with hexane to remove lipids.
-
Methanolic Extraction: Extract the defatted material with methanol.
-
Concentration: Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient (e.g., increasing polarity with ethyl acetate in hexane) to separate the components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound.
-
HPLC Purification: Pool the fractions containing the target compound and further purify by preparative HPLC to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
This section summarizes the key quantitative data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [9] |
| Molecular Weight | 194.18 g/mol | [9] |
| Melting Point | 160-169 °C | |
| Optical Rotation [α]D²⁰ | +54° to +58° (c=1 in H₂O, 24h) |
Glucose Transporter Kinetics
This compound is a substrate for GLUT transporters and its transport kinetics have been studied in various cell types.
| Transporter | Cell Type | Kₘ (mM) | Vₘₐₓ (nmol/min/cell) | Reference |
| GLUT1 | Xenopus oocytes | 26.2 | 3.5 | [10] |
| GLUT4 | Xenopus oocytes | 4.3 | 0.7 | [10] |
| - | Isolated rat hepatocytes | 18.1 (exchange entry) | 86.2 (mmol/L cell water/min) | [11] |
Biological Role and Signaling Pathways
The primary utility of this compound in research stems from its behavior as a glucose analog that is transported into cells but is not significantly metabolized. This makes it an excellent tool for dissecting the process of glucose transport from subsequent metabolic events like glycolysis.
Interaction with Glucose Transporters (GLUTs)
This compound is recognized and transported by several isoforms of the GLUT family of proteins, including GLUT1 and GLUT4.[5][10] It competes with glucose for binding to these transporters. This competitive interaction allows researchers to study the kinetics and regulation of glucose transport. For instance, the uptake of radiolabeled this compound is a common assay to measure glucose transport activity in various cell types and to screen for modulators of GLUT function.
Interaction with Hexokinase
While generally considered non-metabolizable, some studies have shown that at very high concentrations, this compound can be a poor substrate for hexokinase, the first enzyme in the glycolytic pathway.[12][13] However, the rate of phosphorylation is extremely low compared to that of glucose.[12] More significantly, high concentrations of this compound can act as a competitive inhibitor of hexokinase, reducing the phosphorylation of glucose.[1]
Signaling Pathway Diagram: Glucose vs. This compound
The following diagram illustrates the differential cellular fate of glucose and this compound after transport into the cell.
Caption: Cellular transport and fate of Glucose vs. This compound.
Applications in Research and Drug Development
The unique properties of this compound have led to its widespread use in several research areas:
-
Studying Glucose Transport: It is the gold standard for measuring basal and stimulated glucose transport in various tissues and cell lines, including muscle, adipose tissue, and brain.
-
Drug Screening: It is used in high-throughput screening assays to identify compounds that modulate the activity of GLUT transporters, which are potential targets for drugs to treat diseases like cancer and diabetes.
-
Disease Diagnosis: An assay measuring the uptake of radiolabeled this compound in red blood cells is used to diagnose Glucose Transporter Protein Syndrome (GLUT1 deficiency syndrome).[5]
-
Metabolic Research: By isolating the transport step, it helps in understanding the regulation of glucose metabolism under different physiological and pathological conditions.
Conclusion
From its origins in the foundational studies of carbohydrate chemistry to its current role as a critical tool in metabolic research, this compound has proven to be a molecule of enduring scientific importance. Its synthesis, now refined and efficient, and its well-characterized interactions with cellular machinery, provide researchers with a reliable method to investigate the intricacies of glucose transport. The recent discovery of its natural occurrence adds another layer to its scientific story. This technical guide serves as a comprehensive resource for researchers and professionals, providing the necessary historical context, detailed experimental protocols, and key data to effectively utilize this compound in their scientific endeavors.
References
- 1. Purdie Methylation [drugfuture.com]
- 2. Purdie Methylation [drugfuture.com]
- 3. Irvine–Purdie methylation | biochemistry | Britannica [britannica.com]
- 4. C.—The alkylation of sugars - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of this compound from the Seed Coat of Vigna Mungo (L.) Hepper [dspace.daffodilvarsity.edu.bd:8080]
- 7. Purification and Characterization of this compound from the seed coat of Vigna mungo (L.) Hepper | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of this compound transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In plants, 3-o-methylglucose is phosphorylated by hexokinase but not perceived as a sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Glucose Transport: A Technical Guide to 3-O-Methyl-d-glucose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of cellular metabolism and drug discovery, precise tools are paramount for dissecting complex biological processes. 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as an indispensable instrument for the specific investigation of glucose transport mechanisms. By entering cells through the same facilitative glucose transporters (GLUTs) as its natural counterpart but resisting intracellular phosphorylation and subsequent metabolism, 3-OMG allows for the isolation and detailed characterization of the transport step itself. This technical guide provides a comprehensive overview of 3-OMG, including its mechanism of action, transport kinetics, and detailed protocols for its application in key experimental models. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage 3-OMG in their studies of glucose metabolism, insulin signaling, blood-brain barrier dynamics, and the development of novel therapeutics targeting these pathways.
Introduction to this compound
This compound is a synthetic derivative of D-glucose characterized by a methyl group at the C-3 position of the glucose ring.[1] This structural modification prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1] Consequently, 3-OMG is transported into the cell but is not metabolized, allowing it to equilibrate across the cell membrane based on the activity of glucose transporters.[2] This unique property makes it an ideal probe for studying glucose transport kinetics and regulation, independent of downstream metabolic events.
The primary application of 3-OMG lies in its ability to competitively inhibit the transport of D-glucose, serving as a valuable tool in glucose uptake assays, studies on insulin resistance, and the characterization of glucose transporter isoforms.[3] Its utility extends to in vivo studies, including the investigation of glucose transport across the blood-brain barrier.[4]
Mechanism of Action and Transport
3-OMG is recognized and transported by the family of facilitative glucose transporters (GLUTs), with varying affinities for different isoforms. It shares the same transport machinery as D-glucose, thus acting as a competitive inhibitor for glucose uptake. Once inside the cell, its resistance to phosphorylation by hexokinase leads to its accumulation until an equilibrium is reached between the intracellular and extracellular compartments. This characteristic allows for the direct measurement of transport rates without the confounding influence of metabolic trapping.
dot
Caption: Transport of 3-OMG versus D-Glucose.
Quantitative Data Presentation
The transport kinetics of 3-OMG have been characterized in various cell types and experimental systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the affinity of the transporter for the substrate and the maximum rate of transport, respectively.
| Cell Type/Transporter | Experimental Condition | Km (mM) | Vmax | Reference |
| Isolated Rat Hepatocytes | Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 mmol/L of cell water/min | [5] |
| Isolated Rat Hepatocytes | Exchange Exit | 17.6 ± 3.5 | 78.8 ± 5.3 mmol/L of cell water/min | [5] |
| Isolated Rat Hepatocytes | Zero Trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 mmol/L of cell water/min | [5] |
| GLUT1 (expressed in Xenopus oocytes) | Equilibrium Exchange | 26.2 | 3.5 nmol/min/cell | [2] |
| GLUT4 (expressed in Xenopus oocytes) | Equilibrium Exchange | 4.3 | 0.7 nmol/min/cell | [2] |
Experimental Protocols
Radiolabeled this compound Uptake Assay in Adipocytes
This protocol describes a method for measuring insulin-stimulated glucose transport in differentiated adipocytes using [³H]-3-O-Methyl-d-glucose.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
KRH buffer with 0.2% Bovine Serum Albumin (BSA)
-
Insulin solution (100 nM in KRH-BSA)
-
[³H]-3-O-Methyl-d-glucose solution (e.g., 0.1 mM, 1 µCi/mL in KRH buffer)
-
Unlabeled this compound
-
Phloretin solution (as a stop solution, e.g., 200 µM in ice-cold KRH buffer)
-
Cell lysis buffer (e.g., 0.1% SDS in water)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1) to mature adipocytes in appropriate multi-well plates.
-
Serum Starvation: Prior to the assay, wash the cells twice with serum-free medium and incubate in serum-free medium for 2-4 hours to lower basal glucose uptake.
-
Insulin Stimulation:
-
Wash cells twice with KRH buffer.
-
Incubate cells with either KRH-BSA buffer (basal) or 100 nM insulin in KRH-BSA buffer (stimulated) for 20-30 minutes at 37°C.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding the [³H]-3-O-Methyl-d-glucose solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, during which uptake is linear.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold phloretin solution to stop transport.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
-
Scintillation Counting:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the rate of 3-OMG uptake (e.g., in pmol/min/mg protein).
-
Compare the uptake rates between basal and insulin-stimulated conditions.
-
dot
Caption: Workflow for a 3-OMG uptake assay.
In Vitro Blood-Brain Barrier Transport Assay
This protocol provides a general framework for assessing the transport of 3-OMG across an in vitro model of the blood-brain barrier (BBB), typically consisting of a co-culture of brain endothelial cells and astrocytes.[6]
Materials:
-
Transwell® inserts with a microporous membrane
-
Primary or immortalized brain capillary endothelial cells
-
Primary astrocytes
-
Appropriate cell culture media for endothelial cells and astrocytes
-
[¹⁴C]-3-O-Methyl-d-glucose
-
Scintillation counter
Procedure:
-
Establishment of the Co-culture Model:
-
Coat the bottom of the Transwell® plate with an appropriate extracellular matrix protein.
-
Seed astrocytes on the bottom of the wells.
-
Coat the apical side of the Transwell® inserts.
-
Seed brain endothelial cells on the apical side of the inserts.
-
Co-culture the cells until a tight monolayer with high transendothelial electrical resistance (TEER) is formed, indicating barrier integrity.
-
-
Transport Assay:
-
Wash the apical and basolateral compartments with transport buffer (e.g., KRH buffer).
-
Add [¹⁴C]-3-O-Methyl-d-glucose to the apical (luminal) chamber.
-
At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment to determine the initial concentration.
-
-
Measurement and Analysis:
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
Calculate the permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of 3-OMG across the monolayer
-
A is the surface area of the membrane
-
C₀ is the initial concentration of 3-OMG in the apical chamber
-
-
The permeability of 3-OMG can be compared to that of a known BBB permeable or impermeable marker.
-
Signaling Pathways
Insulin Signaling and Glucose Transport
Insulin plays a critical role in regulating glucose homeostasis, primarily by stimulating glucose uptake into muscle and adipose tissues. This process is mediated by the translocation of GLUT4 from intracellular vesicles to the plasma membrane. 3-OMG can be used to study the transport component of this pathway.
dot
Caption: Insulin signaling pathway to GLUT4 translocation.
Conclusion
This compound stands as a powerful and versatile tool in the arsenal of researchers studying cellular glucose transport. Its inability to be metabolized allows for the precise dissection of transport kinetics and regulation from downstream metabolic pathways. The experimental protocols and data presented in this guide provide a solid foundation for the application of 3-OMG in a variety of research contexts, from fundamental cell biology to drug discovery and development. As our understanding of the central role of glucose transport in health and disease continues to expand, the utility of 3-OMG as a key experimental probe is set to grow in significance.
References
- 1. This compound (CHEBI:73918) [ebi.ac.uk]
- 2. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 3. Glucose transport in human skeletal muscle cells in culture. Stimulation by insulin and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-O-Methyl-d-glucose in Elucidating Glucose Transport Mechanisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, the transport of glucose across the plasma membrane represents a critical and tightly regulated gateway. Understanding the dynamics of this process is paramount for research in numerous fields, including diabetes, oncology, and neurology. 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as an indispensable tool for dissecting the specific step of glucose transport, independent of its subsequent metabolic fate. This technical guide provides a comprehensive overview of the core principles, experimental applications, and data interpretation related to the use of 3-OMG in glucose transport studies.
This compound is a derivative of D-glucose in which the hydroxyl group at the 3rd carbon is replaced by a methyl group.[1] This seemingly minor modification has profound functional consequences: 3-OMG is recognized and transported by the same facilitative glucose transporters (GLUTs) as D-glucose, but it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[2][3] This unique characteristic prevents its intracellular metabolism and trapping as a phosphorylated intermediate, allowing researchers to isolate and quantify the transport process itself.[4][5]
Core Principles: Why Use this compound?
The primary advantage of using 3-OMG lies in its ability to differentiate glucose transport from glucose metabolism. Unlike D-glucose, which is rapidly phosphorylated upon entering the cell, 3-OMG remains chemically unchanged.[3][6] This allows for the study of bidirectional transport across the cell membrane until an equilibrium is reached.[4]
In contrast, another commonly used glucose analog, 2-deoxy-D-glucose (2-DG), is transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate. This phosphorylated form is not a substrate for further glycolytic enzymes and becomes trapped within the cell. While useful for measuring overall glucose uptake, 2-DG does not allow for the specific analysis of the transport step in isolation.
The logical relationship and differential fates of these glucose analogs are visualized below:
References
- 1. [CB055] Krebs-Ringer Solution with HEPES Buffer – Fast & Reliable – One-Day Service for All Products! [bio-solution.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. revvity.co.jp [revvity.co.jp]
- 6. researchgate.net [researchgate.net]
Phosphorylation of 3-O-Methyl-d-glucose by Hexokinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-O-Methyl-d-glucose (3-OMG), a synthetic analog of D-glucose, has long been utilized as a tool to study glucose transport mechanisms, largely under the assumption that it is not metabolized. However, a growing body of evidence demonstrates that 3-OMG is indeed a substrate for hexokinase, the first and rate-limiting enzyme in the glycolytic pathway. This phosphorylation, although significantly less efficient compared to that of D-glucose, has important implications for the interpretation of metabolic studies and presents opportunities for further research and drug development. This technical guide provides an in-depth analysis of the phosphorylation of 3-OMG by hexokinase, compiling available kinetic data, detailing experimental protocols, and illustrating the relevant biological pathways.
Introduction
Hexokinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a hexose sugar, trapping it within the cell and committing it to metabolism. While D-glucose is the primary substrate, the substrate specificity of hexokinase is not absolute. This compound, which has a methyl group at the C3 position of the glucose ring, can also be phosphorylated by hexokinases from various organisms, including yeast, mammals, and plants.
The phosphorylation of 3-OMG is a critical consideration for researchers using this analog to probe glucose transport, as its intracellular accumulation may not solely represent transport kinetics. Furthermore, the interaction of 3-OMG with hexokinase, both as a substrate and a potential inhibitor of glucose phosphorylation, warrants a detailed examination for its potential therapeutic and research applications.
Quantitative Data on Hexokinase Kinetics with this compound
The phosphorylation of this compound by hexokinase is characterized by a significantly lower affinity (higher Kₘ) and a much-reduced maximum velocity (Vₘₐₓ) compared to D-glucose. The available quantitative data from studies on hexokinases from different sources are summarized below. It is important to note that specific kinetic data for individual mammalian hexokinase isozymes (I, II, III, and IV) with 3-OMG are not extensively available in the current literature; the data for beef heart hexokinase likely represents a mixture of isozymes, predominantly Hexokinase I.
Table 1: Kinetic Parameters of Hexokinase for this compound and D-Glucose
| Enzyme Source | Substrate | Kₘ | Vₘₐₓ | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
| Yeast Hexokinase | D-Glucose | - | - | - | [1] |
| This compound | 40-120x higher than D-Glucose | ~1000x lower than D-Glucose | Significantly lower than D-Glucose | [1] | |
| Beef Heart Hexokinase | D-Glucose | - | - | - | [1] |
| This compound | 40-120x higher than D-Glucose | ~1000x lower than D-Glucose | Significantly lower than D-Glucose | [1] | |
| Maize Hexokinase | D-Glucose | - | - | - | [2] |
| This compound | - | - | 5 orders of magnitude lower than D-Glucose | [2] |
Note: Specific values for Kₘ and Vₘₐₓ for D-glucose were not provided in the comparative abstract for yeast and beef heart hexokinase. The data for maize hexokinase was presented as a difference in catalytic efficiency.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound phosphorylation by hexokinase.
Hexokinase Activity Assay with this compound
This protocol is adapted from standard coupled-enzyme assays for hexokinase activity and can be used to determine the kinetic parameters (Kₘ and Vₘₐₓ) for 3-OMG. The principle of this assay is that the product of the hexokinase reaction, this compound-6-phosphate, is not a substrate for the coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH). Therefore, a direct measurement of ADP production or ATP depletion is required. A common method is to use a luciferase-based assay to measure ATP consumption.
Materials:
-
Purified hexokinase (e.g., from yeast, bovine heart, or recombinant mammalian isozymes)
-
This compound (3-OMG)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
ATP detection reagent (e.g., luciferin/luciferase-based kit)
-
Microplate reader with luminescence detection
-
96-well white, opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified hexokinase in assay buffer.
-
Prepare a range of 3-OMG concentrations in the assay buffer.
-
Prepare a stock solution of ATP and MgCl₂ in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Hexokinase solution (a fixed concentration)
-
Varying concentrations of 3-OMG
-
-
Include control wells with no enzyme and no substrate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a fixed concentration of ATP/MgCl₂ solution to all wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
-
ATP Measurement:
-
Stop the reaction (e.g., by adding a stopping reagent if provided in the ATP detection kit, or by heat inactivation).
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader. The luminescence signal is proportional to the amount of remaining ATP.
-
-
Data Analysis:
-
Calculate the amount of ATP consumed in each reaction by subtracting the luminescence of the sample wells from the luminescence of the no-enzyme control wells.
-
Plot the initial reaction velocity (rate of ATP consumption) against the concentration of 3-OMG.
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Determination of the Inhibition Constant (Kᵢ) of this compound for D-Glucose Phosphorylation
This protocol determines the inhibitory effect of 3-OMG on the phosphorylation of D-glucose by hexokinase. A coupled-enzyme spectrophotometric assay is suitable for this purpose.
Materials:
-
Purified hexokinase
-
D-glucose
-
This compound (3-OMG)
-
ATP
-
MgCl₂
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well clear microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the assay buffer.
-
-
Assay Setup:
-
Set up a matrix of reactions in a 96-well plate or cuvettes with:
-
A fixed concentration of hexokinase.
-
A fixed concentration of ATP, MgCl₂, and NADP⁺.
-
A fixed, saturating concentration of G6PDH.
-
Varying concentrations of D-glucose.
-
Varying fixed concentrations of 3-OMG (the inhibitor).
-
-
Include control wells with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding the hexokinase solution.
-
Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode. The rate of increase in absorbance is proportional to the rate of NADPH formation, which is stoichiometric with the rate of glucose-6-phosphate production.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of D-glucose and 3-OMG from the linear portion of the absorbance vs. time plot.
-
To determine the mode of inhibition and the Kᵢ, create a Lineweaver-Burk plot (1/V₀ vs. 1/[D-glucose]) for each concentration of 3-OMG.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Calculate the Kᵢ value from the intercepts and slopes of the lines, or by using non-linear regression analysis to fit the data to the appropriate inhibition model.
-
Signaling Pathways and Logical Relationships
Hexokinase-Mediated Phosphorylation of this compound
The fundamental biochemical reaction is the phosphorylation of 3-OMG by hexokinase, utilizing ATP as the phosphate donor.
Caption: Phosphorylation of this compound by Hexokinase.
Experimental Workflow for Determining Hexokinase Kinetics with this compound
The following diagram illustrates the logical flow of an experiment to determine the kinetic parameters of hexokinase for 3-OMG.
References
The Dual Role of 3-O-Methyl-d-glucose in Insulin Response: A Technical Guide for Researchers
An In-depth Exploration of a Non-metabolizable Glucose Analog as a Tool and Modulator in Insulin Signaling Research
Abstract
3-O-Methyl-d-glucose (3-OMG), a synthetic, non-metabolizable analog of D-glucose, serves as a critical tool in the study of glucose transport and metabolism.[1][2][3] Its unique characteristic of being a substrate for glucose transporters (GLUTs) without undergoing subsequent intracellular phosphorylation allows for the specific investigation of glucose uptake independent of downstream metabolic events.[1][2] This guide provides a comprehensive technical overview of 3-OMG's interaction with the insulin response, detailing its effects on insulin secretion and its utility in dissecting insulin signaling pathways. We present collated quantitative data on its transport kinetics, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the fields of endocrinology, metabolism, and diabetes research.
Introduction to this compound
This compound is a derivative of D-glucose in which the hydroxyl group at the C-3 position is replaced by a methoxy group. This structural modification prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis.[1][2] Consequently, 3-OMG is transported into cells via GLUTs but is not metabolized, leading to its equilibration across the cell membrane.[4] This property makes it an invaluable probe for quantifying glucose transport rates in various cell types and tissues, both in vitro and in vivo.[5][6][7]
While widely considered metabolically inert, it is important to note that some studies have shown minimal metabolic conversion of 3-OMG in certain tissues under specific conditions, though the vast majority is recovered unmetabolized.[8][9]
Interaction with Glucose Transporters
3-OMG is transported by the same family of facilitative glucose transporters (GLUTs) as D-glucose, albeit with generally lower affinity. This competitive interaction is fundamental to its application in research.
Quantitative Data: Transport Kinetics
The affinity of 3-OMG for various GLUT isoforms, as indicated by the Michaelis-Menten constant (Km), is a crucial parameter for designing and interpreting glucose transport studies. The following table summarizes the reported Km values for 3-OMG in comparison to D-glucose for key GLUT isoforms.
| Glucose Transporter | Substrate | Km (mM) | Species/System | Reference |
| GLUT1 | This compound | 26.2 | Rat (expressed in Xenopus oocytes) | [10] |
| D-Glucose | ~3-7 | Various | [11] | |
| GLUT2 | This compound | - | - | |
| D-Glucose | ~17 | Rat | [11] | |
| GLUT4 | This compound | 4.3 | Rat (expressed in Xenopus oocytes) | [10] |
| D-Glucose | ~5 | Human | [12] |
Effect on Insulin Secretion
Contrary to stimulating insulin release, 3-OMG has been shown to inhibit glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, particularly at high concentrations.[13]
Mechanism of Inhibition
The inhibitory effect of 3-OMG on GSIS is multifactorial:
-
Competitive Inhibition of Glucose Transport: By competing with D-glucose for binding to GLUTs on the surface of pancreatic β-cells, 3-OMG reduces the influx of glucose, which is the primary trigger for insulin secretion.[13]
-
Inhibition of Glucokinase: Studies have indicated that 3-OMG can directly inhibit the activity of glucokinase, the glucose sensor in β-cells.[13] This enzymatic inhibition further dampens the metabolic signals that lead to insulin release.
Quantitative Data: Inhibition of Insulin Secretion
The inhibitory effect of 3-OMG is dependent on the concentrations of both 3-OMG and D-glucose. At high concentrations (30-80 mM), 3-OMG causes a rapid and sustained inhibition of glucose-induced insulin release in rat pancreatic islets.[13] The inhibitory action is more pronounced at lower concentrations of D-glucose.[13]
| Condition | Effect on Insulin Secretion | Reference |
| High concentrations of 3-OMG (30-80 mM) | Rapid, sustained, and not easily reversible inhibition of glucose-induced insulin release. | [13] |
| Low D-glucose concentrations in the presence of 3-OMG | More marked inhibition of insulin release. | [13] |
Role in Elucidating Insulin Signaling Pathways
The non-metabolizable nature of 3-OMG makes it an excellent tool for dissecting the components of the insulin signaling cascade, particularly the events leading to GLUT4 translocation in insulin-sensitive tissues like muscle and adipose tissue.
Glucose-Stimulated Insulin Secretion (GSIS) Pathway
The following diagram illustrates the key steps in GSIS and the points at which 3-OMG exerts its inhibitory effects.
Caption: Glucose-Stimulated Insulin Secretion Pathway and Inhibition by this compound.
Insulin Signaling and GLUT4 Translocation
This diagram outlines the insulin signaling cascade leading to the translocation of GLUT4 to the plasma membrane, a process that can be studied using 3-OMG to measure glucose transport.
Caption: Insulin Signaling Pathway Leading to GLUT4 Translocation.
Experimental Protocols
The following are generalized protocols for key experiments utilizing 3-OMG. Researchers should optimize these protocols for their specific experimental systems.
Pancreatic Islet Perifusion for Insulin Secretion Assay
This protocol allows for the dynamic measurement of insulin secretion from isolated pancreatic islets in response to various secretagogues, including the inhibitory effects of 3-OMG.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, pH 7.4
-
Solutions of D-glucose and this compound in KRB buffer at desired concentrations
-
Perifusion system (e.g., multi-channel peristaltic pump, water bath, fraction collector)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion and hand-pick islets of similar size for each experiment.
-
System Equilibration: Equilibrate the perifusion system with low-glucose (e.g., 2.8 mM) KRB buffer at 37°C for at least 30-60 minutes.
-
Islet Loading: Gently load a group of islets (e.g., 50-100) into each perifusion chamber.
-
Basal Secretion: Perifuse the islets with low-glucose KRB buffer for a baseline period (e.g., 30-60 minutes), collecting fractions at regular intervals (e.g., every 1-5 minutes).
-
Stimulation/Inhibition: Switch the perifusion solution to one containing a stimulatory concentration of D-glucose (e.g., 16.7 mM) with or without the desired concentration of 3-OMG.
-
Fraction Collection: Continue collecting fractions throughout the stimulation and inhibition period.
-
Return to Basal: Switch back to the low-glucose KRB buffer to observe the return to baseline secretion.
-
Insulin Quantification: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot insulin concentration versus time to visualize the dynamics of insulin secretion. Normalize data to the basal secretion rate or total insulin content.
Caption: Experimental Workflow for Pancreatic Islet Perifusion.
Glucose Uptake Assay Using Radiolabeled this compound
This assay measures the rate of glucose transport into cultured cells by quantifying the uptake of radiolabeled 3-OMG.
Materials:
-
Cultured cells (e.g., adipocytes, myotubes)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]- or [14C]-labeled this compound
-
Unlabeled this compound
-
Insulin
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency or differentiation state.
-
Serum Starvation: To reduce basal glucose uptake, incubate the cells in serum-free medium for 2-4 hours prior to the assay.
-
Insulin Stimulation (optional): To measure insulin-stimulated glucose uptake, incubate the cells with a known concentration of insulin (e.g., 100 nM) in KRH buffer for 20-30 minutes at 37°C. Include a control group without insulin.
-
Uptake Initiation: Remove the pre-incubation buffer and add KRH buffer containing a known concentration of radiolabeled 3-OMG and unlabeled 3-OMG.
-
Incubation: Incubate the cells for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Calculate the rate of 3-OMG uptake (e.g., in pmol/min/mg protein).
Caption: Experimental Workflow for Radiolabeled this compound Uptake Assay.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of diabetes and metabolism. Its ability to be transported by GLUTs without being metabolized allows for the precise measurement of glucose transport, a critical process in glucose homeostasis. Furthermore, its inhibitory effects on glucose-stimulated insulin secretion provide a means to probe the mechanisms of β-cell function. By understanding the quantitative aspects of its interaction with glucose transporters and its impact on insulin secretion, and by employing robust experimental protocols, researchers can continue to unravel the complexities of insulin signaling and glucose metabolism, paving the way for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. This compound (CHEBI:73918) [ebi.ac.uk]
- 2. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. revvity.com [revvity.com]
- 5. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of radiolabeled D-glucose and the nonmetabolizable analog this compound as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of glucose-induced insulin release by this compound: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Glucose Metabolism with 3-O-Methyl-d-glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricacies of glucose metabolism is paramount in the fields of biomedical research and drug development, particularly in the context of metabolic diseases such as diabetes, obesity, and cancer. Glucose transport across the cell membrane, the initial and often rate-limiting step of glucose utilization, is a critical point of regulation. 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as an invaluable tool for specifically investigating this transport process.[1][2][3]
This technical guide provides a comprehensive overview of the application of this compound in the study of glucose metabolism. It details the core principles of its use, provides quantitative data on its transport kinetics, outlines detailed experimental protocols, and illustrates the key signaling pathways and experimental workflows involved.
Core Principles of this compound as a Research Tool
This compound is a structural analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a methyl group. This modification confers two crucial properties that make it an ideal probe for studying glucose transport:
-
Transport by Glucose Transporters (GLUTs): 3-OMG is recognized and transported across the cell membrane by the same facilitative glucose transporters (GLUTs) that transport D-glucose.[2]
-
Resistance to Metabolism: Unlike D-glucose, 3-OMG is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[4] Consequently, it is not phosphorylated and trapped intracellularly, nor is it further metabolized.[4] This allows for the specific measurement of glucose transport without the confounding effects of downstream metabolic processes.[1]
By measuring the rate of 3-OMG uptake, researchers can obtain a direct assessment of the activity of glucose transporters at the plasma membrane.
Quantitative Data: Transport Kinetics of this compound
The transport of this compound, like D-glucose, follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporters are saturated with the substrate.
Below is a summary of reported kinetic parameters for 3-OMG transport in various cell types.
| Cell Type/Tissue | Glucose Transporter(s) | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Adipocytes | GLUT1, GLUT4 | ~5-10 | Not specified | [5] |
| Human Erythrocytes | GLUT1 | 1.5 - 2.5 | Not specified | Implied by use in GLUT1 deficiency diagnosis[6] |
| Cultured Muscle Cells | GLUT1, GLUT4 | Variable | Variable | [7] |
| Brain Microvascular Endothelial Cells | GLUT1 | ~7-9 | Not specified | Implied by use in blood-brain barrier studies[4] |
Note: The Km and Vmax values can vary depending on the specific cell line, experimental conditions (e.g., temperature, pH), and the expression levels of different GLUT isoforms.
Experimental Protocols
The use of this compound in research necessitates precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Glucose Uptake Assay in Cultured Cells
This protocol describes a common method for measuring 3-OMG uptake in adherent cell cultures, such as adipocytes or muscle cells.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes) seeded in 12- or 24-well plates
-
Krebs-Ringer Phosphate (KRP) buffer or similar physiological buffer
-
Radiolabeled [3H]- or [14C]-3-O-Methyl-d-glucose
-
Unlabeled this compound
-
Phloretin or Cytochalasin B (glucose transport inhibitors)
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and differentiation state.
-
Serum-starve the cells for 3-4 hours prior to the assay to establish a basal state.
-
-
Pre-incubation:
-
Wash the cells twice with warm KRP buffer.
-
Pre-incubate the cells in KRP buffer for 30 minutes at 37°C. For experiments involving inhibitors, add the inhibitor during this step.
-
-
Initiation of Uptake:
-
To initiate glucose uptake, add KRP buffer containing a known concentration of radiolabeled 3-OMG (e.g., 0.1-1.0 µCi/mL). For kinetic studies, varying concentrations of unlabeled 3-OMG can be added.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. It is crucial that the uptake is measured during the linear phase.[3]
-
-
Termination of Uptake:
-
To stop the uptake, rapidly wash the cells three times with ice-cold KRP buffer containing a glucose transport inhibitor (e.g., 0.3 mM phloretin).[2]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the rate of 3-OMG uptake (e.g., in pmol/min/mg protein).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
In Vivo Glucose Transport Measurement in Rodents
This protocol provides a framework for assessing tissue-specific glucose transport in animal models.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Radiolabeled [3H]- or [14C]-3-O-Methyl-d-glucose
-
Anesthetic
-
Surgical tools for tissue dissection
-
Tissue homogenization buffer
-
Scintillation counter
Procedure:
-
Animal Preparation:
-
Fast the animals overnight to ensure a basal metabolic state.
-
-
Injection of 3-OMG:
-
Administer a bolus injection of radiolabeled 3-OMG via the tail vein or intraperitoneally. The dose will depend on the animal model and the specific activity of the radiolabel.
-
-
Blood Sampling:
-
Collect blood samples at timed intervals (e.g., 5, 15, 30, 60 minutes) to determine the plasma clearance of 3-OMG.
-
-
Tissue Collection:
-
At a predetermined time point, euthanize the animal and rapidly dissect the tissues of interest (e.g., skeletal muscle, adipose tissue, brain).
-
Freeze the tissues immediately in liquid nitrogen to halt any further biological activity.
-
-
Sample Processing:
-
Homogenize the frozen tissues in a suitable buffer.
-
Take an aliquot of the homogenate for scintillation counting to determine the amount of radiolabeled 3-OMG taken up by the tissue.
-
Take another aliquot for protein or DNA quantification for normalization.
-
-
Data Analysis:
-
Calculate the tissue-specific uptake of 3-OMG, often expressed as a tissue/plasma ratio or as an uptake index.
-
Quantification of this compound in Biological Samples
Accurate quantification of 3-OMG is crucial for all applications. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two commonly used analytical methods.
a) GC-MS Method:
-
Sample Preparation: Deproteinize plasma or tissue homogenate samples.
-
Derivatization: Convert 3-OMG into a volatile derivative, for example, using methoxime-trimethylsilyl ether derivatization.[1]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. 3-OMG is separated from other components based on its retention time and detected by its characteristic mass spectrum.[1]
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
b) HPLC Method:
-
Sample Preparation: Deproteinize the biological sample.
-
Derivatization: Label 3-OMG with a chromophore or fluorophore to enable detection. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).
-
HPLC Analysis: Separate the derivatized 3-OMG using a reverse-phase HPLC column and detect it with a UV or fluorescence detector.
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Visualization of Signaling Pathways and Workflows
The regulation of glucose transport is a complex process involving intricate signaling cascades. 3-OMG is a key tool for dissecting these pathways.
Insulin Signaling Pathway and GLUT4 Translocation
Insulin is a primary regulator of glucose uptake in muscle and adipose tissue. Its signaling cascade culminates in the translocation of GLUT4-containing vesicles to the plasma membrane.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
AMPK Signaling Pathway and Glucose Transport
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and stimulates glucose uptake to restore energy levels.
Caption: AMPK signaling pathway stimulating glucose transporter translocation.
Experimental Workflow for a 3-OMG Glucose Uptake Assay
The logical flow of a typical in vitro glucose uptake experiment using 3-OMG is outlined below.
Caption: Workflow for a typical this compound uptake assay.
Applications in Drug Development
The use of this compound is highly relevant in the development of therapeutics for metabolic diseases.
-
Screening for Insulin Sensitizers: 3-OMG uptake assays are employed to screen for compounds that can enhance insulin-stimulated glucose transport in cell models of insulin resistance.
-
Investigating Mechanisms of Action: For a drug candidate that improves glycemic control, 3-OMG can be used to determine if its mechanism involves direct enhancement of glucose transport.
-
Evaluating Off-Target Effects: 3-OMG can be used to assess whether a drug has unintended effects on glucose uptake in various tissues.
Conclusion
This compound is a powerful and specific tool for the investigation of glucose transport. Its property as a non-metabolizable glucose analog allows for the direct measurement of GLUT activity, providing invaluable insights into the regulation of glucose metabolism. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 3-OMG in their studies to advance our understanding of metabolic health and disease.
References
- 1. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
3-O-Methyl-d-glucose: An In-depth Technical Guide for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-O-Methyl-d-glucose (3-OMG) is a non-metabolizable analog of D-glucose that has become an indispensable tool in the field of diabetes research. Its unique characteristic of being transported into cells by the same glucose transporters (GLUTs) as D-glucose, but not undergoing subsequent phosphorylation and metabolism, allows for the specific and quantitative assessment of glucose transport. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of 3-OMG in elucidating the mechanisms of glucose uptake, investigating insulin signaling pathways, and aiding in the discovery of novel anti-diabetic therapeutics.
Core Principles of this compound in Diabetes Research
This compound is structurally similar to D-glucose, with the key difference being a methyl group at the C-3 position of the pyranose ring. This modification prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis. Consequently, 3-OMG is transported into the cell but is not metabolized, allowing it to equilibrate across the cell membrane based on the activity of glucose transporters.[1][2] This property makes it an ideal probe to isolate and study the transport step of glucose uptake, independent of downstream metabolic events.
In the context of diabetes, where insulin-stimulated glucose uptake into peripheral tissues like muscle and fat is impaired, 3-OMG is instrumental in dissecting the molecular defects. By measuring the rate of 3-OMG uptake, researchers can directly assess the functionality of GLUT transporters, particularly the insulin-sensitive GLUT4, and pinpoint whether defects in insulin signaling lie upstream or at the level of the transporter itself.
Quantitative Data on this compound Transport
The transport of 3-OMG follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an indicator of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporters are saturated. These parameters are crucial for comparing glucose transport efficiency across different cell types, tissues, and experimental conditions.
| Tissue/Cell Type | Condition | Km (mM) | Vmax (mmol/L/s) | Reference |
| Rat Adipocytes | Basal | 5.41 ± 0.98 | 0.034 ± 0.014 | [3] |
| Insulin | 6.10 ± 1.65 | 1.20 ± 0.19 | [3] | |
| Basal (Corrected) | 5.0 ± 1.8 | 0.04 ± 0.01 | [4] | |
| Insulin | 3.3 ± 0.8 | 0.73 ± 0.17 | [4] | |
| Rat Skeletal Muscle (Fast-twitch) | Basal | ~70 | - | [5] |
| Insulin | ~7 | - | [5] | |
| Contractions | ~7 | - | [5] | |
| Rat Skeletal Muscle (Slow-twitch) | Basal | ~12 | - | [5] |
| Insulin | ~7 | - | [5] | |
| Contractions | ~7 | - | [5] | |
| Newborn Pig Red Blood Cells | 15°C | 15.2 | - | [6] |
| 22°C | 18.2 | - | [6] |
Experimental Protocols
In Vitro this compound Uptake Assay in 3T3-L1 Adipocytes
This protocol describes a method to measure 3-OMG uptake in differentiated 3T3-L1 adipocytes, a widely used cell line for studying adipogenesis and insulin action.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) with 0.2% BSA
-
Insulin solution (100 nM in KRH buffer)
-
[³H]-3-O-Methyl-d-glucose (radiolabeled)
-
Unlabeled this compound
-
Cytochalasin B solution (as a negative control for transport inhibition)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Serum Starvation: Wash differentiated 3T3-L1 adipocytes twice with serum-free DMEM and incubate in serum-free medium for 2-4 hours to lower basal glucose uptake.
-
Pre-incubation: Wash the cells twice with KRH buffer.
-
Insulin Stimulation: Incubate the cells with or without 100 nM insulin in KRH buffer for 30 minutes at 37°C.
-
Initiate Uptake: Add KRH buffer containing [³H]-3-O-Methyl-d-glucose (final concentration typically 0.1-1 mM, with a specific activity of ~0.5 µCi/mL) and unlabeled 3-OMG to achieve the desired final concentration. For negative controls, add cytochalasin B (10 µM) 5 minutes prior to adding the substrate.
-
Incubation: Incubate for 5-10 minutes at 37°C. The short incubation time is crucial as 3-OMG is not metabolized and will equilibrate across the membrane.[2]
-
Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold KRH buffer to stop the transport process.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the radioactivity counts.
In Vivo Assessment of Glucose Transport using this compound
This protocol provides a general framework for assessing in vivo glucose transport in animal models, often utilizing radiolabeled 3-OMG.
Materials:
-
Animal model (e.g., rats or mice)
-
[¹⁴C]-3-O-Methyl-d-glucose or other isotopically labeled 3-OMG
-
Anesthetic
-
Catheters for intravenous infusion and blood sampling
-
Saline solution
-
Insulin (for hyperinsulinemic-euglycemic clamp studies)
-
Blood glucose meter
-
Centrifuge and tubes for plasma separation
-
Scintillation counter or mass spectrometer for tracer analysis
Procedure:
-
Animal Preparation: Fast the animals overnight to ensure a basal metabolic state. Anesthetize the animal and insert catheters into appropriate blood vessels (e.g., jugular vein for infusion, carotid artery for sampling).
-
Basal Period: Allow the animal to stabilize after surgery. Take a basal blood sample to measure background radioactivity and glucose levels.
-
Tracer Administration: Administer a bolus injection of [¹⁴C]-3-O-Methyl-d-glucose intravenously.
-
Blood Sampling: Collect arterial blood samples at timed intervals (e.g., 1, 2, 5, 10, 15, 30, 60 minutes) after the bolus injection.
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Tracer Measurement: Measure the concentration of [¹⁴C]-3-O-Methyl-d-glucose in the plasma samples using a scintillation counter or a more advanced technique like gas chromatography-mass spectrometry for stable isotopes.[5][7]
-
Tissue Harvest: At the end of the experiment, specific tissues of interest (e.g., skeletal muscle, adipose tissue) can be harvested to determine the intracellular concentration of the tracer.
-
Data Analysis: The rate of disappearance of the tracer from the plasma provides an index of whole-body glucose transport. Tissue-specific uptake can be calculated from the amount of tracer in the harvested tissues. This can be combined with a hyperinsulinemic-euglycemic clamp to assess insulin-stimulated glucose transport.
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway Leading to GLUT4 Translocation
Insulin initiates a complex signaling cascade that culminates in the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane, thereby increasing glucose uptake capacity. 3-OMG is a critical tool to study the final step of this pathway – the functional consequence of GLUT4 translocation.
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Experimental Workflow for Dissecting Insulin Resistance
By using 3-OMG, researchers can determine if insulin resistance is due to a defect in the signaling pathway or a problem with the GLUT4 transporters themselves.
Caption: Workflow to identify defects in the insulin signaling pathway using 3-OMG.
Application in Drug Development
This compound-based assays are highly valuable in the preclinical stages of drug discovery for novel anti-diabetic agents. They can be adapted for high-throughput screening (HTS) to identify compounds that enhance glucose uptake.
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for identifying insulin sensitizers.
By employing a 3-OMG uptake assay in an HTS format, pharmaceutical companies can efficiently screen large libraries of small molecules to identify potential drug candidates that either mimic the effects of insulin or enhance the cell's sensitivity to insulin. "Hits" from the primary screen can then be further characterized in secondary assays to determine their mechanism of action, such as whether they act on the insulin receptor, downstream signaling molecules, or directly on the glucose transport machinery.
Conclusion
This compound remains a cornerstone in diabetes research, providing a robust and reliable method to specifically investigate the crucial step of glucose transport. Its application ranges from fundamental studies of insulin action and the pathophysiology of insulin resistance to the preclinical discovery of new therapeutic agents. The experimental protocols and conceptual frameworks outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for incorporating this versatile tool into their research endeavors to combat the global challenge of diabetes.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Symmetrical kinetic parameters for this compound transport in adipocytes in the presence and in the absence of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of glucose transport by insulin at 37 degrees C in rat adipocytes is accounted for by increased Vmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of glucose transport in rat muscle: effects of insulin and contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glucose-induced insulin release by this compound: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical and Physiological Effects of 3-O-Methyl-d-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-d-glucose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has become an invaluable tool in biomedical research. Its unique property of being recognized and transported by glucose transporters, yet not undergoing subsequent intracellular metabolism, allows for the specific investigation of glucose transport phenomena. This technical guide provides a comprehensive overview of the biochemical and physiological effects of 3-OMG, including its mechanism of action, transport kinetics, and its impact on key physiological processes such as insulin secretion and glucose homeostasis. Detailed methodologies for experiments utilizing 3-OMG are presented, alongside quantitative data and visual representations of relevant cellular pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a D-glucose molecule with a methyl group substituting the hydrogen of the hydroxyl group at the 3' position.[1] This structural modification prevents its phosphorylation by hexokinase, the first and committing step of glycolysis.[1] Consequently, 3-OMG acts as a competitive inhibitor of glucose transport and allows for the dissociation of transport from metabolism.[2][3] Its metabolic stability has been confirmed in various tissues, including the brain, heart, and liver, where it remains largely unmetabolized.[4][5] This characteristic makes it an ideal tracer for measuring glucose transport rates across cell membranes in a variety of cell types and tissues.[3][6]
Biochemical Effects
Interaction with Glucose Transporters
3-OMG is recognized and transported by the same family of facilitative glucose transporters (GLUTs) as D-glucose. It competes with glucose for binding to these transporters, thereby inhibiting glucose uptake in a concentration-dependent manner. This competitive inhibition is the primary mechanism underlying many of its observed biochemical and physiological effects.
Inhibition of Glucose Metabolism
Once inside the cell, 3-OMG is not a substrate for hexokinase and therefore does not enter the glycolytic pathway.[1] At high concentrations, 3-OMG has been shown to inhibit the phosphorylation of D-glucose by hexokinase and glucokinase.[2] This leads to a reduction in the overall utilization and oxidation of glucose within the cell.[2]
Effects on Insulin Secretion
In pancreatic β-cells, 3-OMG has a significant impact on glucose-stimulated insulin secretion (GSIS). It preferentially inhibits the first phase of GSIS, which is thought to be a direct consequence of its competition with glucose for transport, thereby delaying the rise in intracellular glucose concentration.[2] Furthermore, at high concentrations, 3-OMG can cause a sustained inhibition of insulin release by adversely affecting glucose metabolism.[2] This is associated with altered ion fluxes, specifically an increased outflow of potassium ions (measured as 86Rb outflow) and a decreased net uptake of calcium ions (45Ca).[2]
Physiological Effects
In Vivo Effects on Glucose and Lactate Levels
Intravenous administration of 3-OMG in rats has been shown to cause a transient decrease in brain glucose levels to approximately 42% of control values within 2.5 minutes, with a corresponding drop in lactate levels to 75% of control within 5 minutes.[7][8][9] This is attributed to the competitive inhibition of glucose transport across the blood-brain barrier.
Cytoprotective Properties
This compound exhibits protective effects in certain cellular contexts. It can protect pancreatic β-cells from the toxic effects of alloxan by inhibiting its uptake.[10] Additionally, it has been shown to improve the desiccation tolerance of keratinocytes, suggesting a role in cellular preservation.[11]
Quantitative Data: Transport Kinetics
The transport of this compound follows Michaelis-Menten kinetics. The following tables summarize key kinetic parameters (Km and Vmax) for 3-OMG transport in different cell types.
| Cell Type | Experimental Condition | Km (mM) | Vmax (mmol/L of cell water per min) | Reference |
| Isolated Rat Hepatocytes | Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 | [12][13] |
| Exchange Exit | 17.6 ± 3.5 | 78.8 ± 5.3 | [12][13] | |
| Zero Trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 | [12][13] | |
| Newborn Pig Red Blood Cells | Efflux (15°C) | 15.2 | Not Reported | [14] |
| Efflux (22°C) | 18.2 | Not Reported | [14] |
Experimental Protocols and Methodologies
This compound is a versatile tool in metabolic research. Below are outlines of key experimental protocols where it is frequently employed.
Glucose Transport Assay
This assay measures the rate of glucose uptake into cells or tissues, independent of its metabolism.
-
Cell Preparation: Culture cells to the desired confluency.
-
Incubation: Wash cells with a glucose-free buffer and then incubate with a known concentration of radiolabeled this compound (e.g., [14C]3-OMG or [3H]3-OMG) for a defined period.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the transport process.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radiolabeled 3-OMG taken up by the cells using scintillation counting.
-
Data Analysis: Calculate the rate of transport based on the intracellular radioactivity and the specific activity of the labeled 3-OMG.
In Vivo Measurement of Glucose Transport
This method allows for the assessment of glucose transport in a whole-organism context.
-
Animal Preparation: Anesthetize the animal and insert catheters for infusion and blood sampling.
-
Infusion: Administer a bolus or continuous infusion of labeled this compound.
-
Blood Sampling: Collect arterial blood samples at timed intervals.
-
Tissue Harvesting: At the end of the experiment, harvest the tissue of interest (e.g., brain, muscle).
-
Sample Analysis: Measure the concentration of labeled 3-OMG in plasma and tissue homogenates using techniques like gas chromatography-mass spectrometry (GC/MS) or scintillation counting.[6]
-
Kinetic Modeling: Apply appropriate mathematical models to calculate transport parameters.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals investigating glucose transport and metabolism. Its ability to act as a competitive substrate for glucose transporters without being metabolized provides a unique window into the intricacies of glucose uptake. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for the design and interpretation of studies aimed at understanding the role of glucose transport in health and disease, and for the development of novel therapeutic agents targeting these pathways.
References
- 1. This compound (CHEBI:73918) [ebi.ac.uk]
- 2. Inhibition of glucose-induced insulin release by this compound: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of pharmacological doses of 3-0-methyl-D-glucose and 2-deoxy-D-glucose on rat brain glucose and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contrasting modes of action of D-glucose and this compound as protectors of the rat pancreatic B-cell against alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves desiccation tolerance of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of this compound transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of this compound transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
The Use of 3-O-Methyl-d-glucose as a Marker for Glucose Transporter Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism and drug discovery, the precise measurement of glucose transport is paramount. Facilitated diffusion of glucose across the plasma membrane is mediated by a family of glucose transporter (GLUT) proteins. Understanding the activity of these transporters is crucial for research in numerous fields, including diabetes, oncology, and neurology. 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as a vital tool for the direct assessment of glucose transporter activity.[1][2] This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of 3-OMG as a marker for GLUT activity.
Core Principle: this compound is recognized and transported by GLUT proteins in a manner similar to D-glucose.[3][4] However, due to the methylation at the C-3 position, it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1][2] This critical property prevents its intracellular metabolism and trapping, allowing for the specific measurement of transport kinetics.[1][5][6] Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped intracellularly, 3-OMG equilibrates across the cell membrane, providing a dynamic measure of bidirectional transporter activity.[5][7]
Mechanism of this compound Transport
The transport of 3-OMG across the cell membrane is a direct reflection of the activity of facilitative glucose transporters, primarily the GLUT family (e.g., GLUT1, GLUT2, GLUT3, GLUT4). The process can be summarized as follows:
-
Binding: 3-OMG in the extracellular space binds to the outward-facing conformation of a GLUT transporter.
-
Conformational Change: Upon binding, the transporter undergoes a conformational change, reorienting the binding site to the intracellular side of the membrane.
-
Release: 3-OMG dissociates from the transporter into the cytoplasm.
-
Reorientation: The transporter returns to its outward-facing conformation, ready to bind another molecule.
Because 3-OMG is not metabolized, its intracellular concentration will eventually equilibrate with the extracellular concentration, driven by the concentration gradient and the number and activity of the GLUT transporters on the cell surface.[5]
Figure 1: Mechanism of this compound Transport
Quantitative Data on this compound Transport
The affinity (Km) and maximum velocity (Vmax) of 3-OMG transport vary depending on the specific GLUT isoform. This data is critical for designing experiments and interpreting results.
| Transporter Isoform | Species/System | Km (mM) | Vmax (nmol/min/cell) | Reference |
| GLUT1 | Rat (expressed in Xenopus oocytes) | 26.2 | 3.5 | [8] |
| GLUT1 | Human (expressed in Xenopus oocytes) | 21 | - | [9] |
| GLUT2 | Rat (expressed in Xenopus oocytes) | 42 | - | [9] |
| GLUT3 | Human (expressed in Xenopus oocytes) | 10.6 | - | [9] |
| GLUT4 | Rat (expressed in Xenopus oocytes) | 4.3 | 0.7 | [8] |
| GLUT4 | Human (expressed in Xenopus oocytes) | 4.5 | - | [9] |
| Overall Transport | Rat Red Blood Cells (zero-trans uptake) | 2.3 ± 0.48 | 0.055 ± 0.003 (µmol/ml cell water/min) | [10] |
| Overall Transport | Rat Red Blood Cells (net exit) | 2.1 ± 0.12 | 0.12 ± 0.01 (µmol/ml cell water/min) | [10] |
| Overall Transport | Newborn Pig Red Blood Cells (efflux) | 15.2 (at 15°C) | - | [11] |
| Overall Transport | Newborn Pig Red Blood Cells (efflux) | 18.2 (at 22°C) | - | [11] |
Experimental Protocols
The following sections detail generalized protocols for in vitro and in vivo studies using 3-OMG. Radiolabeled 3-OMG ([³H] or [¹⁴C]) is commonly used for ease of detection and quantification.
In Vitro this compound Uptake Assay in Cultured Cells
This protocol is a standard method for measuring 3-OMG uptake in adherent cell cultures.
Materials:
-
Cultured cells grown in multi-well plates
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or similar physiological buffer
-
Radiolabeled this compound ([³H]-3-OMG or [¹⁴C]-3-OMG)
-
Unlabeled this compound
-
Phloretin or Cytochalasin B (as inhibitors for negative controls)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Seed cells in a multi-well plate to achieve 80-90% confluency on the day of the assay.[12]
-
Washing: Gently wash the cells twice with warm KRPH buffer to remove residual glucose from the culture medium.[12]
-
Glucose Starvation: Pre-incubate the cells in glucose-free KRPH buffer for 30-60 minutes at 37°C. This step depletes intracellular glucose stores and brings GLUT transporters to the cell surface.[12]
-
Stimulation (Optional): For studies involving insulin or other stimulants, incubate the cells with the desired concentration of the stimulant (e.g., 100 nM insulin) in KRPH buffer for 20-30 minutes at 37°C.[12] Include a non-stimulated control group.
-
Uptake Initiation: Add the uptake solution containing radiolabeled 3-OMG to each well. A typical concentration is 0.1-1 mM with a specific activity of ~1 µCi/mL.[12] For competition experiments, include varying concentrations of unlabeled 3-OMG or inhibitors.
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure the measurement is within the linear range of uptake.[5][12]
-
Uptake Termination: Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold KRPH buffer. The cold temperature halts transporter activity.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well (from a parallel plate or before lysis) using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
Figure 2: In Vitro this compound Uptake Assay Workflow
In Vivo Assessment of Glucose Transport
3-OMG is also a valuable tool for assessing glucose transport in whole organisms. These studies often involve pharmacokinetic analysis.
General Protocol Outline:
-
Animal Preparation: Acclimate animals and, if necessary, implant catheters for blood sampling.
-
Tracer Administration: Administer a bolus of radiolabeled 3-OMG intravenously.[6]
-
Blood Sampling: Collect serial blood samples at defined time points.
-
Tissue Harvesting: At the end of the experiment, harvest tissues of interest.
-
Sample Processing: Separate plasma from blood samples. Homogenize tissue samples.
-
Quantification: Measure the concentration of radiolabeled 3-OMG in plasma and tissue homogenates using scintillation counting or other methods like GC-MS.[13]
-
Pharmacokinetic Modeling: Analyze the data using appropriate pharmacokinetic models to determine transport rates and distribution volumes.[14]
Signaling Pathways and Logical Relationships
The activity of glucose transporters, particularly GLUT4 in muscle and adipose tissue, is tightly regulated by signaling pathways. The insulin signaling pathway is a primary regulator of GLUT4 translocation to the plasma membrane.
Figure 3: Insulin Signaling Pathway and GLUT4 Translocation
Applications in Research and Drug Development
The use of 3-OMG as a marker for glucose transporter activity has numerous applications:
-
Basic Research: Elucidating the mechanisms of glucose transport and its regulation in different cell types and tissues.[15]
-
Diabetes Research: Investigating insulin resistance and the effects of anti-diabetic drugs on glucose uptake in muscle and adipose tissue.[15]
-
Oncology: Studying the altered glucose metabolism in cancer cells (the Warburg effect) and evaluating the potential of GLUT inhibitors as anti-cancer agents.
-
Neurology: Assessing glucose transport across the blood-brain barrier and in neurons, which is relevant for neurodegenerative diseases.[3]
-
Drug Discovery: Screening compound libraries to identify modulators of specific GLUT isoforms.
Limitations and Considerations
While 3-OMG is a powerful tool, it is essential to be aware of its limitations:
-
Lower Affinity: 3-OMG may have a lower affinity for some GLUT transporters compared to D-glucose, which could potentially lead to an underestimation of transport rates.[4][16]
-
Bidirectional Transport: As 3-OMG is not trapped intracellularly, it measures the net result of influx and efflux. This is in contrast to 2-DG, which provides a measure of unidirectional uptake.[5]
-
Potential for Minor Metabolism: While generally considered non-metabolizable, some studies have reported very low levels of 3-OMG metabolism in certain tissues over long periods.[6][17] For most applications, this is negligible.
Conclusion
This compound is a well-validated and indispensable tool for the direct measurement of glucose transporter activity. Its property of being transported but not metabolized allows for the specific assessment of GLUT function, providing valuable insights in a wide range of research and drug development contexts. By understanding the principles of its use, adhering to detailed experimental protocols, and being mindful of its limitations, researchers can effectively leverage 3-OMG to advance our understanding of glucose metabolism and develop novel therapeutic strategies.
References
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:73918) [ebi.ac.uk]
- 3. CEST MRI of this compound uptake and accumulation in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 6. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound transport in rat red cells: effects of heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. goldbio.com [goldbio.com]
- 16. Assessment of radiolabeled D-glucose and the nonmetabolizable analog this compound as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Understanding GLUT1 Function: A Technical Guide Utilizing 3-O-Methyl-d-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein responsible for the facilitated diffusion of glucose across the plasma membranes of most mammalian cells.[1] It plays a crucial role in basal glucose uptake, ensuring a steady supply of energy for cellular respiration.[1] GLUT1 is particularly highly expressed in erythrocytes and the endothelial cells of the blood-brain barrier.[1] Given its fundamental role in cellular metabolism, aberrant GLUT1 function is implicated in various pathological conditions, including GLUT1 deficiency syndrome (Glut1DS) and numerous cancers.[2][3]
This technical guide provides an in-depth exploration of GLUT1 function, with a specific focus on the utility of 3-O-Methyl-d-glucose (3-OMG) as a research tool. 3-OMG is a non-metabolizable glucose analog that is transported by GLUT1 but not subsequently phosphorylated, making it an ideal substrate for studying glucose transport kinetics independent of downstream metabolic pathways.[4][5] This document will detail the kinetic parameters of 3-OMG transport, provide comprehensive experimental protocols for its use in uptake assays, and illustrate the key signaling pathways that regulate GLUT1 expression and function.
Data Presentation: Quantitative Analysis of this compound Transport by GLUT1
The affinity (Km) and maximum velocity (Vmax) of this compound (3-OMG) transport by GLUT1 have been characterized in various experimental systems. The following table summarizes key quantitative data, offering a comparative overview for researchers designing and interpreting transport assays.
| Experimental System | Species | Kinetic Parameter | Value | Reference |
| Xenopus oocytes | Rat | Km | 26.2 mM | [6] |
| Vmax | 3.5 nmol/min/cell | [6] | ||
| Isolated hepatocytes | Rat | Km (exchange entry) | 18.1 ± 5.9 mM | [7] |
| Vmax (exchange entry) | 86.2 ± 9.7 mmol/litre of cell water per min | [7] | ||
| Km (exchange exit) | 17.6 ± 3.5 mM | [7] | ||
| Vmax (exchange exit) | 78.8 ± 5.3 mmol/litre of cell water per min | [7] | ||
| Km (zero trans exit) | 16.8 ± 4.6 mM | [7] | ||
| Vmax (zero trans exit) | 84.1 ± 8.4 mmol/litre of cell water per min | [7] | ||
| Xenopus oocytes | Human | Km (for 3-O-methylglucose) | 20-21 mM | [8] |
Experimental Protocols: this compound Uptake Assay
The this compound (3-OMG) uptake assay is a robust method for quantifying GLUT1 transport activity. A common application is the diagnosis of GLUT1 Deficiency Syndrome using erythrocytes.[9][10] The following is a generalized protocol adaptable for various cell types.
Principle
This assay measures the rate of uptake of radioactively labeled 3-OMG into cells. Since 3-OMG is not metabolized, its accumulation within the cell is directly proportional to the transport activity of GLUT1 (and other glucose transporters that may be present).
Materials
-
Cells of interest (e.g., erythrocytes, cultured cell lines)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled this compound (e.g., [¹⁴C]3-OMG or [³H]3-OMG)
-
Unlabeled this compound
-
Stop Solution (e.g., ice-cold PBS with a GLUT inhibitor like cytochalasin B)
-
Lysis Buffer
-
Scintillation fluid
-
Scintillation counter
Procedure
-
Cell Preparation:
-
For adherent cells, seed them in appropriate culture plates and grow to the desired confluency.
-
For suspension cells (like erythrocytes), wash the cells with PBS to remove plasma components.[9] Resuspend the cells in the assay buffer at a known concentration.
-
-
Pre-incubation:
-
Wash the cells with assay buffer to remove any residual glucose.
-
Pre-incubate the cells in assay buffer for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C or 4°C for erythrocytes) to allow them to equilibrate.[9]
-
-
Uptake Initiation:
-
Prepare the uptake solution containing the desired concentration of unlabeled 3-OMG and a tracer amount of radioactively labeled 3-OMG in assay buffer. A typical concentration for diagnostic assays in erythrocytes is 0.5 mmol/L 3-OMG with 1 µCi/mL of [¹⁴C]3-OMG.[9]
-
Initiate the transport by adding the uptake solution to the cells.
-
-
Time Course:
-
Allow the uptake to proceed for specific time intervals. For erythrocytes, this is typically done at short intervals (e.g., 5 seconds) to measure the initial linear rate of uptake.[9] For other cell types, the linear range of uptake may need to be empirically determined.
-
-
Uptake Termination:
-
Rapidly terminate the transport by adding an excess volume of ice-cold stop solution.
-
Immediately wash the cells multiple times with the stop solution to remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of 3-OMG uptake (e.g., in pmol/min/mg of protein or per million cells).
-
For kinetic studies, perform the assay over a range of 3-OMG concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Visualization of Key Signaling Pathways and Experimental Workflow
GLUT1 Regulatory Signaling Pathways
The expression and trafficking of GLUT1 to the plasma membrane are tightly regulated by several signaling pathways, often in response to cellular stress, growth factors, and oxygen levels.
Caption: Key signaling pathways regulating GLUT1 expression.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism and can upregulate GLUT1 transcription.[11] In hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha) is stabilized and promotes the expression of genes involved in glycolysis, including SLC2A1.[12]
Experimental Workflow for 3-OMG Uptake Assay
The logical flow of a this compound uptake experiment is critical for obtaining reliable and reproducible data.
Caption: Generalized workflow for a 3-OMG uptake assay.
Logical Relationship: 3-OMG as a Tool for Studying GLUT1
The unique properties of this compound make it an invaluable tool for dissecting the function of GLUT1.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Glut1 Deficiency Syndrome (Glut1DS): State of the art in 2020 and recommendations of the international Glut1DS study group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of this compound transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose Transporter Type 1 Deficiency Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Unmetabolizable Probe: A Technical Guide to 3-O-Methyl-d-glucose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-d-glucose (3-OMG or 3-MG) is a non-metabolizable synthetic analog of D-glucose that has become an invaluable tool in the study of cellular glucose transport and metabolism.[1][2] Its structure, featuring a methyl group at the 3' position of the glucose ring, allows it to be recognized and transported by glucose transporter (GLUT) proteins, yet it cannot be phosphorylated by hexokinase, the first and committing step of glycolysis.[1][3] This unique characteristic prevents its further metabolism, causing it to equilibrate across the cell membrane, making it an ideal probe for dissecting the kinetics and regulation of glucose uptake.[4] This technical guide provides an in-depth overview of preliminary studies on this compound in cell culture, focusing on its mechanism of action, experimental applications, and its influence on cellular signaling pathways.
Core Principles and Mechanism of Action
The primary utility of 3-OMG lies in its ability to competitively inhibit the transport of D-glucose and to serve as a quantifiable substrate for glucose transporters. Once transported into the cell, it is not metabolized and therefore does not enter glycolysis or other downstream metabolic pathways.[5][6] This allows for the specific measurement of glucose transport rates without the confounding effects of subsequent metabolic events. The efflux of 3-OMG is also a measurable process, providing insights into the bidirectional nature of facilitative glucose transport.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various cell culture studies involving this compound.
Table 1: Kinetic Parameters of this compound Transport by GLUT Isoforms
| GLUT Isoform | Cell Type/System | Km (mM) | Vmax (mM·s-1) | Transport Capacity (TK) (x 104 mM-1·min-1) | Turnover Number (min-1) | Reference(s) |
| GLUT1 | 3T3-L1 adipocytes | ~20 | - | 0.36 | 7.2 x 104 | [8][9] |
| GLUT1 | Mouse blastocyst | 20.1 ± 2.9 | - | - | - | [10] |
| GLUT3 | Mouse blastocyst | 10.6 ± 1.3 | - | - | - | [10] |
| GLUT4 | 3T3-L1 adipocytes | ~7 | - | 1.13 | 7.9 x 104 | [8][9] |
| Apparent (GLUT1 & GLUT4) | Acutely insulin-treated 3T3-L1 cells | 12.3 | 0.52 | - | - | [8][9] |
| Apparent (GLUT1 & GLUT4) | Chronically insulin-treated 3T3-L1 cells | 23.0 | 1.24 | - | - | [8][9] |
| - | Newborn pig red blood cells (efflux) | 15.2 (at 15°C), 18.2 (at 22°C) | - | - | - | [7] |
Table 2: Metabolic Stability of this compound in Various Tissues (In Vivo)
| Tissue | Unmetabolized 14C-3-OMG Recovered (%) | Reference(s) |
| Brain | 97-100 | [5][6] |
| Plasma | >99 | [5][6] |
| Heart | >90 | [5][6] |
| Liver | >90 | [5][6] |
Experimental Protocols
Radiometric Glucose Uptake Assay Using [14C] or [3H]-3-O-Methyl-d-glucose
This is the most common application of 3-OMG in cell culture to directly measure glucose transport rates.
a. Materials:
-
Cultured cells grown in appropriate multi-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer.
-
Radiolabeled this compound ([14C]-3-OMG or [3H]-3-OMG) of known specific activity.
-
Unlabeled this compound.
-
Phloretin or Cytochalasin B (inhibitors of glucose transport).
-
Lysis buffer (e.g., 0.1% SDS or NaOH).
-
Scintillation cocktail.
-
Liquid scintillation counter.
b. Protocol-in-Brief:
-
Cell Preparation: Plate cells and grow to the desired confluency. On the day of the assay, wash cells with a warm physiological buffer to remove any residual glucose from the culture medium.
-
Incubation: Add the assay buffer containing a known concentration of radiolabeled 3-OMG (e.g., 0.5 mmol/L, 1 µCi/mL) to the cells.[11] For competition or inhibition studies, co-incubate with unlabeled 3-OMG, D-glucose, or specific inhibitors.
-
Termination of Uptake: After a predetermined time (typically short and within the linear range of uptake, e.g., 5-second intervals), rapidly terminate the transport by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer containing a transport inhibitor like phloretin to prevent efflux of the tracer.[11]
-
Cell Lysis: Lyse the washed cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate and the specific activity of the radiolabeled 3-OMG to calculate the rate of glucose transport (e.g., in pmol/min/mg protein).
References
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:73918) [ebi.ac.uk]
- 3. Metabolism-independent sugar effects on gene transcription: the role of 3-O-methylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-O-Methyl-d-glucose Glucose Transport Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The measurement of glucose transport across the plasma membrane is fundamental to understanding metabolic processes in health and disease, particularly in research areas such as diabetes, obesity, and cancer. The 3-O-Methyl-d-glucose (3-OMG) transport assay is a robust method to specifically measure the rate of glucose uptake by glucose transporter (GLUT) proteins. 3-OMG is a glucose analog that is recognized and transported by GLUTs but is not phosphorylated and metabolized intracellularly.[1][2] This key feature prevents its trapping within the cell, allowing for the specific measurement of the initial rate of glucose transport. Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and accumulates in the cell, 3-OMG equilibrates across the membrane, making it crucial to measure uptake over a short, linear time course.[1][2] This protocol details the use of radiolabeled 3-OMG to quantify glucose transport in cultured cells.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Transport Assay
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density | 1 x 10⁵ to 5 x 10⁵ cells/well | Dependent on cell type and well size (e.g., 12-well plate). |
| Serum Starvation | 2 - 18 hours | To reduce basal glucose transporter levels on the cell surface. |
| Insulin Stimulation | 100 nM | A common concentration to induce maximal GLUT4 translocation. |
| [³H]-3-O-Methyl-d-glucose | 0.1 - 1.0 µCi/mL | Final concentration in the uptake buffer. |
| Unlabeled this compound | 0.05 - 1.0 mM | To adjust the specific activity of the radiolabeled tracer. |
| Uptake Incubation Time | 1 - 10 minutes | Must be within the linear range of uptake for the specific cell type. |
| Cytochalasin B Concentration | 10 - 20 µM | Used as an inhibitor of glucose transport to determine non-specific uptake. |
| Expected Insulin Response | 2 to 10-fold increase | Highly dependent on the cell type (e.g., adipocytes, myotubes). |
Experimental Protocols
Materials and Reagents
-
Cells: Adherent cells cultured to 80-90% confluency in multi-well plates (e.g., 12-well or 24-well).
-
Radiolabeled this compound: [³H]-3-O-Methyl-d-glucose or [¹⁴C]-3-O-Methyl-d-glucose.
-
Unlabeled this compound.
-
Cell Culture Medium: Appropriate for the cell line used.
-
Krebs-Ringer-HEPES (KRH) Buffer: (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4).
-
Insulin Solution: 100 µM stock in sterile water or buffer.
-
Cytochalasin B Solution: 10 mM stock in DMSO.
-
Stop Solution: Ice-cold KRH buffer with 20 mM unlabeled glucose or 20 µM Cytochalasin B.
-
Lysis Buffer: 0.1 M NaOH with 0.1% SDS.
-
Scintillation Cocktail.
-
BCA Protein Assay Kit.
-
Equipment: Cell culture incubator, liquid scintillation counter, microplate reader.
Detailed Methodology
1. Cell Culture and Preparation:
-
Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
The day before the assay, replace the growth medium with serum-free medium and incubate for 2-18 hours. This step helps to lower basal glucose uptake.
2. Glucose Transport Assay:
-
Prepare the following solutions immediately before the assay:
-
Basal KRH Buffer: KRH buffer.
-
Stimulation KRH Buffer: KRH buffer containing 100 nM insulin.
-
Inhibitor KRH Buffer: KRH buffer containing 20 µM Cytochalasin B.
-
Uptake Buffer: KRH buffer containing [³H]-3-O-Methyl-d-glucose (e.g., 0.5 µCi/mL) and unlabeled this compound (e.g., 0.1 mM).
-
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with the appropriate buffer for 30 minutes at 37°C:
-
Basal group: Add Basal KRH Buffer.
-
Insulin-stimulated group: Add Stimulation KRH Buffer.
-
Non-specific uptake group: Add Inhibitor KRH Buffer.
-
-
To initiate the uptake, aspirate the pre-incubation buffer and add the Uptake Buffer to each well.
-
Incubate for a predetermined time (e.g., 5 minutes) at 37°C. This time should be within the linear range of uptake for the cell line being used.
-
To terminate the uptake, rapidly aspirate the Uptake Buffer and wash the cells three times with ice-cold Stop Solution.
-
Lyse the cells by adding Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
3. Measurement and Data Analysis:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter to obtain counts per minute (CPM).
-
Use the remaining lysate to determine the protein concentration using a BCA protein assay.
-
Calculate the rate of glucose transport using the following steps: a. Convert CPM to disintegrations per minute (DPM) using the efficiency of the scintillation counter for the specific isotope. b. Convert DPM to moles of 3-OMG transported using the specific activity of the [³H]-3-O-Methyl-d-glucose in the Uptake Buffer.
-
Moles = (DPM / (Specific Activity in Ci/mol * 2.22 x 10¹² DPM/Ci)) c. Normalize the moles of 3-OMG transported to the protein concentration (in mg) and the incubation time (in minutes). The final units will be pmol/mg/min or nmol/mg/min.
-
-
Calculate the specific glucose transport:
-
Basal uptake: (Uptake in basal group) - (Uptake in non-specific uptake group).
-
Insulin-stimulated uptake: (Uptake in insulin-stimulated group) - (Uptake in non-specific uptake group).
-
Visualizations
Caption: Experimental workflow for the this compound glucose transport assay.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
References
Application Notes and Protocols for Radiolabeled 3-O-Methyl-d-glucose Uptake Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radiolabeled 3-O-Methyl-d-glucose (3-OMG) is a valuable tool for studying glucose transport in various biological systems. As a synthetic analog of glucose, it is recognized and transported by glucose transporters (GLUTs), but it is not metabolized by the cell.[1][2] This non-metabolizable property allows for the specific measurement of glucose transport rates without the confounding effects of downstream metabolic processes.[1][2][3] Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped intracellularly, 3-OMG equilibrates across the cell membrane, providing a dynamic measure of bidirectional glucose transport.[4]
These characteristics make radiolabeled 3-OMG, commonly [¹⁴C]3-OMG or [³H]3-OMG, an ideal tracer for a variety of applications, including:
-
Characterizing GLUT transporter function and kinetics: By measuring the rate of 3-OMG uptake, researchers can investigate the activity of different GLUT isoforms.[5]
-
Screening for GLUT inhibitors: 3-OMG uptake assays are employed to identify and characterize compounds that modulate glucose transport.
-
Investigating the effects of signaling pathways on glucose uptake: The impact of various stimuli, such as hormones and growth factors, on glucose transport can be assessed.
-
Diagnosing diseases related to glucose transport defects: For example, 3-OMG uptake assays in erythrocytes are used to help diagnose Glucose Transporter Protein Syndrome (GLUT1 deficiency syndrome).[6]
This document provides detailed protocols for performing radiolabeled this compound uptake studies in cultured cells, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation
The following table summarizes typical quantitative parameters used in radiolabeled 3-OMG uptake studies, compiled from various research applications.
| Parameter | Value | Cell Type / System | Reference |
| Radiolabeled 3-OMG | [¹⁴C]-3-O-Methyl-D-glucose | Erythrocytes | [6] |
| 3-OMG Concentration | 0.5 mmol/L | Erythrocytes | [6] |
| Radioactivity | 1 µCi/mL | Erythrocytes | [6] |
| Uptake Temperature | 4°C | Erythrocytes | [6] |
| Uptake Time Points | 5-second intervals | Erythrocytes | [6] |
| pH | 7.4 | Erythrocytes | [6] |
Experimental Protocols
In Vitro this compound Uptake Assay in Cultured Adherent Cells
This protocol provides a general procedure for measuring [¹⁴C]3-OMG uptake in adherent cell cultures. Optimization of cell seeding density, incubation times, and reagent concentrations may be required for specific cell lines and experimental conditions.
Materials:
-
Adherent cells of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)
-
[¹⁴C]this compound
-
Unlabeled this compound
-
Cytochalasin B (as a negative control for GLUT-mediated transport)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1N NaOH)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Reagents:
-
Prepare a stock solution of unlabeled 3-OMG in KRH buffer.
-
Prepare a working solution of [¹⁴C]3-OMG in KRH buffer by diluting the stock to the desired final concentration and specific activity (e.g., 0.5 mM, 1 µCi/mL).
-
Prepare a negative control solution containing Cytochalasin B (a potent inhibitor of GLUT transporters) in KRH buffer with [¹⁴C]3-OMG.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with warm PBS to remove residual culture medium.
-
Pre-incubate the cells with KRH buffer for a short period (e.g., 15-30 minutes) at 37°C to equilibrate them.
-
To initiate the uptake, aspirate the KRH buffer and add the [¹⁴C]3-OMG working solution to each well. For negative controls, add the Cytochalasin B-containing solution.
-
Incubate for a predetermined time (e.g., 1-5 minutes). Note: Since 3-OMG equilibrates, it is crucial to measure uptake during the initial linear phase.[4]
-
To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS. This step is critical to remove extracellular tracer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from parallel wells.
-
Calculate the rate of 3-OMG uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
Subtract the counts from the Cytochalasin B-treated wells to determine the specific GLUT-mediated uptake.
-
Visualization
Signaling Pathway of Glucose Transport via GLUT Transporters
Glucose and its analog this compound are transported across the plasma membrane by facilitative glucose transporters (GLUTs). This process is a form of facilitated diffusion, where the transporter binds to the substrate on one side of the membrane, undergoes a conformational change, and releases it on the other side, down its concentration gradient.
Caption: Transport of this compound via GLUT transporters.
Experimental Workflow for Radiolabeled 3-OMG Uptake Assay
The following diagram illustrates the key steps in a typical radiolabeled this compound uptake assay in cultured cells.
Caption: Experimental workflow for a radiolabeled 3-OMG uptake assay.
References
- 1. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:73918) [ebi.ac.uk]
- 3. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. CEST MRI of this compound uptake and accumulation in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-Methyl-d-glucose Assay in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose uptake is a fundamental cellular process, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders like diabetes. The 3-O-Methyl-d-glucose (3-OMG) assay is a robust method to study the transport of glucose across the cell membrane. 3-OMG is a non-metabolizable analog of glucose, meaning it is recognized and transported by glucose transporters (GLUTs) but is not further processed in glycolysis.[1][2][3] This characteristic allows for the specific measurement of glucose transport activity without the confounding effects of downstream metabolic pathways.
This document provides detailed protocols for performing a radiolabeled this compound uptake assay in cultured cells, guidance on data analysis, and troubleshooting.
Principle of the Assay
The assay is based on the principle of competitive uptake. Cultured cells are incubated with a radiolabeled form of this compound (typically [³H] or [¹⁴C]-3-OMG). The amount of radioactivity incorporated into the cells is directly proportional to the rate of glucose transport. By measuring the radioactivity within the cells after a defined incubation period, one can quantify the glucose uptake activity. This assay can be used to screen for compounds that modulate glucose transport or to study the signaling pathways that regulate this process.
Signaling Pathway for Glucose Uptake
Glucose transport into cells is primarily mediated by a family of facilitative glucose transporters (GLUTs).[1] The expression and activity of these transporters are regulated by various signaling pathways. A key pathway involved in the regulation of glucose uptake is the PI3K/Akt signaling cascade, which can be stimulated by growth factors and hormones like insulin. This pathway promotes the translocation of GLUTs, particularly GLUT1 and GLUT4, from intracellular vesicles to the plasma membrane, thereby increasing the capacity for glucose uptake.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| [³H]-3-O-Methyl-d-glucose | PerkinElmer | NET379001MC | 4°C |
| Unlabeled this compound | Sigma-Aldrich | M4129 | Room Temp |
| Krebs-Ringer-HEPES (KRH) Buffer (10x) | Sigma-Aldrich | K4002 | 4°C |
| Cell Line (e.g., MCF-7, HepG2) | ATCC | Varies | -80°C |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |
| 0.25% Trypsin-EDTA | Thermo Fisher | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 | Room Temp |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temp |
| Cell Lysis Buffer (e.g., 0.1 N NaOH) | - | - | Room Temp |
KRH Buffer (1x) Composition:
-
120 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1.2 mM MgSO₄
-
25 mM HEPES
-
Adjust pH to 7.4
Experimental Workflow
The following diagram illustrates the key steps in the this compound uptake assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture your chosen cell line (e.g., MCF-7 breast cancer cells) in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed the cells into a 24-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 500 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment and growth.
Day 2: Glucose Uptake Assay
-
Cell Starvation:
-
Aspirate the culture medium from each well.
-
Wash the cells twice with 500 µL of warm, glucose-free KRH buffer.
-
Add 450 µL of glucose-free KRH buffer to each well and incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.
-
-
Treatment with Test Compounds (Optional):
-
Prepare stock solutions of your test compounds (e.g., inhibitors or activators of glucose transport) at 10x the final desired concentration in KRH buffer.
-
Add 50 µL of the 10x compound stock solution to the appropriate wells. For control wells, add 50 µL of KRH buffer.
-
Incubate for the desired treatment time (e.g., 30 minutes) at 37°C.
-
-
Initiation of Glucose Uptake:
-
Prepare the uptake solution containing [³H]-3-O-Methyl-d-glucose. A typical final concentration is 0.1-1.0 µCi/mL with a total 3-OMG concentration of 10-100 µM (achieved by adding unlabeled 3-OMG).
-
Aspirate the treatment solution from the wells.
-
Add 200 µL of the uptake solution to each well.
-
Incubate for a short, defined period. Since 3-OMG uptake is rapid and equilibrates, this time is critical and should be optimized (typically 5-15 minutes).[2][3]
-
-
Termination of Glucose Uptake:
-
To stop the uptake, aspirate the uptake solution.
-
Immediately wash the cells three times with 500 µL of ice-cold PBS. This step is crucial to remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Add 250 µL of cell lysis buffer (e.g., 0.1 N NaOH) to each well.
-
Incubate for 20-30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Protein Normalization: To account for variations in cell number, perform a protein assay (e.g., BCA assay) on parallel wells treated under the same conditions.
-
Calculate Specific Uptake:
-
Subtract the average CPM of the background wells (no cells) from all other CPM values.
-
Normalize the CPM values to the protein concentration of each well (CPM/µg protein).
-
-
Data Presentation: Express the results as a percentage of the control (untreated) cells or as absolute uptake values (e.g., pmol/min/mg protein).
| Treatment Group | Mean CPM (± SD) | Protein (µ g/well ) | CPM / µg Protein | % of Control |
| Control | 15,000 ± 800 | 50 | 300 | 100% |
| Compound A (1µM) | 7,500 ± 500 | 48 | 156.25 | 52.1% |
| Compound B (1µM) | 22,500 ± 1200 | 52 | 432.69 | 144.2% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Radioactivity | Incomplete washing of cells | Increase the number and volume of washes with ice-cold PBS. Ensure aspiration is complete between washes. |
| Non-specific binding to the plate | Pre-coat plates with a blocking agent like poly-D-lysine. Include "no-cell" control wells to determine background binding. | |
| Low Signal-to-Noise Ratio | Low glucose transporter expression in the cell line | Use a cell line known to express high levels of GLUTs. Consider transiently overexpressing a specific GLUT isoform. |
| Short incubation time with radiolabel | Optimize the incubation time with [³H]-3-OMG. Perform a time-course experiment to determine the linear range of uptake. | |
| Insufficient radioactivity | Increase the concentration of [³H]-3-OMG in the uptake solution. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to improve consistency. |
| Inaccurate timing of uptake and washing steps | Use a multichannel pipette and be consistent with the timing for adding and removing solutions, especially for the uptake and wash steps. | |
| Cell detachment during washing | Wash gently by adding buffer to the side of the wells. |
References
Measuring Glucose Uptake in Adipocytes Using 3-O-Methyl-d-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The uptake of glucose by adipocytes is a critical process in maintaining systemic glucose homeostasis. Insulin, the primary regulator of this process, stimulates the translocation of glucose transporter proteins (notably GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.[1][2] Dysregulation of this pathway is a hallmark of insulin resistance and type 2 diabetes. Therefore, the accurate measurement of glucose transport in adipocytes is a fundamental technique in metabolic research and for the development of novel therapeutics targeting these conditions.
3-O-Methyl-d-glucose (3-OMG) is a non-metabolizable analog of glucose, making it an ideal tracer for studying the transport step of glucose uptake in isolation.[3] Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped intracellularly, 3-OMG is transported into the cell but not further metabolized, allowing for a direct measurement of glucose transporter activity.[3] This application note provides detailed protocols for the differentiation of 3T3-L1 preadipocytes, and the subsequent measurement of glucose uptake using radiolabeled this compound.
Principle of the Assay
The this compound uptake assay is based on the principle that 3-OMG is recognized and transported by the same glucose transporters as D-glucose. By using a radiolabeled form of 3-OMG (e.g., [³H]-3-O-Methyl-d-glucose or [¹⁴C]-3-O-Methyl-d-glucose), the amount of tracer transported into the adipocytes over a defined period can be quantified by liquid scintillation counting. Since 3-OMG is not metabolized, the measured radioactivity is directly proportional to the rate of glucose transport across the cell membrane. This allows for the specific assessment of transporter function, independent of downstream metabolic events.
Data Presentation
The following tables summarize typical quantitative data obtained from a this compound uptake assay in differentiated 3T3-L1 adipocytes.
Table 1: Basal vs. Insulin-Stimulated [¹⁴C]-3-O-Methyl-d-glucose Uptake
| Condition | [¹⁴C]-3-O-Methyl-d-glucose Uptake (pmol/min/mg protein) | Fold Change over Basal |
| Basal | 150 ± 20 | 1.0 |
| Insulin (100 nM) | 600 ± 50 | 4.0 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Effect of a Putative Insulin-Sensitizing Compound on [¹⁴C]-3-O-Methyl-d-glucose Uptake
| Treatment | [¹⁴C]-3-O-Methyl-d-glucose Uptake (pmol/min/mg protein) |
| Vehicle Control (Basal) | 145 ± 18 |
| Vehicle Control + Insulin (100 nM) | 580 ± 45 |
| Compound X (10 µM) (Basal) | 155 ± 22 |
| Compound X (10 µM) + Insulin (100 nM) | 870 ± 60 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol describes the standard method for inducing the differentiation of 3T3-L1 murine preadipocytes into mature, insulin-responsive adipocytes suitable for glucose uptake assays.[4][5][6]
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (MDI): Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: Growth medium supplemented with 10 µg/mL insulin.
-
Adipocyte Maintenance Medium: Growth medium.
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seeding: Seed 3T3-L1 preadipocytes in 6-well or 12-well plates at a density that allows them to reach confluence without becoming overly dense. Culture in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Growth to Confluence: Allow the cells to grow to 100% confluence. Maintain the cells in Growth Medium for an additional 48 hours post-confluence. This growth arrest is critical for efficient differentiation.
-
Initiation of Differentiation (Day 0): Aspirate the Growth Medium and replace it with Differentiation Medium (MDI).
-
Induction (Day 2): After 48 hours, aspirate the Differentiation Medium and replace it with Insulin Medium.
-
Maturation (Day 4 onwards): After another 48 hours, aspirate the Insulin Medium and replace it with Adipocyte Maintenance Medium.
-
Maintenance: Replace the Adipocyte Maintenance Medium every 2-3 days. The cells should be fully differentiated and ready for glucose uptake assays between days 8 and 12 post-differentiation. Mature adipocytes will be characterized by the accumulation of intracellular lipid droplets.
Protocol 2: this compound Uptake Assay
This protocol details the procedure for measuring glucose transport in differentiated 3T3-L1 adipocytes using radiolabeled this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 6-well or 12-well plates)
-
Krebs-Ringer-HEPES (KRH) Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4.
-
Insulin (100 nM final concentration in KRH buffer)
-
[¹⁴C]-3-O-Methyl-d-glucose (specific activity ~50-60 mCi/mmol)
-
Unlabeled this compound
-
Stop Solution: Ice-cold PBS containing 20 µM cytochalasin B.
-
Lysis Buffer: 0.1% Sodium Dodecyl Sulfate (SDS) in water.
-
Liquid scintillation cocktail
-
Scintillation vials
-
BCA Protein Assay Kit
Procedure:
-
Serum Starvation: On the day of the assay, gently wash the differentiated adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C to reduce basal glucose uptake.
-
Pre-incubation: Aspirate the serum-free medium and wash the cells once with KRH buffer. Add KRH buffer to each well and incubate for 30 minutes at 37°C.
-
Insulin Stimulation: For insulin-stimulated conditions, add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal conditions, add an equivalent volume of KRH buffer without insulin.
-
Initiation of Glucose Uptake: Prepare a transport solution containing [¹⁴C]-3-O-Methyl-d-glucose (final concentration ~0.1 µCi/mL) and unlabeled this compound (final concentration to achieve desired specific activity, e.g., 100 µM). To start the uptake, aspirate the pre-incubation buffer and add the transport solution to each well.
-
Incubation: Incubate the cells for a short period, typically 5-10 minutes, at 37°C. It is crucial to keep this time consistent across all samples as 3-OMG equilibrates relatively quickly.[3]
-
Termination of Uptake: To stop the transport, rapidly aspirate the transport solution and immediately wash the cells three times with ice-cold Stop Solution.
-
Cell Lysis: Aspirate the final wash and add Lysis Buffer to each well. Incubate for 20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Quantification of Radioactivity: Transfer the lysate from each well to a scintillation vial. Add liquid scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration using a BCA protein assay or a similar method. This is used to normalize the glucose uptake data.
-
Data Analysis: Express the glucose uptake as picomoles of this compound per minute per milligram of protein.
Mandatory Visualizations
Caption: Experimental workflow for measuring this compound uptake in adipocytes.
Caption: Insulin signaling pathway leading to glucose uptake in adipocytes.
References
- 1. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 2. Insulin signaling pathway | Abcam [abcam.com]
- 3. revvity.com [revvity.com]
- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-Methyl-d-glucose Assay in Erythrocytes for GLUT1 Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter Type 1 Deficiency Syndrome (GLUT1DS), also known as De Vivo disease, is a rare genetic metabolic disorder caused by mutations in the SLC2A1 gene, which encodes the GLUT1 protein. This protein is responsible for transporting glucose across the blood-brain barrier. A deficiency in GLUT1 leads to a state of cerebral energy failure, resulting in a range of neurological symptoms including seizures, developmental delay, and movement disorders.[1][2][3][4] The standard diagnostic procedure involves analyzing cerebrospinal fluid (CSF) for low glucose levels (hypoglycorrhachia).[1][2] However, a functional assay measuring the uptake of the non-metabolizable glucose analog 3-O-Methyl-d-glucose (3-OMG) in erythrocytes serves as a valuable and reproducible confirmatory test.[5][6][7][8] Erythrocytes express high levels of GLUT1, making them an excellent model to assess transporter function.[9]
This document provides detailed application notes and protocols for performing the this compound uptake assay in erythrocytes for the diagnosis and investigation of GLUT1 deficiency.
Principle of the Assay
The this compound (3-OMG) assay is a functional test that measures the rate of glucose transport into erythrocytes. 3-OMG is a glucose analog that is recognized and transported by GLUT1 but is not metabolized by the cell.[10] This allows for the specific measurement of transport activity. In this assay, erythrocytes are incubated with radioactively labeled 3-OMG, and the amount of radioactivity incorporated into the cells over a specific time is quantified. Patients with GLUT1 deficiency will exhibit a significantly reduced rate of 3-OMG uptake compared to healthy controls.[5][9]
Data Presentation
Table 1: Diagnostic Parameters of the Erythrocyte 3-OMG Uptake Assay for GLUT1 Deficiency
| Parameter | Value | Reference |
| Patient 3-OMG Uptake (% of Control) | 44 ± 8% | [5][8] |
| Control 3-OMG Uptake | 100 ± 22% | [5][8] |
| Diagnostic Cut-off (% of Control) | < 74% | [6] |
| Sensitivity | 99% | [6] |
| Specificity | 100% | [6] |
Table 2: Reported 3-OMG Uptake Values in GLUT1 Deficient Patients
| Study | Number of Patients (n) | Mean Uptake (% of Control) | Range of Uptake (% of Control) |
| Klepper et al. (1999) | 22 | 44% | Not Specified |
| Yang et al. (2011) | 74 | Not Specified | 35 - 74% |
Experimental Protocols
Materials and Reagents
-
Venous blood collected in sodium-heparin or citrate-phosphate-dextrose (CPD) tubes
-
Phosphate-buffered saline (PBS), pH 7.4, chilled to 4°C
-
[¹⁴C]-3-O-Methyl-d-glucose (specific activity ~50-60 mCi/mmol)
-
Unlabeled this compound
-
Stop solution (e.g., ice-cold PBS with 0.1 mM phloretin or 20 µM cytochalasin B)
-
Cell lysis buffer (e.g., distilled water or a specific lysis reagent)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath at 4°C
-
Liquid scintillation counter
-
Hematocrit reader or cell counter
Detailed Step-by-Step Protocol
1. Erythrocyte Preparation a. Collect 3-5 mL of whole blood in a sodium-heparin or CPD tube. b. Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate plasma and buffy coat from erythrocytes. c. Carefully aspirate and discard the plasma and buffy coat. d. Resuspend the erythrocyte pellet in 10 volumes of ice-cold PBS (pH 7.4). e. Centrifuge at 1,500 x g for 5 minutes at 4°C. f. Repeat the washing steps (d and e) two more times. g. After the final wash, resuspend the erythrocyte pellet in ice-cold PBS to a final hematocrit of 20%. Keep the cell suspension on ice.
2. Preparation of Incubation Solution a. Prepare a stock solution of unlabeled this compound in PBS. b. Prepare the incubation solution by mixing unlabeled 3-OMG and [¹⁴C]-3-O-Methyl-d-glucose in ice-cold PBS to a final concentration of 0.5 mmol/L 3-OMG with a radioactivity of 1 µCi/mL.[5][8]
3. 3-OMG Uptake Assay a. Pre-chill all solutions and tubes to 4°C. b. In a microcentrifuge tube, add 100 µL of the 20% erythrocyte suspension. c. To initiate the uptake, add 100 µL of the incubation solution (containing [¹⁴C]-3-OMG) to the erythrocyte suspension. d. Vortex briefly and incubate at 4°C. e. At timed intervals (e.g., 5, 10, 15, and 20 seconds), terminate the uptake by adding 1 mL of ice-cold stop solution.[5][8] The use of timed intervals allows for the determination of the initial linear rate of uptake. f. Immediately centrifuge the tube at 12,000 x g for 2 minutes at 4°C. g. Aspirate and discard the supernatant. h. Resuspend the cell pellet in 1 mL of ice-cold stop solution and centrifuge again. Repeat this wash step once more.
4. Measurement of Radioactivity a. After the final wash, aspirate the supernatant completely. b. Lyse the erythrocyte pellet by adding 200 µL of cell lysis buffer and vortexing. c. Transfer the lysate to a scintillation vial. d. Add 4 mL of scintillation cocktail to the vial. e. Measure the radioactivity in a liquid scintillation counter.
5. Data Analysis a. For each time point, determine the counts per minute (CPM). b. Plot the CPM against time (in seconds) to determine the initial rate of uptake (slope of the linear portion of the curve). c. Normalize the uptake rate to the number of erythrocytes or the hematocrit. d. Express the patient's uptake rate as a percentage of the mean uptake rate of healthy controls run in parallel.
Visualizations
Caption: GLUT1-mediated transport of glucose and this compound into erythrocytes.
Caption: Experimental workflow for the this compound uptake assay in erythrocytes.
Caption: Diagnostic workflow for GLUT1 Deficiency Syndrome incorporating the 3-OMG assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythrocyte Facilitated Transporter Models Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glut1 deficiency syndrome and erythrocyte glucose uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quantitative determination of SLC2A1 variant functional effects in GLUT1 deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T295M-associated Glut1 deficiency syndrome with normal erythrocyte 3-OMG uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
protocol for GC-MS analysis of 3-O-Methyl-d-glucose in plasma
An Application Note for the Quantitative Analysis of 3-O-Methyl-d-glucose in Plasma via Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound (3-OMG) is a non-metabolizable glucose analog that is transported into cells by the same glucose transporters as D-glucose.[1] Because it is not further metabolized, 3-OMG serves as an invaluable tool for researchers, scientists, and drug development professionals to study glucose transport kinetics independently of downstream metabolic processes.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of small, volatile molecules. For non-volatile compounds like 3-OMG, a chemical derivatization step is employed to increase volatility, enabling sensitive and specific measurement in complex biological matrices such as plasma.[1][2] This application note provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of this compound in plasma.
Principle of the Method
The protocol involves an initial protein precipitation step to remove macromolecules from the plasma sample. The resulting supernatant, containing 3-OMG and other small molecules, is dried down. The analyte is then subjected to a two-step derivatization process: first, methoximation to stabilize the open-chain aldehyde form, followed by trimethylsilylation (TMS) to replace polar hydroxyl groups with nonpolar TMS groups.[1] This process yields a volatile derivative suitable for GC separation and MS detection. Quantification is achieved by comparing the analyte's response to that of an internal standard, using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Experimental Protocol
Materials and Reagents
-
This compound (≥99% purity)
-
Internal Standard (IS), e.g., D-[U-13C]glucose or another suitable stable isotope-labeled sugar
-
Human or rat plasma (collected with EDTA or heparin anticoagulant)
-
Methanol (HPLC grade), chilled to -20°C
-
Pyridine (Silylation grade)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
-
Heptane or Ethyl Acetate (HPLC grade)
-
Ultrapure water
-
Nitrogen gas, high purity
Equipment
-
GC-MS system with an autosampler
-
Microcentrifuge capable of >14,000 x g
-
Heating block or oven capable of 70-90°C
-
Sample concentrator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Precision pipettes and sterile pipette tips
-
1.5 mL microcentrifuge tubes
-
2 mL GC autosampler vials with inserts
Preparation of Solutions
-
Methoxyamine Reagent: Dissolve 20 mg of methoxyamine hydrochloride in 1 mL of pyridine. Prepare fresh daily.
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in ultrapure water at a concentration of 1 mg/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions by serially diluting the stock solutions. Spike known amounts of these working solutions into blank plasma to create calibration standards and QCs at desired concentrations.
Sample Preparation and Derivatization
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of plasma.
-
Internal Standard Addition: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean GC vial insert or a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Methoximation: Add 30 µL of the methoxyamine reagent to the dried residue. Cap the vials, vortex briefly, and heat at 70°C for 45 minutes.[3][4]
-
Silylation: After cooling to room temperature, add 30 µL of BSTFA + 1% TMCS (or MSTFA).[4] Cap the vials securely, vortex, and heat at 70°C for 1 hour.[4]
-
Final Preparation: After cooling, the sample is ready for injection into the GC-MS.
GC-MS Analysis
The following tables summarize the instrumental parameters for the analysis.
Table 1: Recommended GC-MS Method Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, TG-WAX MS, or similar)[5] |
| Oven Program | Initial 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Characteristic Mass Ions for SIM Analysis
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| This compound | Methoxyamine-TMS | 219 | 103, 205, 321 |
| D-[U-13C]glucose (IS) | Methoxyamine-TMS | 224 | 106, 209, 327 |
Note: Specific ions should be confirmed by analyzing a pure standard of the derivatized compound. Fragmentation patterns may vary slightly between instruments.
Data and Performance
The method should be validated to ensure reliability for quantitative analysis.
Table 3: Representative Method Performance Characteristics
| Parameter | Typical Value | Source |
|---|---|---|
| Linearity (r²) | > 0.99 | [6][7] |
| Intra-assay Precision (CV%) | < 1.0% | [1] |
| Inter-assay Precision (CV%) | < 4.0% | [1] |
| Accuracy / Recovery | 98 - 105% | [6][8] |
| Limit of Quantification (LOQ) | 3.1–13.3 µg/mL | [7] |
Note: These values are representative and should be established for each specific laboratory assay.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for GC-MS analysis of this compound in plasma.
References
- 1. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 6. The assay of the this compound (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
- 7. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 8. manu41.magtech.com.cn [manu41.magtech.com.cn]
Application Notes and Protocols for HPLC-Based Quantification of 3-O-Methyl-d-glucose
Introduction
3-O-Methyl-d-glucose (3-OMG) is a non-metabolizable analog of glucose that is transported into cells by the same glucose transporters.[1][2] Unlike glucose, it is not phosphorylated and therefore not further metabolized, making it an ideal tool for studying glucose transport mechanisms independently of downstream metabolic pathways.[1][2] Accurate quantification of 3-OMG in various biological samples is crucial for research in areas such as diabetes, metabolic disorders, and oncology. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this purpose.
This document provides detailed application notes and protocols for the quantification of 3-OMG using HPLC with two primary detection methods: pre-column derivatization followed by Ultraviolet (UV) detection and direct analysis using a Refractive Index Detector (RID).
Principle of Methods
Two principal HPLC-based methods for 3-OMG quantification are described:
-
Pre-column Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) and UV Detection: This method involves a chemical reaction where the reducing end of 3-OMG is labeled with PMP.[3][4] The resulting derivative is chromophoric and can be readily detected by a UV detector.[3] This method offers high sensitivity and specificity.[5]
-
Direct Analysis with Refractive Index Detection (RID): This method allows for the direct detection of 3-OMG without derivatization.[6][7] The RID measures the difference in the refractive index between the mobile phase and the analyte.[6] While less sensitive than UV detection after derivatization, it offers a simpler and more direct workflow.[6][7]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the two HPLC methods.
Application in Glucose Transport Studies
The quantification of 3-OMG is instrumental in studying the activity of glucose transporters (GLUTs). The diagram below illustrates the role of 3-OMG in a typical glucose uptake assay.
Detailed Experimental Protocols
Protocol 1: Quantification of 3-OMG in Rat Plasma using PMP Derivatization and RP-HPLC-UV
This protocol is adapted from a method for analyzing 3-OMG in rat plasma.[3][4]
1. Materials and Reagents
-
This compound (3-OMG) standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform
-
Deionized water
-
Blank rat plasma
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Water bath
-
Centrifuge
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3-OMG in deionized water.
-
Working Standard Solutions: Serially dilute the stock solution with deionized water to prepare working standards in the desired concentration range (e.g., 0.0078 - 0.5 mg/mL).[4]
-
PMP Solution: Prepare a 0.5 M solution of PMP in methanol.[5]
-
NaOH Solution: Prepare a 0.4 M solution of NaOH in deionized water.[3]
-
Sample Preparation:
-
To 100 µL of plasma sample (or standard), add a known amount of internal standard (if used).
-
Add 100 µL of 0.4 M NaOH and 100 µL of 0.5 M PMP solution.
-
Incubate the mixture in a water bath at 70°C for 50 minutes.[4]
-
After cooling to room temperature, neutralize the solution with an appropriate acid (e.g., HCl).
-
Add 500 µL of chloroform to extract excess PMP. Vortex and centrifuge.[4]
-
Collect the aqueous supernatant for HPLC analysis.
-
4. HPLC Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the 3-OMG-PMP derivative against the concentration of the standards.
-
Determine the concentration of 3-OMG in the samples from the calibration curve.
Protocol 2: Direct Quantification of Sugars using HPLC-RID
This is a general protocol for the analysis of underivatized sugars.[6]
1. Materials and Reagents
-
This compound (3-OMG) standard
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
2. Instrumentation
-
HPLC system with a Refractive Index Detector (RID)
-
Amino (NH2) or other suitable column for carbohydrate analysis (e.g., HILIC)[6]
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of 3-OMG in the mobile phase.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in the mobile phase.
-
Sample Preparation:
-
For liquid samples, dilute as necessary with the mobile phase.
-
For solid samples, dissolve a known weight in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[6]
-
4. HPLC Conditions
-
Column: Amino (NH2) column (e.g., Finepak SIL NH2)[6]
-
Mobile Phase: Acetonitrile/Water (e.g., 75/25 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 40°C[6]
-
Detector: Refractive Index Detector (RID)
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of 3-OMG against the concentration of the standards.
-
Quantify 3-OMG in the samples using the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC-based quantification of 3-OMG.
Table 1: Performance Characteristics of the PMP Derivatization Method [3][4]
| Parameter | Value |
| Linearity Range | 0.0078 - 0.5 mg/mL |
| Correlation Coefficient (r²) | > 0.991 |
| Limit of Quantification (LOQ) | 0.0078 mg/mL |
| Recovery | 98% - 105% |
| Intra-day Precision (RSD) | < 12% |
| Inter-day Precision (RSD) | < 12% |
Table 2: Performance Characteristics of a General HPLC-RID Method for Sugars [8]
| Parameter | Value |
| Linearity Range | Analyte dependent (e.g., 0.005% - 1% w/v) |
| Correlation Coefficient (r²) | > 0.999 |
| Detection Limit | ~0.0001% or 200 ng on column |
| Precision (RSD) | Typically < 2% (decreases near detection limit) |
The choice between the PMP derivatization method with UV detection and the direct RID method depends on the specific requirements of the study. The PMP method is highly sensitive and suitable for complex biological matrices where low concentrations of 3-OMG need to be quantified.[3][4] The direct RID method is simpler and faster but less sensitive, making it appropriate for samples with higher concentrations of 3-OMG.[6][8] Both methods, when properly validated, provide accurate and reliable quantification of this compound for various research applications.
References
- 1. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 3. The assay of the this compound (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
- 4. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 5. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization | PLOS One [journals.plos.org]
- 6. jasco-global.com [jasco-global.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 3-O-Methyl-d-glucose in Studying GLUT1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the basal glucose uptake in most cell types. Its overexpression is a hallmark of various cancers, enabling the high metabolic rates required for rapid proliferation, a phenomenon known as the Warburg effect. This dependency on GLUT1-mediated glucose transport makes it a compelling target for anticancer drug development. 3-O-Methyl-d-glucose (3-OMG) is a non-metabolizable analog of glucose that is transported by GLUT1 but not phosphorylated and trapped intracellularly. This characteristic allows for the specific measurement of glucose transport rates, making it a valuable tool for the identification and characterization of GLUT1 inhibitors.
These application notes provide detailed protocols and data for utilizing this compound in the study of GLUT1 inhibitors, intended for researchers in academia and the pharmaceutical industry.
Principle of the this compound (3-OMG) Uptake Assay
The 3-OMG uptake assay is a competitive binding assay that measures the rate of 3-OMG transport into cells. In a typical setup, cells are incubated with radiolabeled 3-OMG (e.g., [¹⁴C]-3-OMG or [³H]-3-OMG) in the presence and absence of a test compound. A potent GLUT1 inhibitor will compete with 3-OMG for binding to the transporter, resulting in a decreased intracellular accumulation of radiolabeled 3-OMG. The amount of intracellular radioactivity is then quantified using a scintillation counter and is inversely proportional to the inhibitory activity of the test compound.
Key Advantages of Using 3-OMG
-
Specificity for Transport: As 3-OMG is not metabolized, the assay specifically measures the transport step of glucose uptake, eliminating confounding factors from downstream metabolic pathways.
-
Bidirectional Transport Measurement: Unlike 2-deoxy-D-glucose (2-DG) which is trapped intracellularly upon phosphorylation, 3-OMG can move both into and out of the cell through GLUT1. This allows for the study of both influx and efflux kinetics, although for inhibitor screening, initial uptake rates are typically measured.[1]
-
Reduced Cellular Stress: Because it does not enter glycolysis, 3-OMG does not cause the metabolic stress that can be associated with high concentrations of 2-DG.
Data Presentation: Inhibition of GLUT1-Mediated Glucose Uptake
While specific IC₅₀ values for GLUT1 inhibitors using this compound assays are not as commonly reported in the literature as those using 2-deoxy-D-glucose (2-DG), the principles of inhibition and the relative potency of compounds are expected to be comparable. The following tables summarize the inhibitory activities of known GLUT1 inhibitors determined by glucose uptake assays, primarily using 2-DG, which serves as a valuable reference for researchers.
| Compound | Cell Line | Assay Method | IC₅₀ | Reference |
| WZB117 | A549 | [³H]-2DG uptake | ~0.5 µM | [2] |
| MCF-7 | [³H]-2DG uptake | 42.66 µM | [2] | |
| BAY-876 | SKOV3 | 2-DG uptake | 188 nM | [2] |
| OVCAR3 | 2-DG uptake | ~60 nM | [2] | |
| Phloretin | Various Breast and Ovarian Cancer Lines | Sulforhodamine B assay (5 days) | 36-197 µM | [2] |
| Cytochalasin B | N1S1-67 | [¹⁴C]-2DG uptake | <4 µM | [3] |
| Human Erythrocytes | [¹⁴C]-2DG uptake | 0.52 µM | [3] | |
| Glutor | HCT116 | 2-DG uptake | 11 nM | [4] |
| PUG-1 | CHO-hGLUT1 | [³H]-2DG uptake | 450 nM | [5] |
Table 1: IC₅₀ values of selected GLUT1 inhibitors in various cancer cell lines.
| Patient Group | N | 3-OMG Uptake (% of Control) | Reference |
| GLUT1 Deficiency Syndrome Patients | 22 | 44 ± 8% | [6] |
| Healthy Controls | 70 | 100 ± 22% | [6] |
Table 2: this compound uptake in erythrocytes from GLUT1 deficiency syndrome patients compared to healthy controls, demonstrating the sensitivity of the assay to GLUT1 function.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in Adherent Cancer Cells
This protocol is adapted from established methods for radiolabeled glucose analog uptake assays and is suitable for screening GLUT1 inhibitors in adherent cancer cell lines.
Materials:
-
Adherent cancer cell line with high GLUT1 expression (e.g., A549, HCT116, SKOV3)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate (KRP) buffer (128 mM NaCl, 4.7 mM KCl, 1.25 mM CaCl₂, 1.25 mM MgSO₄, 5 mM Na₂HPO₄, pH 7.4)
-
[¹⁴C]-3-O-Methyl-d-glucose or [³H]-3-O-Methyl-d-glucose
-
Unlabeled this compound
-
Test compounds (potential GLUT1 inhibitors)
-
Positive control inhibitor (e.g., WZB117, Phloretin)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Solutions:
-
Prepare a stock solution of radiolabeled 3-OMG in KRP buffer. A typical final concentration is 0.1-1.0 µCi/mL.
-
Prepare serial dilutions of the test compounds and the positive control in KRP buffer.
-
-
Assay Initiation:
-
Wash the cell monolayer twice with warm PBS.
-
Add KRP buffer containing the desired concentration of the test compound or vehicle control to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled 3-OMG solution to each well. The final concentration of 3-OMG should be optimized for the cell line but is typically in the low millimolar range.
-
-
Uptake Incubation: Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C. It is crucial to perform this step within the linear range of uptake.
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways regulating GLUT1 expression and glucose uptake in cancer cells.
Caption: Experimental workflow for screening and identifying GLUT1 inhibitors using a 3-OMG uptake assay.
Conclusion
The use of this compound provides a robust and specific method for studying the transport activity of GLUT1 and for screening potential inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to establish and utilize 3-OMG-based assays in their discovery pipelines. The provided diagrams of the GLUT1 signaling pathway and a typical inhibitor screening workflow serve to contextualize the experimental approaches and their relevance in the broader field of cancer metabolism research. By targeting the elevated glucose dependency of cancer cells through the inhibition of GLUT1, there is significant potential for the development of novel and effective anticancer therapeutics.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 3-O-Methyl-d-glucose in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-d-glucose (3-OMG) is a non-metabolizable analog of D-glucose, making it an invaluable tool for in vivo studies of glucose transport.[1][2] It is recognized and transported by the same membrane carriers as D-glucose, such as the sodium-glucose cotransporter 1 (SGLT1) and glucose transporter 2 (GLUT2), but is poorly phosphorylated by hexokinase and thus not significantly metabolized intracellularly.[3][4][5] This property allows for the specific investigation of glucose uptake and transport kinetics across cellular membranes, independent of downstream metabolic processes.[1][4]
These application notes provide detailed protocols for the in vivo administration of 3-OMG in animal models, primarily focusing on rodents, to assess glucose transport. The protocols and data presented are intended to guide researchers in designing and executing robust experiments to investigate various physiological and pathophysiological states, including diabetes, metabolic syndromes, and ischemia.[5][6]
Applications
-
Measurement of Glucose Transport and Absorption: 3-OMG is widely used as a proxy to quantify the rate of glucose absorption from the intestine and its transport into various tissues.[2][7]
-
Blood-Brain Barrier Transport Studies: Its ability to cross the blood-brain barrier via glucose transporters makes it a useful probe for studying hexose transport in the central nervous system.
-
Ischemia Research: Pretreatment with 3-OMG has been investigated for its potential to attenuate the rise in brain lactate levels during ischemic events by competing with glucose for transport.[6]
-
Diabetes and Metabolic Research: It serves as a tool to study alterations in glucose transport in diabetic animal models.
Data Presentation
Table 1: In Vivo Administration and Pharmacokinetic Parameters of this compound in Rodents
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| Sprague-Dawley Rats | Oral | 50 mg/kg | Not Specified | Used for pharmacokinetic analysis in normal and diabetic rats. | [8] |
| Rats | Intravenous (tail vein) | Up to 2 g/kg | Ringer's solution | Caused a transient drop in brain glucose levels. No observable behavioral effects. | [6] |
| Rats | Intravenous | Not specified | Not specified | 97-100% of 14C-labeled 3-OMG recovered unmetabolized in the brain after 60 minutes. | [3][9] |
| Mice | Intraperitoneal | Not specified | Not specified | General guidelines suggest a maximum injection volume of 10 ml/kg. | [10] |
Table 2: Tissue Distribution of this compound in Rats
| Tissue | Distribution Space |
| Brain | 0.52 |
| Heart | 0.52 |
| Liver | 0.75 |
Distribution space was determined 60 minutes after intravenous administration of [14C]methylglucose.[3][9]
Signaling and Transport Pathway
The primary mechanism for 3-OMG uptake, particularly in the intestine, is via the Sodium-Glucose Cotransporter 1 (SGLT1). This process is an example of secondary active transport where the inwardly directed sodium gradient, maintained by the Na+/K+-ATPase pump, drives the uptake of 3-OMG against its concentration gradient.
References
- 1. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of radiolabeled D-glucose and the nonmetabolizable analog this compound as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 5. Transport and expression of transporters for this compound and L-methionine along the intestine of broiler chickens receiving different methionine supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Active transport of 3-O-methyl-glucose by the small intestine in chronically catheterized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 9. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Competitive Inhibition Studies using 3-O-Methyl-d-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across the plasma membrane. Their role in cellular metabolism, particularly in diseases such as cancer and diabetes, makes them attractive targets for drug development.[1] Competitive inhibitors of GLUTs are valuable tools for studying transporter function and have therapeutic potential.
This document provides a detailed guide for designing and conducting competitive inhibition studies using 3-O-methyl-d-glucose (3-OMG). 3-OMG is a non-metabolizable analog of glucose that is transported by GLUTs, making it an ideal substrate for studying glucose transport kinetics without the confounding effects of downstream metabolic pathways.[2][3] Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped intracellularly, 3-OMG equilibrates across the cell membrane, allowing for the specific measurement of transport rates.[2]
These protocols are designed to enable researchers to determine the potency of novel inhibitory compounds by calculating key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Signaling Pathway and Inhibition Mechanism
Glucose transport via GLUTs is a passive process driven by the concentration gradient of glucose across the cell membrane. Competitive inhibitors bind to the same site on the transporter as glucose, thereby preventing glucose from binding and being transported into the cell. The degree of inhibition is dependent on the concentrations of both the inhibitor and glucose, as well as their respective affinities for the transporter.
Experimental Protocols
This section outlines the detailed methodology for performing a competitive inhibition assay using radiolabeled this compound.
Materials
-
Cell Lines: A cell line with well-characterized GLUT expression is recommended. Examples include:
-
Reagents:
-
Radiolabeled [14C]-3-O-Methyl-d-glucose or [3H]-3-O-Methyl-d-glucose
-
Unlabeled this compound
-
Test inhibitor compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4)
-
Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation cocktail
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
-
Hemocytometer or automated cell counter
-
Microplate shaker
-
Liquid scintillation counter
-
Microcentrifuge
-
Experimental Workflow
The overall workflow for the competitive inhibition assay is depicted below.
Detailed Protocol
-
Cell Seeding and Culture:
-
Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Glucose Starvation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with warm, glucose-free KRH buffer.
-
Incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores and increase transporter availability at the cell surface.
-
-
Pre-incubation with Inhibitor:
-
Prepare a series of dilutions of the test inhibitor compound in glucose-free KRH buffer. It is recommended to perform a 10-point dose-response curve, ranging from sub-nanomolar to micromolar concentrations, depending on the expected potency of the inhibitor.
-
Aspirate the starvation buffer and add the inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) for the 0% inhibition data point.
-
Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.
-
-
Initiation of Uptake:
-
Prepare the uptake solution containing a fixed concentration of radiolabeled [14C]-3-OMG (e.g., 0.1-1.0 µCi/mL) and unlabeled 3-OMG. The final concentration of 3-OMG should be close to the Km of the transporter being studied to ensure sensitivity to competitive inhibition.
-
Add the uptake solution to each well to initiate the transport assay.
-
Incubate for a predetermined time that falls within the linear range of uptake (typically 1-10 minutes) at room temperature or 37°C. It is crucial to determine this linear range in preliminary experiments.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the uptake solution and immediately washing the cells three times with ice-cold PBS. The cold temperature will halt the transport process.
-
-
Cell Lysis:
-
Aspirate the final wash and add cell lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [14C]-3-OMG taken up by the cells.
-
Data Analysis and Presentation
Calculating IC50
The IC50 is the concentration of an inhibitor that reduces the rate of a biological process by 50%.[7] To determine the IC50, the data from the scintillation counter should be analyzed as follows:
-
Normalize the Data: Express the CPM for each inhibitor concentration as a percentage of the uptake in the vehicle control (100% activity).
-
Plot the Dose-Response Curve: Plot the percentage of uptake versus the logarithm of the inhibitor concentration. This will generate a sigmoidal curve.
-
Determine the IC50: The IC50 value is the inhibitor concentration at the inflection point of the sigmoidal curve, corresponding to 50% inhibition. This can be determined using non-linear regression analysis in software such as GraphPad Prism.
Calculating the Inhibitor Constant (Ki)
The Ki is the dissociation constant of the enzyme-inhibitor complex and is a more direct measure of inhibitor potency than the IC50, as it is independent of the substrate concentration.[8] For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([S] / Km))
Where:
-
Ki is the inhibitor constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate (radiolabeled 3-OMG).
-
Km is the Michaelis-Menten constant for the substrate with the transporter. The Km value should be determined in separate kinetic experiments or obtained from the literature for the specific cell line and transporter being studied.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison of different inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Hill Slope |
| Compound A | 1.2 ± 0.1 | 0.45 | -1.1 |
| Compound B | 5.8 ± 0.4 | 2.15 | -0.9 |
| Compound C | 0.5 ± 0.05 | 0.19 | -1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background counts | - Incomplete washing- Non-specific binding of radiolabel to the plate or cells | - Increase the number and volume of washes with ice-cold PBS.- Ensure rapid and complete aspiration of wash buffer.- Pre-coat plates with a blocking agent like bovine serum albumin (BSA). |
| High variability between replicates | - Inconsistent cell numbers- Pipetting errors- Inconsistent incubation times | - Ensure a uniform single-cell suspension when seeding.- Use calibrated pipettes and consistent pipetting technique.- Use a multi-channel pipette for simultaneous addition of solutions.- Precisely time all incubation steps. |
| No or weak inhibition observed | - Inhibitor concentration is too low- Inhibitor is inactive or has low potency- Assay conditions are not optimal | - Test a wider and higher range of inhibitor concentrations.- Verify the purity and stability of the inhibitor.- Optimize incubation times and temperature. |
| Uptake is not linear with time | - Substrate is being depleted- Transporters are becoming saturated | - Perform a time-course experiment to determine the linear range of uptake and use a time point within this range for the inhibition assay. |
References
- 1. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the high-affinity glucose transporter GLUT 1 affects the sensitivity to glucose in a hamster-derived pancreatic beta cell line (HIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 3-O-Methyl-d-glucose as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-d-glucose (3-OMG) is a valuable non-metabolizable glucose analog widely employed as a tracer in metabolic research.[1] Its structural similarity to D-glucose allows it to be recognized and transported by glucose transporters (GLUTs). However, the methylation at the 3-hydroxyl position prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1][2] This key characteristic means that 3-OMG is transported into cells but not further metabolized, making it an ideal tool to specifically study glucose transport kinetics independent of downstream metabolic processes.[2][3]
These application notes provide a comprehensive overview of the use of 3-OMG in metabolic studies, including detailed experimental protocols and data presentation.
Principle of Action
3-OMG serves as a competitive inhibitor of glucose transport. It shares the same facilitative transporters as glucose, primarily the GLUT family of proteins. Once administered, 3-OMG is transported across the cell membrane into the cytosol. Because it is not a substrate for hexokinase, it is not trapped intracellularly and can be transported back out of the cell.[2] This bidirectional transport allows for the measurement of glucose transport rates by observing the accumulation or clearance of labeled 3-OMG in tissues of interest.
Applications in Metabolic Research
The unique properties of 3-OMG make it a versatile tool for a variety of research applications:
-
Quantifying Glucose Transport: 3-OMG is used to measure the rate of glucose transport across cell membranes in various tissues, including skeletal muscle, brain, and adipose tissue.[4][5]
-
Blood-Brain Barrier Transport Studies: It is frequently used to investigate the kinetics of glucose transport across the blood-brain barrier.[5][6]
-
Insulin Resistance and Diabetes Research: By assessing insulin-stimulated glucose transport in tissues like skeletal muscle, 3-OMG is instrumental in studying the pathophysiology of insulin resistance and type 2 diabetes.[4]
-
Cancer Metabolism: Given the altered glucose metabolism in cancer cells (the Warburg effect), 3-OMG can be used to study glucose transporter activity in tumors.[6][7]
-
Diagnosis of Glucose Transporter Deficiencies: Assays using radiolabeled 3-OMG are a key diagnostic tool for conditions like Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS), a rare genetic disorder affecting glucose transport into the brain.[8][9]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of 3-OMG in metabolic studies.
| Parameter | Value | Tissue/Organism | Experimental Condition | Reference |
| Distribution Space | 0.52 | Brain, Heart (Rat) | In vivo | [5][10] |
| 0.75 | Liver (Rat) | In vivo | [5][10] | |
| Metabolism | 97-100% unmetabolized | Brain (Rat) | In vivo, 60 min post-injection | [5][10] |
| >99% unmetabolized | Plasma (Rat) | In vivo, 60 min post-injection | [5][10] | |
| >90% unmetabolized | Heart, Liver (Rat) | In vivo, 60 min post-injection | [5][10] | |
| CEST Contrast Enhancement | 2.5-5.0% | Glioma Xenograft (Mouse) | In vivo, 3g/kg IV injection | [6][7] |
| 1.5-3.5% | Contralateral Brain (Mouse) | In vivo, 3g/kg IV injection | [6][7] | |
| Erythrocyte Uptake (GLUT1-DS Diagnosis) | 44 ± 8% of controls | Human Erythrocytes | In vitro (Patients with GLUT1-DS) | [8] |
| Kinetics of Inward Glucose Transport (Skeletal Muscle) | 6-fold increase | Human Calf Muscle | During insulin infusion vs. basal | [4] |
| Tracer | Km (mM) for GLUT1 | Km (mM) for GLUT3 | Reference |
| 3-O-methylglucose | 20.1 ± 2.9 | 10.6 ± 1.3 | [11] |
Mandatory Visualizations
Cellular Fate of Glucose vs. This compound.
Workflow for In Vivo PET Imaging with [11C]3-OMG.
Experimental Protocols
Protocol 1: In Vivo Assessment of Glucose Transport in Skeletal Muscle using [¹¹C]3-OMG PET
This protocol is adapted from studies assessing insulin-stimulated glucose transport in human skeletal muscle.[4]
1. Subject Preparation:
- Subjects should fast overnight.
- For studies involving insulin stimulation, a euglycemic insulin clamp should be established.
2. Radiotracer Administration:
- Synthesize [¹¹C]this compound.
- Administer a bolus injection of [¹¹C]3-OMG intravenously.
3. PET Imaging:
- Position the subject in a PET scanner to image the tissue of interest (e.g., calf muscles).
- Begin dynamic PET imaging immediately after tracer injection and continue for a predefined period (e.g., 90 minutes).[4]
4. Blood Sampling:
- Collect arterial or arterialized venous blood samples frequently during the imaging period to determine the plasma concentration of [¹¹C]3-OMG over time.
5. Data Analysis:
- Draw regions of interest (ROIs) on the PET images corresponding to the skeletal muscle.
- Use spectral analysis to determine the best-fit compartmental model for the kinetic data. A two-reversible-compartment model has been shown to be effective.[4]
- Calculate the rate constants for the transport of [¹¹C]3-OMG from plasma to tissue and from tissue back to plasma.
Protocol 2: Erythrocyte this compound Uptake Assay for Diagnosis of GLUT1 Deficiency Syndrome
This protocol is based on established methods for diagnosing GLUT1-DS.[8]
1. Blood Sample Collection:
- Collect whole blood in tubes containing an anticoagulant (e.g., sodium-heparin or citrate-phosphate-dextrose).
2. Erythrocyte Preparation:
- Isolate erythrocytes by centrifugation.
- Wash the red blood cells multiple times with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C.
3. Uptake Assay:
- Prepare a reaction mixture containing ¹⁴C-labeled 3-OMG (e.g., 0.5 mmol/L, 1 µCi/mL) in buffer.[8]
- Initiate the uptake by adding a known quantity of washed erythrocytes to the reaction mixture at 4°C.
- At specific time intervals (e.g., every 5 seconds), terminate the reaction by adding an ice-cold stop solution (e.g., a buffer containing a GLUT inhibitor like cytochalasin B).
- Rapidly separate the erythrocytes from the reaction mixture by centrifugation through a dense, inert layer (e.g., silicone oil).
4. Quantification:
- Lyse the washed erythrocytes.
- Measure the radioactivity in the cell lysate using liquid scintillation counting.
- Calculate the rate of 3-OMG uptake and compare it to that of healthy controls. Patients with GLUT1-DS typically show a significantly reduced uptake (e.g., 44 ± 8% of controls).[8]
Protocol 3: Measurement of this compound in Plasma by GC/MS
This protocol allows for the precise quantification of 3-OMG in plasma samples.[3]
1. Sample Preparation:
- To a small volume of plasma (e.g., 50 µL), add internal standards (e.g., isotopically labeled glucose).
- Deproteinize the plasma sample.
2. Derivatization:
- Dry the deproteinized sample.
- Derivatize the dried residue to form volatile derivatives suitable for GC/MS analysis (e.g., methoxime-trimethylsilyl ether derivatives).[3]
3. GC/MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Use selected ion monitoring to detect and quantify the specific ions corresponding to the 3-OMG derivative and the internal standard.
4. Quantification:
- Construct a standard curve using known concentrations of 3-OMG.
- Calculate the concentration of 3-OMG in the plasma samples based on the standard curve and the recovery of the internal standard. This method has high precision, with intra-assay coefficients of variation reported to be as low as 0.1%.[3]
References
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CEST MRI of this compound uptake and accumulation in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CEST MRI of this compound uptake and accumulation in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glut1 deficiency syndrome and erythrocyte glucose uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
Determining Glucose Transporter Kinetics with 3-O-Methyl-D-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of glucose across the cell membrane is a fundamental biological process, critical for cellular metabolism and energy homeostasis. This process is mediated by a family of glucose transporter (GLUT) proteins. The study of glucose transport kinetics is essential for understanding various physiological and pathological states, including diabetes, cancer, and metabolic disorders. 3-O-Methyl-D-glucose (3-OMG or 3-MG) is a valuable tool for these investigations.
3-OMG is a non-metabolizable analog of glucose.[1][2] It is recognized and transported by GLUT proteins similarly to D-glucose but is not phosphorylated by hexokinase, the first step in glycolysis.[3] This key characteristic prevents it from being trapped and metabolized within the cell.[3] Instead, 3-OMG equilibrates across the cell membrane, allowing for the direct and independent measurement of glucose transport rates.[1][3] This makes it an ideal substrate for determining the kinetic parameters of glucose transporters, such as the Michaelis constant (Km) and maximum velocity (Vmax), without the confounding effects of downstream metabolic processes.[4]
In contrast, another common analog, 2-deoxy-D-glucose (2-DG), is transported into the cell and phosphorylated, trapping it intracellularly as 2-deoxy-glucose-6-phosphate.[3][5] While useful for measuring overall glucose uptake, this trapping prevents the study of bidirectional transport kinetics, a niche where 3-OMG excels. Because 3-OMG equilibrates rapidly, kinetic measurements must often be performed quickly to accurately capture the initial linear uptake rate.[3]
Comparison of Common Glucose Analogs
The choice of glucose analog is critical and depends on the specific experimental question. The diagram below illustrates the different intracellular fates of D-glucose, 2-deoxy-D-glucose, and this compound.
Caption: Cellular pathways of glucose and its common analogs after transport.
Quantitative Data: Kinetic Parameters for this compound
The kinetic parameters, Km (the substrate concentration at which the transport rate is half of Vmax) and Vmax (the maximum rate of transport), are crucial for characterizing transporter function. Below is a summary of reported kinetic values for 3-OMG with various glucose transporters.
| Transporter | System / Cell Type | Method | Km (mM) | Vmax | Reference |
| GLUT1 | Xenopus oocytes (rat GLUT1) | Equilibrium Exchange | 26.2 | 3.5 nmol/min/cell | [6] |
| GLUT4 | Xenopus oocytes (rat GLUT4) | Equilibrium Exchange | 4.3 | 0.7 nmol/min/cell | [6] |
| GLUT1 | Human Erythrocytes | Equilibrium Exchange | 21 | - | [7] |
| GLUT2 | - | Equilibrium Exchange | 42 | - | [7] |
| GLUT3 | - | Equilibrium Exchange | 10.6 | - | [7] |
| GLUT4 | - | Equilibrium Exchange | 4.5 | - | [7] |
| Overall | Isolated Rat Hepatocytes | Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 mmol/L cell water/min | [8][9] |
| Overall | Isolated Rat Hepatocytes | Zero Trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 mmol/L cell water/min | [8][9] |
| Overall | Newborn Pig Red Blood Cells | Efflux | 15.2 - 18.2 | - | [10][11] |
Note: Kinetic values can vary significantly based on the expression system, cell type, temperature, and specific experimental conditions.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in Cultured Cells
This protocol describes a standard method for measuring the initial rate of glucose transport using radiolabeled 3-OMG in adherent cell cultures.
Materials:
-
Adherent cells expressing the glucose transporter(s) of interest
-
Cell culture plates (e.g., 12-well or 24-well)
-
Serum-free culture medium
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or similar physiological buffer
-
Radiolabeled 3-O-Methyl-D-[¹⁴C]glucose or 3-O-Methyl-D-[³H]glucose
-
Unlabeled this compound
-
Ice-cold stop solution (e.g., PBS with 20 mM D-glucose or 0.3 mM phloretin)
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Workflow Diagram:
Caption: Standard workflow for a radiolabeled 3-OMG uptake assay.
Methodology:
-
Cell Preparation:
-
Uptake Assay:
-
On the day of the assay, aspirate the medium and gently wash the cells twice with warm KRPH buffer to remove residual glucose.[2]
-
Pre-incubate the cells in glucose-free KRPH buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.[2]
-
Prepare uptake solutions in KRPH buffer containing a fixed concentration of radiolabeled 3-OMG (e.g., 1 µCi/mL) and varying concentrations of unlabeled 3-OMG to achieve the desired final substrate concentrations (e.g., 0, 1, 5, 10, 20, 50 mM).
-
To initiate the transport assay, aspirate the pre-incubation buffer and add the prepared uptake solution to the wells. Start a timer immediately.
-
Incubate for a short, defined period (e.g., 1-5 minutes). It is crucial to determine the linear range of uptake for your specific cell type beforehand to ensure you are measuring the initial transport velocity.[3]
-
-
Termination and Lysis:
-
To terminate the uptake, rapidly aspirate the uptake solution and add 1 mL of ice-cold stop solution.
-
Immediately wash the cells twice more with ice-cold stop solution to remove all extracellular radioactivity.
-
Aspirate the final wash and add cell lysis buffer to each well. Incubate for at least 30 minutes at room temperature with gentle agitation.
-
-
Quantification and Analysis:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration for each sample.
-
Calculate the rate of 3-OMG uptake (e.g., in nmol/mg protein/min).
-
Plot the initial uptake velocity against the 3-OMG concentration and use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Non-Radioactive this compound Kinetics using GC-MS
For in vivo studies or when radioisotopes are not feasible, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify 3-OMG in plasma or tissue samples.[1]
Principle: This method involves administering 3-OMG and then measuring its concentration in biological samples over time. The compound is chemically derivatized to make it volatile for GC-MS analysis.[1]
Methodology Outline:
-
Administration: Administer a known concentration of 3-OMG to the animal model or cell culture system.
-
Sample Collection: Collect plasma or cell/tissue samples at various time points.
-
Sample Preparation:
-
Deproteinize samples (e.g., with perchloric acid).
-
Isolate and purify the sugar fraction.
-
-
Derivatization: Chemically modify 3-OMG to a volatile form, such as a methoxime-trimethylsilyl ether derivative.[1]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The amount of 3-OMG is quantified based on the peak area relative to a known internal standard.
-
Data Analysis: The concentration of 3-OMG over time is used to calculate transport kinetics.
Data Interpretation: Michaelis-Menten Kinetics
The data obtained from a kinetic experiment is typically analyzed using the Michaelis-Menten model, which describes the relationship between the initial transport velocity (V), the substrate concentration ([S]), Vmax, and Km.
Caption: Relationship between substrate concentration and transport velocity.
-
Vmax represents the maximum rate of transport when the transporter is saturated with the substrate. It is proportional to the number of active transporters on the cell surface.
-
Km is the substrate concentration at which the transport rate is half of Vmax. It is an inverse measure of the transporter's affinity for the substrate; a lower Km indicates a higher affinity.
References
- 1. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.co.jp [revvity.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 6. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of this compound transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diagnosis of Glucose Transporter 1 Deficiency Syndrome (GLUT1-DS) using 3-O-Methyl-d-glucose
Introduction
Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS), also known as De Vivo Disease, is a rare genetic metabolic disorder that impairs the transport of glucose into the brain.[1][2][3] It is caused by mutations in the SLC2A1 gene, which is responsible for encoding the GLUT1 protein.[2] This protein is crucial for transporting glucose across the blood-brain barrier.[4][5] The resulting cerebral energy deficit leads to a range of neurological symptoms, including infantile-onset seizures, developmental delays, acquired microcephaly, and complex movement disorders.[2][3][6]
A key diagnostic feature of GLUT1-DS is a reduced glucose concentration in the cerebrospinal fluid (CSF), known as hypoglycorrhachia, with normal blood glucose levels.[2][7] While genetic testing for SLC2A1 mutations is a primary diagnostic tool, functional assays are critical, especially when genetic results are inconclusive or unavailable.[8] The 3-O-Methyl-d-glucose (3-OMG) uptake assay using erythrocytes (red blood cells) serves as a reliable and confirmatory functional test.[7][9] Since GLUT1 is highly expressed on the surface of red blood cells, measuring the uptake of 3-OMG, a non-metabolizable glucose analog, provides a direct assessment of GLUT1 transporter function.[1][10] A significant reduction in 3-OMG uptake is a strong indicator of GLUT1-DS.[1][7]
Diagnostic Principle
This compound is a glucose analog that is recognized and transported by GLUT1 but is not metabolized by the cell. This allows for the specific measurement of transporter activity without interference from downstream metabolic processes. In the diagnostic assay, radiolabeled 3-OMG is introduced to a sample of the patient's erythrocytes. The rate at which the labeled 3-OMG enters the cells is quantified and compared to that of healthy controls. In individuals with GLUT1-DS, a pathogenic variant in the SLC2A1 gene leads to either a reduced number of GLUT1 transporters on the cell surface or transporters with impaired function. This results in a significantly lower rate of 3-OMG uptake compared to control samples, confirming the functional deficiency of the GLUT1 transporter.
Caption: Mechanism of the 3-OMG uptake assay in erythrocytes.
Quantitative Data Summary
The 3-OMG uptake assay provides quantitative results that are highly sensitive and specific for GLUT1-DS. The data below is compiled from studies involving cohorts of suspected GLUT1-DS patients and healthy controls.
| Parameter | GLUT1-DS Patients | Healthy Controls | Reference |
| Relative 3-OMG Uptake | 35% - 74% | 100% (normalized) | [1][4] |
| Mean 3-OMG Uptake | 44% ± 8% | 100% ± 22% | [11] |
| Diagnostic Cut-off | < 74% of control | N/A | [7][9] |
| Sensitivity | 86% - 99% | N/A | [7][11] |
| Specificity | 97% - 100% | N/A | [7][11] |
Note: The diagnostic cut-off was increased from 60% to 74% in a later study, which improved sensitivity to 99% and specificity to 100%.[7] There is also a significant correlation noted between the mean erythrocyte 3-OMG uptake and clinical severity (R² = 0.94).[7]
Experimental Protocols
The following is a generalized protocol for the erythrocyte this compound uptake assay, based on methodologies described in the literature.[6][11]
1. Materials and Reagents
-
Patient and control whole blood samples (collected in sodium-heparin or citrate-phosphate-dextrose tubes)
-
Phosphate-buffered saline (PBS), pH 7.4
-
[¹⁴C]-3-O-Methyl-d-glucose (stock solution, e.g., 1 mCi/mL)
-
Non-radiolabeled this compound
-
Lysis buffer
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
-
Centrifuge
2. Blood Sample Preparation
-
Collect whole blood from the patient (and a healthy control subject) via venipuncture.
-
Centrifuge the blood sample to separate plasma and buffy coat from erythrocytes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold PBS (pH 7.4) at 4°C.
-
After the final wash, resuspend the erythrocyte pellet in PBS to a known hematocrit (e.g., 20%). Keep cells on ice.
3. 3-OMG Uptake Assay
-
Prepare the uptake solution containing a final concentration of 0.5 mmol/L 3-OMG, including [¹⁴C]-labeled 3-OMG at a specific activity of 1 µCi/mL in PBS.[11]
-
Pre-cool all solutions and tubes to 4°C. The assay is performed at this temperature to slow the transport rate, allowing for more accurate measurements over short time intervals.
-
Initiate the uptake by mixing a volume of the prepared erythrocyte suspension with an equal volume of the uptake solution.
-
At precise time intervals (e.g., 5, 10, 15, and 20 seconds), take an aliquot of the cell suspension and immediately add it to a microcentrifuge tube containing a stop solution (e.g., ice-cold PBS with a GLUT1 inhibitor like cytochalasin B) to terminate the influx of 3-OMG.[11]
-
Immediately centrifuge the tubes at high speed to pellet the erythrocytes.
-
Aspirate the supernatant and wash the cell pellet multiple times with ice-cold stop solution to remove any extracellular radiolabeled 3-OMG.
-
After the final wash, lyse the erythrocyte pellet using a lysis buffer.
4. Quantification
-
Add the cell lysate to a vial containing scintillation fluid.
-
Quantify the amount of intracellular [¹⁴C]-3-OMG using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of 3-OMG transported into the cells.
-
Calculate the initial rate of uptake for both the patient and control samples.
-
Express the patient's uptake rate as a percentage of the control uptake rate.
Caption: Workflow of the erythrocyte 3-OMG uptake assay.
Interpretation of Results and Further Steps
A 3-OMG uptake value below 74% of the control is highly indicative of GLUT1-DS.[7] This result, in conjunction with clinical symptoms and low CSF glucose, can confirm the diagnosis. In cases where results are borderline or do not align with the clinical picture, further investigation is warranted. For example, some specific mutations, such as T295M, may affect glucose efflux more than influx, potentially resulting in a normal 3-OMG uptake assay despite the presence of the disease.[12] Therefore, the combination of clinical assessment, CSF analysis, the 3-OMG functional assay, and SLC2A1 gene sequencing provides the most comprehensive diagnostic approach.
Caption: Diagnostic logic for GLUT1 Deficiency Syndrome.
References
- 1. Diagnosis and treatment recommendations for glucose transporter 1 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. g1dfoundation.org [g1dfoundation.org]
- 3. GLUT1 deficiency - Wikipedia [en.wikipedia.org]
- 4. Glucose Transporter Type 1 Deficiency Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glut1 Deficiency Syndrome (Glut1DS): State of the art in 2020 and recommendations of the international Glut1DS study group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome | Semantic Scholar [semanticscholar.org]
- 7. Glut1 deficiency syndrome and erythrocyte glucose uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A simple blood test can now diagnose De Vivo disease | Paris Brain Institute [parisbraininstitute.org]
- 11. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T295M-associated Glut1 deficiency syndrome with normal erythrocyte 3-OMG uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tumor Imaging using 3-O-Methyl-d-glucose (3-OMG) with Chemical Exchange Saturation Transfer (CEST) MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Exchange Saturation Transfer (CEST) MRI is an emerging molecular imaging technique that enables the detection of low-concentration metabolites and proteins with exchangeable protons. In oncology, CEST imaging using glucose (glucoCEST) has shown promise in visualizing tumor metabolism due to the enhanced glucose uptake in cancer cells, a phenomenon known as the Warburg effect. However, the rapid metabolism of D-glucose within cells can limit its imaging time window and complicate the interpretation of the CEST signal.
3-O-Methyl-d-glucose (3-OMG) is a non-metabolizable analog of D-glucose.[1][2][3] It is transported into cells by the same glucose transporters (GLUTs) but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[4] This unique characteristic leads to its accumulation in cells, offering a longer imaging window and a more stable signal for CEST MRI. These properties make 3-OMG a promising contrast agent for tumor imaging, potentially providing a more robust assessment of glucose uptake and tumor metabolism.[1][2][5]
Principle of 3-OMG CEST MRI
3-OMG possesses hydroxyl (-OH) protons that are in chemical exchange with the surrounding water protons. In CEST MRI, a frequency-selective radiofrequency (RF) pulse is applied to saturate these hydroxyl protons of 3-OMG. When these saturated protons exchange with the abundant water protons, they transfer their saturation, leading to a decrease in the bulk water signal. This signal reduction is detectable in the MR image, and the magnitude of this effect, known as the CEST contrast, is proportional to the concentration of 3-OMG and the rate of proton exchange. By acquiring images before and after the administration of 3-OMG, a map of its distribution and uptake in tissues can be generated, highlighting areas of high glucose uptake, such as tumors.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on 3-OMG CEST MRI for tumor imaging.
Table 1: In Vivo 3-OMG CEST MRI Parameters and Contrast Enhancement in Brain Tumors
| Tumor Model | Magnetic Field (T) | 3-OMG Dose (g/kg) | Administration Route | Saturation Pulse B1 (µT) | Saturation Offset (ppm) | CEST Contrast in Tumor (%) | CEST Contrast in Contralateral Brain (%) | Reference |
| U87-MG Glioma Xenograft | 11.7 | 3 | Intravenous | - | 1.2 | 2.5 - 5.0 | 1.5 - 3.5 | [1][2][3] |
| U87-MG Glioma Xenograft | 11.7 | - | - | 1.5 | - | - | - | [4] |
Table 2: In Vivo 3-OMG CEST MRI Parameters and Contrast Enhancement in Breast Cancer Models
| Tumor Model | Magnetic Field (T) | 3-OMG Dose (g/kg) | Administration Route | Saturation Pulse B1 (µT) | Saturation Offset (ppm) | Maximum CEST Contrast in Tumor (%) | Time to Max Contrast (min) | Reference |
| Murine and Human Breast Cancer | 7 | - | IV, IP, PO | - | - | Dose-dependent | 20 | [5] |
| 4T1 Murine Breast Cancer | - | 1.0 | Per Os (PO) | 2.4 | 1.2 | Significant contrast | ~60 | [4] |
Table 3: Comparison of 3-OMG and D-Glucose CEST MRI in a Murine Melanoma Model
| Agent | Magnetic Field (T) | Dose (g/kg) | CEST Contrast in Tumor (%) | Temporal Kinetics | Reference |
| 3-OMG | 7 | 3 | 2 - 3 | Stable over 30 min | [6][7] |
| D-Glucose | 7 | 3 | 2 - 3 | Increased over 30 min | [6][7] |
| 3-OMG | 3 | 3 | 1 - 2 | Stable over 30 min | [6][7] |
| D-Glucose | 3 | 3 | 1 - 2 | Stable over 30 min | [6][7] |
Experimental Protocols
In Vivo 3-OMG CEST MRI of Tumors in a Mouse Model
This protocol provides a generalized methodology based on published studies.[1][5][6][7]
1. Animal and Tumor Model Preparation:
-
Use immunodeficient mice (e.g., SCID or nude mice) for xenograft models.
-
Implant tumor cells (e.g., U87-MG for brain tumors, 4T1 or MCF-7 for breast cancer) subcutaneously or orthotopically.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
House animals in accordance with institutional guidelines.
2. 3-OMG Solution Preparation:
-
Prepare a sterile solution of this compound in saline or phosphate-buffered saline (PBS).
-
The concentration should be calculated to deliver the desired dose (e.g., 3 g/kg) in a reasonable injection volume (e.g., 100-200 µL).
3. MRI System and Coil:
-
Utilize a high-field animal MRI scanner (e.g., 7T or 11.7T) for optimal CEST contrast.
-
Use a volume or surface coil appropriate for the anatomical region of interest.
4. Animal Anesthesia and Monitoring:
-
Anesthetize the mouse using isoflurane (e.g., 1-2% in oxygen).
-
Monitor the animal's respiration and body temperature throughout the experiment, maintaining the temperature at 37°C using a heated waterbed or air system.
5. Imaging Protocol:
-
Anatomical Imaging: Acquire T2-weighted anatomical images to localize the tumor.
-
Pre-contrast CEST Imaging:
- Acquire a baseline Z-spectrum or a series of images at specific frequency offsets before 3-OMG injection.
- A typical Z-spectrum acquisition ranges from -5 to +5 ppm with a step size of 0.25 ppm.
- The saturation pulse parameters are critical:
-
Pulse type: Continuous wave (CW) or pulsed saturation.
-
B1 amplitude (saturation power): 1.5 - 3.0 µT.
-
Saturation duration: 2-5 seconds.
-
3-OMG Administration:
- Administer the prepared 3-OMG solution intravenously (IV) via a tail vein catheter, intraperitoneally (IP), or orally (PO).
-
Post-contrast Dynamic CEST Imaging:
- Immediately after 3-OMG administration, acquire a series of CEST images or Z-spectra over time (e.g., every 5-10 minutes for up to 60-90 minutes) to capture the uptake and accumulation kinetics.
6. Data Analysis:
-
Motion Correction: If necessary, perform motion correction on the dynamic image series.
-
B0 Correction: Correct for magnetic field inhomogeneities using methods like WASSR (Water Saturation Shift Referencing).
-
CEST Contrast Calculation:
- Calculate the Magnetization Transfer Ratio (MTR) asymmetry at the hydroxyl proton resonance of 3-OMG (~1.2 ppm from water).
- MTR_asym (%) = [S(-1.2 ppm) - S(+1.2 ppm)] / S0 * 100, where S(±1.2 ppm) is the signal intensity with saturation at the respective offsets and S0 is the signal intensity without saturation.
-
Image Registration: Co-register the CEST contrast maps with the anatomical images for localization.
Diagrams
Signaling Pathway and Experimental Workflow
Caption: 3-OMG cellular transport and CEST detection mechanism.
Caption: Experimental workflow for in vivo 3-OMG CEST MRI.
Conclusion
This compound serves as a valuable tool for probing glucose uptake in tumors using CEST MRI. Its non-metabolizable nature offers advantages over D-glucose, including a longer and more stable imaging signal. The provided protocols and data offer a foundation for researchers to design and implement studies utilizing 3-OMG for tumor characterization, monitoring treatment response, and advancing the field of molecular imaging. Further research is warranted to translate these promising pre-clinical findings into clinical applications.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. In Vivo MRI-CEST Tumor pH Imaging Detects Resistance to Proton Pump Inhibitors in Human Prostate Cancer Murine Models [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo comparison of MRI chemical exchange saturation transfer (CEST) properties between native glucose and 3‐O‐Methyl‐D‐glucose in a murine tumor model | Semantic Scholar [semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-O-Methyl-d-glucose (3-OMG) Uptake Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 3-O-Methyl-d-glucose (3-OMG) uptake assay. 3-OMG is a non-metabolizable glucose analog used to measure glucose transport across the cell membrane.[1][2][3]
Troubleshooting Guide
Encountering issues with your 3-OMG uptake assay? The table below outlines common problems, their potential causes, and recommended solutions to help you optimize your experimental results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Incomplete Washing: Residual extracellular radiolabeled 3-OMG remains.[4] 2. Non-specific Binding: 3-OMG may bind to the cell surface or the culture plate.[4] 3. Filter Integrity Issues (for filtration-based assays): Filters may retain the ligand non-specifically. | 1. Optimize Washing: Increase the number and volume of washes with ice-cold stop buffer.[4] Ensure rapid and thorough aspiration of the wash buffer between steps. 2. Use a Blocking Agent: Pre-incubate cells with a high concentration of unlabeled D-glucose to block non-specific binding sites.[4] 3. Pre-soak Filters: For filtration assays, pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5] |
| Low or No Detectable Signal | 1. Low Glucose Transporter Expression: The cell type used may have a low expression of relevant glucose transporters (GLUTs).[4] 2. Short Incubation Time: As 3-OMG equilibrates across the cell membrane, the uptake is linear for only a short period.[1][2] The chosen time point may be too short. 3. Suboptimal Tracer Concentration: The concentration of radiolabeled 3-OMG may be too low. 4. Cell Health Issues: Cells may be stressed or dead, leading to compromised transporter function. | 1. Cell Line Selection: Use a cell line known to have high glucose uptake or consider genetically engineering your cells to overexpress the GLUT of interest.[4] 2. Optimize Incubation Time: Perform a time-course experiment to determine the linear range of 3-OMG uptake for your specific cell type and experimental conditions.[2] 3. Increase Tracer Concentration: Use a higher concentration of labeled 3-OMG, but be mindful of potential off-target effects.[4] 4. Assess Cell Viability: Ensure cells are healthy and not overly confluent before starting the assay. |
| Inconsistent Results Between Replicates | 1. Variability in Cell Number: Inconsistent cell seeding density across wells.[4] 2. Inconsistent Incubation Times: Variations in the timing of tracer addition and removal.[4] 3. Pipetting Errors: Inaccurate pipetting of reagents, tracer, or washing solutions.[4] 4. Temperature Fluctuations: Inconsistent temperatures during incubation can affect transporter activity. | 1. Ensure Uniform Cell Seeding: Use a cell counter to ensure each well has a similar number of cells.[4] Allow cells to adhere and distribute evenly before the experiment. 2. Standardize Incubation Times: Use a multichannel pipette and a timer to ensure consistent timing for all wells.[4] 3. Calibrate Pipettes: Regularly calibrate your pipettes and use proper pipetting techniques. 4. Maintain Stable Temperature: Use a temperature-controlled incubator and pre-warm all buffers and solutions to the experimental temperature. |
| Unexpected Biological Effects | 1. Off-target Effects of 3-OMG: High concentrations of 3-OMG may induce cellular stress or affect other metabolic pathways.[4] 2. Contamination of the Tracer: Impurities in the radiolabeled 3-OMG stock. | 1. Perform Dose-Response Experiments: Determine the lowest effective concentration of 3-OMG that provides a detectable signal without causing significant cellular stress.[4] 2. Verify Tracer Purity: Ensure the purity of the 3-OMG stock solution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound (3-OMG) and 2-deoxy-D-glucose (2-DG) for uptake assays?
A1: The main difference lies in their intracellular fate. 3-OMG is transported into the cell by glucose transporters but is not phosphorylated by hexokinase.[2][4] It therefore equilibrates across the cell membrane, making it a good tracer for studying the kinetics of glucose transport specifically.[4] In contrast, 2-DG is transported into the cell and then phosphorylated by hexokinase to 2-DG-6-phosphate. This traps the molecule inside the cell, as it cannot be further metabolized.[6] This makes 2-DG a measure of both glucose transport and phosphorylation.
Q2: How long should I incubate my cells with radiolabeled 3-OMG?
A2: The optimal incubation time for 3-OMG uptake is typically short because it reaches equilibrium quickly across the cell membrane.[1][2] The uptake is linear for only a brief period. It is crucial to perform a time-course experiment (e.g., measuring uptake at 1, 2, 5, 10, and 15 minutes) to determine the linear range for your specific cell type and experimental conditions. Assays are often performed within a 2 to 10-minute window.[5][7]
Q3: Why is it necessary to perform the assay at a specific temperature?
A3: Glucose transport is an active process that is temperature-dependent. Assays are typically conducted at 37°C to reflect physiological conditions.[4][8] Lowering the temperature, for instance by using ice-cold stop buffer, is a critical step to halt the transport process and prevent the efflux of 3-OMG from the cells during the washing steps.[4][5] Some protocols for specific applications, such as diagnosing GLUT1 deficiency syndrome, utilize a lower temperature (4°C) for the uptake measurement itself.[9]
Q4: Can I use non-radiolabeled 3-OMG for my uptake assay?
A4: While radiolabeled 3-OMG (typically with ³H or ¹⁴C) is the most common method due to its high sensitivity, non-radiolabeled methods exist.[1][2] These often involve derivatization of 3-OMG followed by detection methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[3][10] However, these methods may be less sensitive and more complex than radiolabeled assays.
Q5: What are some common inhibitors used as controls in a 3-OMG uptake assay?
A5: To confirm that the observed uptake is mediated by glucose transporters, specific inhibitors are used as negative controls. Common inhibitors include:
-
Cytochalasin B: A potent inhibitor of facilitative glucose transporters (GLUTs).[4][11]
-
Phloretin: Another inhibitor of facilitative glucose transport.[4][12]
-
Unlabeled D-glucose: A high concentration of unlabeled D-glucose can be used to compete with the radiolabeled 3-OMG for binding to the transporters.[4]
Experimental Protocol: 3-O-Methyl-d-[³H]glucose Uptake Assay
This protocol provides a general framework for measuring 3-OMG uptake in cultured cells. Optimization of cell number, incubation times, and reagent concentrations may be necessary for specific cell types and experimental goals.
Materials:
-
Cells cultured in appropriate multi-well plates (e.g., 24-well plates)
-
Radiolabeled 3-O-Methyl-d-[³H]glucose ([³H]3-OMG)
-
Unlabeled this compound
-
Krebs-Ringer-HEPES (KRH) buffer or similar glucose-free buffer
-
Insulin or other stimulating compounds (if applicable)
-
Inhibitors (e.g., Cytochalasin B)
-
Ice-cold Phosphate-Buffered Saline (PBS) or stop buffer (e.g., PBS with 0.1 mM phloretin)[12]
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 0.1% SDS)[5]
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency (typically 80-90%).
-
Serum Starvation (Optional): To lower basal glucose uptake, serum-starve the cells for 2-4 hours in serum-free medium prior to the assay.[4]
-
Washing: Gently wash the cells twice with warm KRH buffer to remove any residual glucose from the culture medium.[4]
-
Pre-incubation: Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.[4] For inhibitor controls, add the inhibitor (e.g., cytochalasin B) during this step. If studying the effect of a stimulant like insulin, add it during the last 10-20 minutes of this pre-incubation period.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake solution containing radiolabeled [³H]3-OMG (e.g., 1 µCi/mL) and unlabeled 3-OMG to the desired final concentration.[4]
-
Incubation: Incubate the cells for a predetermined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.[4]
-
Terminate Uptake: To stop the uptake, quickly aspirate the tracer-containing buffer and immediately wash the cells three times with ice-cold PBS or stop buffer.[4][5]
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 20-30 minutes at room temperature to lyse the cells and release the intracellular contents.[4]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well to account for any variations in cell number.
Visualizations
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. revvity.com [revvity.com]
- 3. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. δ-Opioid receptors stimulate GLUT1-mediated glucose uptake through Src- and IGF-1 receptor-dependent activation of PI3-kinase signalling in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose transporter GLUT3: Ontogeny, targeting, and role in the mouse blastocyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-Methyl-d-glucose (3-OMG) Uptake Assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize incubation times and successfully perform 3-O-Methyl-d-glucose (3-OMG) uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used for glucose uptake assays?
A1: this compound is a non-metabolizable analog of glucose.[1][2] It is recognized and transported into cells by the same glucose transporter (GLUT) proteins as D-glucose.[1] However, once inside the cell, it is not phosphorylated or further metabolized, which prevents it from being trapped and allows it to equilibrate across the cell membrane.[3][4] This property makes it a valuable tool specifically for studying the rate of glucose transport itself, independent of downstream metabolic processes.[1][2]
Q2: How does the 3-OMG assay differ from the 2-deoxy-D-glucose (2-DG) assay?
A2: The primary difference lies in their intracellular fate. While both are transported into the cell by GLUTs, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-phosphate. This phosphorylated form is trapped within the cell.[3] In contrast, 3-OMG is not phosphorylated and therefore does not accumulate, eventually reaching equilibrium between the intracellular and extracellular compartments.[3][4] This means 2-DG measures glucose uptake and retention, while 3-OMG measures the rate of bidirectional transport across the membrane.
Q3: What is the most critical factor to consider when optimizing the incubation time for a 3-OMG experiment?
A3: The most critical factor is the rapid equilibration of 3-OMG across the cell membrane.[3][4] Because it is not trapped intracellularly, the uptake is only linear for a very short period before reaching a steady state.[3][5] It is essential to perform a time-course experiment to identify this initial linear phase of uptake for your specific cell type and experimental conditions. Measurements must be taken quickly within this linear window to accurately reflect the initial transport rate.[3][4]
Q4: What are typical incubation times for 3-OMG uptake assays?
A4: Incubation times are highly dependent on the cell type and its expression of glucose transporters. They are often very short, ranging from seconds to a few minutes. For example, in human erythrocytes, influx is terminated at 5-second intervals for kinetic studies, while a steady state can be reached within 5 minutes at 37°C.[5][6] It is imperative to determine this empirically for your specific cell model.
Troubleshooting Guide
Issue 1: Low or No Detectable 3-OMG Uptake Signal
| Possible Cause | Troubleshooting Steps |
| Incubation Time Too Long | You may be measuring at or after equilibrium has been reached, missing the initial linear uptake phase. Solution: Perform a time-course experiment with very short intervals (e.g., 15s, 30s, 1 min, 2 min, 5 min, 10 min) to identify the initial rate.[3] |
| Low GLUT Expression | The cell line may have inherently low levels of glucose transporters. Solution: 1. Confirm GLUT expression using Western Blot or qPCR. 2. Consider using a different cell line known for high GLUT expression (e.g., 3T3-L1 adipocytes, L6 myotubes).[7] 3. For insulin-responsive cells (e.g., adipocytes, muscle cells), ensure you are stimulating with insulin to promote GLUT4 translocation to the membrane.[8] |
| Suboptimal Cell Health | Over-confluent, stressed, or high-passage-number cells can exhibit altered metabolic activity. Solution: Use cells at 80-90% confluency, ensure they are healthy, and use a low passage number. Standardize cell seeding density across experiments. |
| Ineffective Glucose Starvation | Insufficient glucose starvation prior to the assay can lead to competition from residual glucose and reduced uptake signal. Solution: Optimize the glucose starvation period (typically 1-4 hours, but can be longer). Ensure the starvation medium is completely free of glucose. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent Timing | Even slight variations in the timing of adding or stopping the 3-OMG solution can cause significant variability, especially with short incubation times. Solution: Use a multichannel pipette for simultaneous addition and removal of solutions. Work with one plate at a time to ensure consistent timing for all wells. |
| Incomplete Washing | Residual extracellular radiolabeled 3-OMG will lead to artificially high background signal. Solution: Wash cells rapidly and thoroughly (at least 3 times) with ice-cold stop buffer (e.g., PBS) immediately after the incubation period to halt transport and remove all extracellular tracer. |
| Inconsistent Cell Numbers | Uneven cell seeding will result in different uptake capacities per well. Solution: Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly. Visually inspect plates for consistent monolayer formation before the experiment. |
Data Presentation
Table 1: Example Incubation Times for Glucose Analog Uptake
The optimal incubation time to measure the initial rate of 3-OMG uptake must be determined empirically. The table below provides examples from literature for different glucose analogs and cell types to guide the design of your time-course experiments.
| Cell Type | Glucose Analog | Incubation Time | Comments |
| Human Erythrocytes | 14C-3-OMG | 5 seconds | For measuring initial influx rate at 4°C.[6] |
| Human Erythrocytes | 14C-3-OMG | < 5 minutes | Time to reach steady-state at 37°C.[5] |
| L6 Myotubes | 2-Deoxy-D-glucose | 5 minutes | Following a 15-minute stimulation with insulin or other compounds.[7] |
| 3T3-L1 Adipocytes | 3H-2-Deoxy-D-glucose | 15 minutes | Pulse-labeling for glucose uptake measurement. |
| Human Proximal Tubule Cells | D-[3H]glucose | 15 - 20 minutes | Time to reach Vmax in hyperglycemic conditions.[9] |
Experimental Protocols & Visualizations
General Protocol: Radiolabeled 3-OMG Uptake Assay
This protocol provides a general framework. All steps, especially incubation times and buffer compositions, should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells in 12-well or 24-well plates and grow to 80-90% confluency.
-
Glucose Starvation:
-
Wash cells once with warm PBS.
-
Incubate cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer or serum-free, glucose-free DMEM for 1-4 hours at 37°C.
-
-
Stimulation (Optional):
-
For insulin-responsive cells, replace the starvation buffer with KRH buffer containing the desired concentration of insulin (e.g., 100 nM) or other stimulants.
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
-
Uptake Initiation:
-
Prepare the uptake solution containing radiolabeled 3-OMG (e.g., 3H- or 14C-3-OMG) in KRH buffer.
-
Remove the stimulation buffer and add the uptake solution to start the reaction. Incubate for the predetermined optimal time (e.g., 1-5 minutes) at 37°C.
-
-
Uptake Termination:
-
To stop the uptake, aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove all extracellular radioactivity.
-
-
Cell Lysis:
-
Add a lysis buffer (e.g., 0.1 N NaOH or 0.1% SDS) to each well and incubate for 30-60 minutes at room temperature to ensure complete lysis.
-
-
Quantification:
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Normalization:
-
In parallel wells, determine the total protein concentration using a BCA or Bradford assay.
-
Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration (mg/mL) for each sample.
-
Visualizing Experimental and Logical Workflows
References
- 1. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-O-Methyl-d-glucose (3-O-MG) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in 3-O-Methyl-d-glucose (3-O-MG) measurements.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during 3-O-MG experiments.
Q1: What is this compound (3-O-MG) and why is it used in glucose transport studies?
This compound is a non-metabolizable analog of D-glucose.[1] This means it is recognized and transported into cells by glucose transporters (GLUTs), but it is not phosphorylated by hexokinase, the first step in glycolysis.[2] Because it is not metabolized, 3-O-MG equilibrates across the cell membrane, allowing for the specific measurement of glucose transport rates without the confounding effects of downstream metabolic processes.[3]
Q2: My 3-O-MG uptake signal is very low. What are the possible causes and solutions?
Low uptake of 3-O-MG can stem from several factors related to cell health, experimental conditions, or the reagents themselves.
| Possible Cause | Troubleshooting Suggestions |
| Low GLUT Transporter Expression | Ensure the cell line used is appropriate for glucose uptake studies. GLUT expression can vary significantly between cell types. Consider using a positive control cell line known to have high glucose uptake. |
| Suboptimal Cell Health | Use cells that are in the logarithmic growth phase and have high viability (>95%). Over-confluent or unhealthy cells will exhibit altered metabolic and transport activities. |
| Incorrect Incubation Time | Since 3-O-MG equilibrates across the cell membrane, the uptake is linear for only a short period.[3] Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal, linear uptake window for your specific cell line. |
| Presence of Competing Sugars | Ensure that the pre-incubation and uptake buffers are free of glucose or other sugars that can compete with 3-O-MG for transport.[1] |
| Degraded Radiolabeled 3-O-MG | Check the expiration date of your radiolabeled 3-O-MG. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Temperature Fluctuations | Glucose transport is a temperature-sensitive process. Maintain a consistent and appropriate temperature (typically 37°C) throughout the experiment. |
Q3: I am observing high background signal in my 3-O-MG assay. How can I reduce it?
High background can obscure the true signal. The following steps can help minimize non-specific binding and background noise.
| Possible Cause | Troubleshooting Suggestions |
| Inefficient Washing | Increase the number and volume of washes with ice-cold stop buffer (e.g., PBS) to effectively remove all extracellular radiolabeled 3-O-MG. Ensure rapid and thorough aspiration of the wash buffer between steps. |
| Non-specific Binding to Plates/Filters | If using a filtration assay, pre-soak the filters in a blocking solution (e.g., 0.5% polyethyleneimine) to reduce non-specific ligand binding. For plate-based assays, ensure the plate material is appropriate for your assay type. |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Filter-sterilize all solutions to prevent microbial growth, which can interfere with the assay. |
| Cell Lysis and Leakage of 3-O-MG | Handle cells gently to prevent lysis. Ensure the wash steps are performed with ice-cold buffer to quickly halt transport and maintain cell integrity. |
Q4: There is high variability between my technical replicates. What can I do to improve consistency?
Inconsistent results between replicates are a common challenge. Attention to detail in your experimental technique can significantly improve reproducibility.
| Possible Cause | Troubleshooting Suggestions |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve uniform cell numbers in each well. Allow cells to adhere and recover for at least 24 hours before starting the experiment. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, especially the radiolabeled 3-O-MG and stop buffer, ensure consistent timing and technique across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the perimeter wells with sterile water or PBS. |
| Inconsistent Incubation Times | Stagger the addition of reagents to ensure that each well is incubated for the precise intended duration, especially for short incubation periods. |
| Temperature Gradients | Ensure the plate is placed on a pre-warmed surface during incubation to maintain a consistent temperature across all wells. |
Data Presentation
The following tables summarize key quantitative data for 3-O-MG transport in various biological systems.
Table 1: Kinetic Parameters (Km) of this compound Transport
| Tissue/Cell Type | Species | Condition | Km (mM) |
| Adipocytes | Rat | - Insulin | 4.09 - 9.03 |
| Adipocytes | Rat | + Insulin | 2.66 - 6.51 |
| Hepatocytes | Rat | Exchange Entry | 18.1 ± 5.9 |
| Hepatocytes | Rat | Zero Trans Exit | 16.8 ± 4.6 |
Table 2: Assay Performance and Validation Parameters
| Parameter | Method | Typical Value |
| Intra-assay Coefficient of Variation | GC/MS | 0.1% |
| Inter-assay Coefficient of Variation | GC/MS | 3.7% |
| Recovery | HPLC | 98% - 105% |
| Quantitative Limit | HPLC | 0.0078 mg/mL |
Table 3: 3-O-MG Uptake in a Diagnostic Context
| Application | Cell Type | Patient Group | Relative 3-O-MG Uptake (%) |
| Diagnosis of GLUT-1 Deficiency Syndrome | Erythrocytes | Patients (n=22) | 44 ± 8 |
| Diagnosis of GLUT-1 Deficiency Syndrome | Erythrocytes | Controls (n=70) | 100 ± 22 |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in Adherent Cultured Cells
This protocol outlines a standard method for measuring 3-O-MG uptake in adherent cells.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 24-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
Radiolabeled 3-O-[¹⁴C]Methyl-d-glucose or 3-O-[³H]Methyl-d-glucose
-
Unlabeled this compound
-
Ice-cold Phosphate-Buffered Saline (PBS) as a stop solution
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Pre-incubation: Gently aspirate the culture medium and wash the cells twice with warm KRH buffer. Then, pre-incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
Uptake Initiation: Prepare the uptake solution containing radiolabeled 3-O-MG (e.g., 0.1-1.0 µCi/mL) and unlabeled 3-O-MG to the desired final concentration in KRH buffer. Aspirate the pre-incubation buffer and add the uptake solution to each well to initiate the transport.
-
Incubation: Incubate the cells for a predetermined time within the linear uptake range (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
Visualizations
The following diagrams illustrate key concepts and workflows related to 3-O-MG experiments.
References
Technical Support Center: Improving Reproducibility of 3-O-Methyl-d-glucose Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility and accuracy of 3-O-Methyl-d-glucose (3-OMG) assays for measuring glucose transport.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used to measure glucose transport?
A1: this compound (3-OMG) is a non-metabolizable analog of glucose. This means it is recognized and transported into cells by glucose transporters (GLUTs) in a manner similar to glucose, but it is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway.[1] This lack of metabolism allows for the specific measurement of glucose transport rates without the confounding effects of downstream metabolic processes. Because it is not trapped within the cell by phosphorylation, 3-OMG will equilibrate across the cell membrane, making the timing of uptake measurements critical for accurate results.[1]
Q2: What is the main difference between 3-OMG and 2-deoxy-D-glucose (2-DG) for uptake assays?
A2: The primary difference lies in their intracellular fate. While both are transported into the cell by GLUTs, 2-DG is phosphorylated by hexokinase to 2-deoxy-glucose-6-phosphate. This phosphorylation traps the 2-DG molecule inside the cell, allowing for accumulation over time. In contrast, 3-OMG is not phosphorylated and can therefore be transported back out of the cell. This means that 3-OMG uptake assays measure the rate of transport reaching equilibrium, requiring rapid and precisely timed measurements to capture the linear phase of uptake.[1]
Q3: What are the common methods for detecting 3-OMG uptake?
A3: The most common methods for detecting 3-OMG uptake involve the use of labeled 3-OMG. Traditionally, this has been done using radioactively labeled [³H]- or [¹⁴C]-3-OMG, with detection via liquid scintillation counting.[2] Non-radioactive methods are also available, primarily using fluorescently-tagged glucose analogs, though specific, commercially available fluorescent 3-OMG probes are less common than those for 2-DG (like 2-NBDG). Detection of unlabeled 3-OMG can also be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Q4: How can I be sure that the 3-OMG uptake I'm measuring is specifically through glucose transporters?
A4: To confirm that 3-OMG uptake is mediated by GLUTs, you should perform a competition assay. This involves co-incubating the cells with your labeled 3-OMG and a high concentration of unlabeled D-glucose (e.g., 5-10 mM).[4] If the uptake of labeled 3-OMG is significantly reduced in the presence of excess D-glucose, it indicates that both molecules are competing for the same transporters, thus validating that the uptake is GLUT-mediated.
Troubleshooting Guide
Issue 1: High Background Signal or High Non-Specific Binding
Q: My negative controls (no cells or cells with inhibitor) show a high signal. What could be the cause and how can I reduce it?
A: High background can obscure your true signal and is often due to non-specific binding of the 3-OMG probe to the cell surface or the culture plate, or to inadequate washing.
Solutions:
-
Optimize Washing Steps: Ensure thorough but gentle washing with ice-cold phosphate-buffered saline (PBS) immediately after the uptake incubation to remove unbound extracellular 3-OMG.[4] Perform at least 2-3 washes. Be mindful that overly vigorous washing can lead to cell detachment.
-
Use a Blocking Agent: Pre-incubating your cells with a blocking agent can help to reduce non-specific binding. Bovine Serum Albumin (BSA) is a common choice.
-
Include Proper Controls: Always include "no-cell" wells to determine the background signal from the plate and media alone. Also, use a known GLUT inhibitor, such as Cytochalasin B or a high concentration of D-glucose, to determine the non-specific uptake component.[4]
-
For Fluorescent Assays: If using a fluorescent analog, be aware of autofluorescence from cells and media components. Use phenol red-free media during the assay, as phenol red is fluorescent.[4] Include "no-probe" wells to measure the intrinsic autofluorescence of your cells.[4]
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
Q: The measured 3-OMG uptake is very low, close to the background noise. How can I increase the signal?
A: A low signal can result from several factors, including low glucose transporter expression, suboptimal assay conditions, or issues with cell health.
Solutions:
-
Cell Starvation: To increase the expression of glucose transporters on the cell surface, starve the cells of glucose for a period before the assay. This is typically done by incubating the cells in a glucose-free medium. The optimal starvation time can vary between cell types and should be determined empirically (e.g., 1-4 hours or overnight).
-
Optimize Incubation Time: Since 3-OMG equilibrates across the membrane, it is crucial to measure uptake during the initial linear phase.[1] Perform a time-course experiment (e.g., measuring uptake at 1, 5, 10, 15, and 30 minutes) to determine the time window where uptake is linear for your specific cell type and experimental conditions.
-
Check Cell Viability and Density: Ensure that your cells are healthy and at an appropriate confluency (typically 80-90%). Cell stress or death can significantly impact transport activity. Differences in cell numbers between wells can also lead to variability, so consistent cell seeding is important.
-
Increase Specific Activity (for radiolabeled assays): If using a radiolabeled probe, ensure the specific activity is high enough for sensitive detection.
Issue 3: High Variability and Poor Reproducibility
Q: I'm seeing large variations between replicate wells and between experiments. What are the likely sources of this variability?
A: Poor reproducibility is a common challenge and can stem from inconsistencies in cell handling, timing, and reagent preparation.
Solutions:
-
Precise Timing: Due to the rapid equilibration of 3-OMG, even small variations in the incubation and washing times can lead to significant differences in measured uptake. Use a multi-channel pipette or a repeater pipette for adding and removing solutions to ensure consistency across wells.
-
Consistent Cell Culture Conditions: Ensure that cells are at the same passage number and confluency for all experiments. Variations in culture conditions can alter GLUT expression and overall metabolic state.
-
Temperature Control: Glucose transport is a temperature-sensitive process. Maintain a consistent temperature throughout the experiment, especially during the incubation period. Performing washes with ice-cold buffer helps to quickly stop the transport process.
-
Thorough Mixing of Reagents: Ensure that all reagents, including the 3-OMG solution, are well-mixed before being added to the cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 3-OMG transport and assay conditions mentioned in the literature.
Table 1: Kinetic Parameters of this compound Transport in Isolated Rat Hepatocytes [5][6]
| Kinetic Parameter | Value (mean ± S.E.M.) | Condition |
| Vmax (exchange entry) | 86.2 ± 9.7 mmol/litre of cell water per min | Equilibrium exchange entry |
| Km (exchange entry) | 18.1 ± 5.9 mM | Equilibrium exchange entry |
| Vmax (exchange exit) | 78.8 ± 5.3 mmol/litre of cell water per min | Equilibrium exchange exit |
| Km (exchange exit) | 17.6 ± 3.5 mM | Equilibrium exchange exit |
| Vmax (zero trans exit) | 84.1 ± 8.4 mmol/litre of cell water per min | Zero trans exit |
| Km (zero trans exit) | 16.8 ± 4.6 mM | Zero trans exit |
Table 2: Example Assay Conditions for Radiolabeled 3-OMG Uptake in Erythrocytes [2]
| Parameter | Value |
| Cell Type | Human Erythrocytes |
| 3-OMG Concentration | 0.5 mmol/L |
| Radiolabel | ¹⁴C |
| Radioactivity | 1 µCi/mL |
| Temperature | 4°C |
| pH | 7.4 |
| Incubation Time | Terminated at 5-second intervals |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in Cultured Adherent Cells
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 48-well) at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Starvation (Optional but Recommended): On the day of the assay, gently wash the cells twice with warm, glucose-free Krebs-Ringer-HEPES (KRH) buffer. Then, incubate the cells in glucose-free KRH buffer for 1-4 hours at 37°C.
-
Initiation of Uptake: Remove the starvation buffer and add KRH buffer containing [³H]- or [¹⁴C]-3-OMG (final concentration and specific activity to be optimized, e.g., 0.1-1.0 mM) and any experimental compounds (e.g., inhibitors, activators). For negative controls, add a known GLUT inhibitor (e.g., Cytochalasin B) or a high concentration of unlabeled D-glucose.
-
Incubation: Incubate the plate at 37°C for a predetermined time within the linear uptake range (e.g., 5-15 minutes).
-
Termination of Uptake and Washing: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well (determined from a parallel plate using a protein assay like BCA) or to the cell number.
Protocol 2: Non-Radioactive Fluorescent Glucose Uptake Assay (using a 2-DG analog as a template)
While specific fluorescent 3-OMG probes are less common, the principles of fluorescent glucose uptake assays using analogs like 2-NBDG can be adapted. This protocol is based on a generic fluorescent glucose uptake assay.
-
Cell Seeding and Starvation: Follow steps 1 and 2 from the radiolabeled protocol.
-
Uptake Initiation: Remove the starvation buffer and add a glucose-free buffer containing the fluorescent glucose analog (e.g., 2-NBDG, concentration to be optimized) and your test compounds.
-
Incubation: Incubate for the optimized time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Termination and Washing: Stop the uptake by aspirating the probe solution and washing the cells 2-3 times with ice-cold PBS.[4]
-
Signal Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Subtract the background fluorescence (from no-cell or no-probe controls) and normalize the signal to cell number or protein concentration.
Visualizations
Caption: Figure 1: Generalized Experimental Workflow for a 3-OMG Uptake Assay.
References
- 1. Glucose Uptake Assays | Revvity [revvity.com]
- 2. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of this compound transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of this compound transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-Methyl-d-glucose (3-OMG) Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for minor metabolism of 3-O-Methyl-d-glucose (3-OMG) in tissues.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely non-metabolizable in tissues?
A1: While this compound (3-OMG) is widely used as a non-metabolizable analog of glucose for transport studies, evidence suggests that it can undergo minor metabolism in some tissues.[1][2][3][4] It is crucial to consider this potential for minimal conversion, especially in experiments requiring precise quantification of glucose transport. 3-OMG is a poor substrate for hexokinase and is not significantly phosphorylated, which is a key reason for its use as a glucose transport marker.[5][6]
Q2: In which tissues has the metabolism of 3-OMG been observed?
A2: Minor metabolism of 3-OMG has been reported in the heart, liver, and brain.[1][2] Studies in rats have shown that a small percentage of radiolabeled 3-OMG can be converted to acidic products in these tissues.[1][2]
Q3: What is the extent of 3-OMG metabolism in these tissues?
A3: The metabolism of 3-OMG is minimal. In vivo studies in rats have quantified the extent of its conversion to acidic metabolites after 60 minutes. The vast majority of 3-OMG remains in its unmetabolized form.[1][2]
Q4: What are the metabolic products of 3-OMG?
A4: The primary metabolic products of 3-OMG are described as acidic compounds.[1][2] One specific metabolite identified in isolated rat hearts is this compound-6-phosphate, indicating that some phosphorylation by hexokinase can occur, albeit at a very low rate.[3][4]
Q5: Should I be concerned about 3-OMG metabolism in my glucose transport experiments?
A5: For most glucose transport studies, the minor metabolism of 3-OMG is unlikely to significantly affect the results, as it is transported but generally not metabolized further.[7] However, if your experimental design is highly sensitive to small metabolic conversions or involves long incubation times, it is advisable to validate the assumption of metabolic inertness under your specific conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discrepancy between expected and measured intracellular 3-OMG concentrations. | Minor metabolism of 3-OMG to phosphorylated or other acidic products, leading to an underestimation of free 3-OMG. | 1. Perform control experiments to quantify the extent of 3-OMG metabolism in your specific tissue or cell type. 2. Use analytical techniques like chromatography to separate and quantify both unmetabolized 3-OMG and its potential metabolites. |
| Inconsistent results in long-term glucose uptake assays using 3-OMG. | Accumulation of minor metabolic byproducts of 3-OMG over extended periods, potentially altering cellular processes. | 1. Shorten the incubation time of your assay to minimize the impact of metabolism. 2. Consider using another non-metabolizable glucose analog and compare the results. |
| Unexpected changes in intracellular pH or ion gradients. | The formation of acidic metabolites from 3-OMG could slightly alter the intracellular environment. | Monitor intracellular pH during your experiments, especially if using high concentrations of 3-OMG or long exposure times. |
Quantitative Data Summary
The following table summarizes the quantitative data on the metabolism of [¹⁴C]this compound in various rat tissues 60 minutes after administration.
| Tissue | Unmetabolized [¹⁴C]3-OMG (%) | [¹⁴C]3-OMG Metabolized to Acidic Products (%) |
| Plasma | >99% | <1% |
| Brain | 97-100% | 1-3% |
| Heart | >90% | 3-6% |
| Liver | >90% | 4-7% |
| Data from Kadekaro et al., 1990.[1] |
Experimental Protocols
Protocol: Assessment of this compound Metabolism in Tissues
This protocol provides a general framework for investigating the potential metabolism of 3-OMG in a tissue of interest, based on methodologies described in the literature.
1. Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]3-OMG or [³H]3-OMG)
-
Tissue homogenizer
-
Perchloric acid
-
Potassium bicarbonate
-
Ion-exchange chromatography columns (e.g., Dowex)
-
Scintillation counter and vials
-
Appropriate buffers and solutions for tissue processing
2. Procedure:
-
In vivo administration: Administer radiolabeled 3-OMG to the animal model via an appropriate route (e.g., intravenous injection).
-
Tissue collection: At a predetermined time point (e.g., 60 minutes), euthanize the animal and rapidly excise the tissue of interest.
-
Homogenization: Homogenize the tissue in a suitable buffer on ice.
-
Acid precipitation: Add cold perchloric acid to the homogenate to precipitate proteins and other macromolecules. Centrifuge to pellet the precipitate.
-
Neutralization: Neutralize the supernatant with potassium bicarbonate to precipitate the perchlorate. Centrifuge to remove the precipitate.
-
Ion-exchange chromatography: Apply the neutralized supernatant to an anion-exchange chromatography column.
-
Unmetabolized, neutral 3-OMG will pass through the column.
-
Acidic metabolites will bind to the column.
-
-
Elution: Elute the acidic metabolites from the column using an appropriate buffer (e.g., a salt gradient).
-
Quantification: Measure the radioactivity in the flow-through (unmetabolized 3-OMG) and the eluted fractions (acidic metabolites) using a scintillation counter.
-
Data Analysis: Calculate the percentage of metabolized 3-OMG relative to the total radioactivity recovered.
Visualizations
Caption: Experimental workflow for assessing 3-OMG metabolism.
Caption: Potential minor metabolic fate of this compound.
References
- 1. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of glucose analog this compound by rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CHEBI:73918) [ebi.ac.uk]
- 7. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
interference of other compounds in 3-O-Methyl-d-glucose assays
Welcome to the technical support center for 3-O-Methyl-d-glucose (3-OMG) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential interferences, troubleshooting, and best practices for using 3-OMG to measure glucose transport.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used in glucose uptake assays?
A1: this compound (3-OMG) is a non-metabolizable analog of D-glucose. It is readily transported into most cells by the same glucose transporters (GLUTs) as D-glucose.[1] However, unlike D-glucose or another common analog, 2-deoxy-D-glucose (2-DG), 3-OMG is not phosphorylated by hexokinase once inside the cell.[1][2] This means it does not get trapped and will eventually equilibrate across the cell membrane.[1] This property makes 3-OMG particularly useful for specifically measuring the rate of glucose transport, as the assay is not influenced by downstream metabolic events like glycolysis.[2][3] Because equilibrium can be reached quickly, it is often necessary to perform measurements over a short time course to ensure linearity.[1]
Q2: What are the common types of compounds that can interfere with a 3-OMG assay?
A2: Interference in a 3-OMG assay can occur at several levels. The most common interfering substances fall into these categories:
-
Competitive Inhibitors: These are molecules that bind to the same site on the glucose transporter as 3-OMG, directly competing for uptake. This includes D-glucose itself, other sugar analogs, and specific GLUT inhibitor drugs.
-
Non-Competitive Inhibitors: These compounds bind to the transporter at a different site, changing its conformation and reducing its transport efficiency. The fungal toxin cytochalasin B is a classic example.[4]
-
Compounds Affecting Cell Viability: Any substance that is toxic to the cells will compromise membrane integrity and cellular energy levels, leading to a non-specific decrease in 3-OMG uptake.
-
Compounds Interfering with Detection: In radioactive assays (e.g., using [¹⁴C]-3-OMG or [³H]-3-OMG), quenching agents can interfere with the liquid scintillation counting process, leading to artificially low readings. In non-radioactive methods, compounds that have intrinsic fluorescence or that react with detection reagents can cause false signals.[5]
Q3: My 3-OMG uptake is much lower than expected, even in my untreated control cells. What could be the issue?
A3: Low 3-OMG uptake can stem from several experimental factors. Here is a troubleshooting checklist:
-
Cell Health: Ensure cells are healthy, not overgrown, and have not been passaged too many times. Stressed or senescent cells exhibit altered metabolic and transport activities.
-
Assay Buffer Composition: Confirm that the buffer composition, pH, and temperature are optimal. Glucose transport is an active process sensitive to these conditions.
-
Incubation Time: The incubation time with 3-OMG is critical. Since 3-OMG is not trapped intracellularly, the uptake is linear for only a short period.[1] You may need to perform a time-course experiment (e.g., measuring uptake at 1, 2, 5, and 10 minutes) to identify the linear range for your specific cell type.
-
Reagent Quality: Verify the concentration and specific activity of your radiolabeled 3-OMG. Ensure it has not degraded due to improper storage.
-
Washing Steps: Inefficient or overly harsh washing steps after incubation can either leave high background counts or lyse cells, respectively. Optimize the number of washes and the gentleness of the procedure.
Q4: How can I distinguish between a true inhibitor of glucose transport and a compound that is simply interfering with the assay?
A4: This is a critical validation step. A multi-pronged approach is recommended:
-
Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release, or trypan blue exclusion) to confirm that the observed reduction in 3-OMG uptake is not due to cell death caused by your test compound.
-
Test for Competitive Inhibition: Run the 3-OMG uptake assay in the presence of your inhibitor and varying concentrations of D-glucose. A true competitive inhibitor's effect should be surmountable by increasing the concentration of the natural substrate (glucose).
-
Use an Alternative Glucose Analog: If possible, repeat the experiment using 2-deoxy-D-glucose (2-DG). Since 2-DG is trapped in the cell, it provides a different kinetic profile. If your compound inhibits both 3-OMG and 2-DG uptake, it is more likely a genuine transport inhibitor.
-
Assess Downstream Metabolic Effects: A true GLUT inhibitor should reduce the rate of glycolysis. Measure lactate production in the presence of your compound. A decrease in lactate suggests an upstream block in glucose uptake. The anthelmintic drug fenbendazole, for example, has been shown to inhibit glucose uptake and reduce lactate levels.[6]
Troubleshooting Guide: Common Interfering Compounds
Researchers must be aware of specific molecules that can confound the results of 3-OMG assays. The following table summarizes known GLUT inhibitors that will interfere with 3-OMG transport by directly competing for or blocking the transporter.
| Compound Class | Examples | Target GLUTs | Mechanism of Interference |
| Pan-GLUT Inhibitors | Cytochalasin B, DRB18, Glutor | GLUT1-4 | Non-competitive or pan-inhibition of glucose transport.[4][7] |
| GLUT1 Selective | BAY-876, STF-31, WZB117 | Primarily GLUT1 | Competitive or selective inhibition of GLUT1.[8] |
| Other Sugars | D-glucose, 2-Deoxy-D-glucose | All GLUTs | Direct competition for the transporter binding site. |
| SGLT Inhibitors | Phlorizin, Dapagliflozin | SGLT1/SGLT2 | Inhibition of sodium-glucose cotransporters (relevant in specific tissues like intestine and kidney).[9][10] |
| Flavonoids | Quercetin | GLUTs | Competitive inhibition of various GLUT isoforms.[11] |
Note: IC50 values are highly dependent on the cell type and assay conditions.
Experimental Protocols
Protocol: [¹⁴C]-3-O-Methyl-d-glucose Uptake Assay in Cultured Adherent Cells
This protocol provides a standard method for measuring 3-OMG uptake, which is often used to assess insulin-stimulated glucose transport in cell lines like 3T3-L1 adipocytes.
Materials:
-
Adherent cells cultured in 12-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
KRH buffer with 2% Bovine Serum Albumin (BSA).
-
Insulin solution (100 nM in KRH-BSA).
-
Wash Buffer: Ice-cold PBS.
-
Uptake Solution: KRH buffer containing [¹⁴C]-3-O-Methyl-d-glucose (typically 0.1 µCi/mL) and unlabeled 3-OMG (to a final concentration of 0.5 mM).[12]
-
Lysis Buffer: 0.1% SDS or 0.1 M NaOH.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Seed cells in 12-well plates and grow to ~80-90% confluency. Differentiate cells if required by your experimental model (e.g., 3T3-L1 preadipocytes to adipocytes).
-
Serum Starvation: Prior to the assay, wash cells twice with PBS and incubate in serum-free medium for 3-4 hours to establish a basal state.
-
Pre-incubation: Wash cells twice with KRH buffer.
-
Stimulation: Add KRH-BSA buffer with or without 100 nM insulin (or your test compound) to the appropriate wells. Incubate at 37°C for 30 minutes to stimulate glucose transporter translocation.
-
Initiate Uptake: Remove the stimulation buffer and add the [¹⁴C]-3-OMG Uptake Solution to each well. Incubate for a predetermined time within the linear uptake range (e.g., 5 minutes) at 37°C.[12]
-
Terminate Uptake: To stop the transport, quickly aspirate the uptake solution and wash the cells three times with ice-cold PBS. This step is critical to remove extracellular tracer and must be done rapidly.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for 20 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add scintillation fluid, mix well, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Protein Normalization: In a parallel plate, perform a protein assay (e.g., BCA) to determine the total protein concentration in each well. Use this to normalize the CPM data, expressing the results as CPM/mg of protein.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in a typical radioactive 3-OMG uptake assay.
Caption: Workflow for a [¹⁴C]-3-O-Methyl-d-glucose uptake assay.
Potential Points of Assay Interference
This diagram illustrates the different stages where a test compound can interfere with the 3-OMG assay, leading to inaccurate results.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The assay of the this compound (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-Methyl-d-glucose (3-OMG) Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when performing 3-O-Methyl-d-glucose (3-OMG) uptake assays, with a specific focus on the impact of cell viability.
Frequently Asked Questions (FAQs)
Q1: How does reduced cell viability directly impact this compound (3-OMG) uptake results?
A1: Reduced cell viability can significantly confound 3-OMG uptake results in several ways:
-
Loss of Membrane Integrity: Non-viable cells lose their plasma membrane integrity.[1][2] Since the 3-OMG assay measures the transport of the glucose analog across the cell membrane, a compromised membrane will lead to unregulated leakage of 3-OMG into the cell, resulting in artificially high uptake readings.
-
ATP Depletion: Cellular stress and death are often associated with the depletion of intracellular ATP.[3][4][5][6] Glucose transport, including that of 3-OMG, is an energy-dependent process. Reduced ATP levels can impair the function of glucose transporters (GLUTs), leading to decreased 3-OMG uptake and an underestimation of the true transport rate in viable cells.
-
Altered Glucose Transporter (GLUT) Expression and Trafficking: Cytotoxicity and apoptosis can trigger signaling cascades that alter the expression and localization of GLUTs on the cell surface.[7] This can lead to either an increase or decrease in 3-OMG uptake, depending on the specific cell type and the nature of the cytotoxic insult.
Q2: What are the key differences between apoptosis and necrosis in the context of a 3-OMG uptake assay?
A2: Apoptosis is a programmed and orderly process of cell death, whereas necrosis is an uncontrolled form of cell death resulting from acute injury.[1][2][8] Their differential effects on the cell membrane are critical in a 3-OMG assay:
-
Apoptosis: In the early stages of apoptosis, the plasma membrane remains intact. Therefore, apoptotic cells may still exhibit regulated 3-OMG uptake. However, as apoptosis progresses, secondary necrosis can occur, leading to membrane rupture.
-
Necrosis: Necrosis is characterized by the rapid loss of plasma membrane integrity.[1][2] This leads to the aforementioned leakage of 3-OMG into the cell, causing falsely elevated uptake measurements.
Q3: How can I assess cell viability in parallel with my 3-OMG uptake experiment?
A3: It is crucial to perform a cell viability assay concurrently with your 3-OMG uptake experiment. Common methods include:
-
Trypan Blue Exclusion Assay: A simple, cost-effective method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
-
MTT or XTT Assays: These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan product.[9]
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes, which is an indicator of cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q4: How should I normalize my 3-OMG uptake data to account for variations in cell number and viability?
A4: Normalizing your data is essential for accurate interpretation. Here are some recommended approaches:
-
Protein Quantification: After the uptake assay, lyse the cells and perform a protein assay (e.g., BCA or Bradford) to normalize the 3-OMG counts to the total protein content in each well.[10]
-
DNA Quantification: Similar to protein quantification, total DNA can be measured using fluorescent dyes like Hoechst or DAPI to estimate cell number.[11]
-
Cell Counting: A duplicate plate can be set up in parallel for cell counting using a hemocytometer or an automated cell counter at the time of the uptake assay.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background/non-specific 3-OMG uptake | 1. Low cell viability: Compromised membrane integrity leads to passive diffusion of 3-OMG. 2. Insufficient washing: Residual extracellular 3-OMG remains. | 1. Assess cell viability: Perform a viability assay (e.g., Trypan Blue, MTT) on a parallel set of wells. If viability is below 85-90%, optimize experimental conditions (e.g., reduce compound concentration, incubation time). 2. Optimize wash steps: Increase the number and volume of washes with ice-cold PBS or glucose-free buffer immediately after the uptake period. |
| Low 3-OMG uptake signal | 1. Low cell number or density. 2. Suboptimal incubation time: 3-OMG uptake is rapid and equilibrates over time.[12][13] 3. Cellular stress or toxicity: Treatment conditions may be reducing cell viability and metabolic activity.[3][5] | 1. Optimize cell seeding density: Ensure a sufficient number of viable cells are present in each well. 2. Perform a time-course experiment: Determine the linear range of 3-OMG uptake for your specific cell type and experimental conditions. 3. Evaluate treatment conditions: Test a range of compound concentrations and incubation times to find a window that minimizes cytotoxicity while still allowing for the measurement of an effect on glucose uptake. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Variable cell viability across the plate. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Avoid using the outer wells of the plate: These are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media. 3. Visually inspect cells before the assay: Check for uniform cell morphology and confluence across the plate. |
| Inconsistent results between experiments | 1. Variations in cell passage number or confluency. 2. Inconsistent timing of experimental steps. 3. Reagent variability. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and at a similar level of confluency for each experiment. 2. Follow a strict and consistent protocol: Pay close attention to incubation times, washing steps, and the timing of reagent additions. 3. Use fresh, high-quality reagents: Prepare fresh solutions and store them appropriately. |
Experimental Protocols
Standard 3-O-Methyl-d-[³H]glucose Uptake Assay Protocol
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Cell Starvation: On the day of the assay, wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer or another glucose-free buffer. Then, incubate the cells in the same buffer for 1-2 hours at 37°C to deplete intracellular glucose.[14]
-
Inhibitor/Stimulator Treatment: Add the test compounds or vehicle control to the wells and incubate for the desired time at 37°C.
-
Initiate Uptake: Add KRH buffer containing 3-O-Methyl-d-[³H]glucose (typically 0.1-1.0 µCi/mL) and unlabeled this compound to each well. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: In a parallel plate, determine the protein concentration or cell number for each condition to normalize the radioactive counts.
MTT Cell Viability Assay Protocol
-
Cell Treatment: Culture and treat cells with the test compounds in a 96-well plate as you would for the 3-OMG uptake assay.
-
Add MTT Reagent: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for a this compound uptake assay with a parallel cell viability assessment.
References
- 1. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The effect of ATP-depletion on the inhibition of glucose exits from human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Plasma Membrane Cholesterol Depletion on Glucose Transport Regulation in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the dual roles of apoptosis and necroptosis in diabetic wound healing: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. reddit.com [reddit.com]
- 12. revvity.co.jp [revvity.co.jp]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Radiolabeled 3-O-Methyl-d-glucose (3-OMG) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radiolabeled 3-O-Methyl-d-glucose (3-OMG) uptake assays. Our goal is to help you minimize background noise and obtain reliable, reproducible data.
Troubleshooting Guides
High background noise can obscure the specific signal in your this compound uptake experiments, leading to inaccurate results. This guide provides a systematic approach to identifying and resolving common issues. An acceptable non-specific binding (NSB) should ideally be less than 50% of the total binding at the highest radioligand concentration used.[1]
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding is a common source of elevated background, where the radiolabeled 3-OMG adheres to components other than the target glucose transporters, such as the plate wells, filters, or other cellular proteins.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Washing | Inadequate washing can leave behind unbound radiolabeled 3-OMG. Increase the number of wash cycles (3-5 cycles is typical) and the volume of ice-cold wash buffer. Ensure rapid and complete removal of the buffer after each wash.[2][3] |
| Inadequate Blocking | Unoccupied binding sites on the plate or cell surface can bind the radiolabeled tracer. Pre-incubate cells with a blocking agent. Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used.[4][5] The choice of blocking agent should be optimized for your specific cell type and assay conditions. |
| High Radioligand Concentration | Using a 3-OMG concentration significantly above the Kd for the glucose transporters can lead to increased binding at low-affinity sites. Reduce the concentration of the radiolabeled 3-OMG to a level at or below the Kd. |
| "Sticky" Radioligand | The radiolabeled 3-OMG itself or its degradation byproducts may adhere non-specifically to plasticware or filters. If using a filtration-based assay, consider pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Cell Seeding Density | Overly confluent or sparse cell monolayers can affect the consistency of the assay. Optimize the cell seeding density to ensure the cells are in an exponential growth phase during the experiment.[4][6][7] |
Troubleshooting Workflow for High Non-Specific Binding
Issue 2: Inconsistent or Irreproducible Results
Variability between replicate wells or between experiments can undermine the reliability of your findings.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Passage Number | Cells that are unhealthy, stressed, or at a high passage number can exhibit altered metabolic activity and transporter expression. Use cells from a consistent and low passage number. Ensure cell viability is high and that cells are handled gently during plating and washing. |
| Variable Incubation Times | Since this compound is not metabolized and equilibrates across the cell membrane, the uptake is linear for only a short period.[8][9] Precise and consistent timing of the uptake incubation for all samples is critical. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. |
| Temperature Fluctuations | Glucose transport is a temperature-sensitive process. Ensure all incubations are performed at a consistent and appropriate temperature (typically 37°C). Pre-warm all buffers and solutions that will come into contact with live cells. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of radioligand, inhibitors, or wash buffers can introduce significant variability. Calibrate your pipettes regularly. For critical steps, consider using positive displacement pipettes. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media to create a humidity barrier. |
Issue 3: Low Signal-to-Noise Ratio
A low signal-to-noise ratio occurs when the specific uptake signal is weak relative to the background, making it difficult to detect meaningful changes.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Low Glucose Transporter Expression | The cell line being used may have inherently low levels of glucose transporters. Confirm the expression of relevant glucose transporters (e.g., GLUT1, GLUT3) in your cell line using techniques like Western blotting or qPCR.[4] |
| Suboptimal Uptake Time | The incubation time with radiolabeled 3-OMG may be too short to allow for sufficient uptake. Perform a time-course experiment to determine the optimal incubation time that maximizes specific uptake while keeping non-specific binding low. |
| Quenching in Scintillation Counting | Colored substances or chemicals in the cell lysate can absorb the light emitted by the scintillator, reducing the detected counts (CPM).[10] Ensure the cell lysate is fully dissolved in the scintillation cocktail. If color is present, consider sample oxidation or color correction methods. |
| Chemiluminescence | Chemical reactions between the sample and the scintillation cocktail can produce light, leading to artificially high background counts.[10] Allow samples to sit in the dark within the scintillation counter for a period before counting to allow chemiluminescence to decay. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used in glucose uptake assays?
A1: this compound is a glucose analog that is transported into cells by glucose transporters (GLUTs) but is not phosphorylated or metabolized further.[8][9] This means its intracellular concentration will equilibrate with the extracellular concentration over time. It is used to specifically measure the rate of glucose transport across the cell membrane without the confounding effects of subsequent metabolic steps.[11][12]
Q2: What is the difference between using this compound and 2-Deoxy-d-glucose (2-DG)?
A2: Both are glucose analogs used to measure glucose uptake. The key difference is their fate inside the cell. 3-OMG is not metabolized and will equilibrate across the membrane, making it a direct measure of transport that requires rapid and precise timing.[8][9] In contrast, 2-DG is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate, which is then trapped inside the cell.[8][9] This trapping allows for a longer, cumulative measurement of glucose uptake.
Q3: What are appropriate concentrations of radiolabeled 3-OMG to use in an experiment?
A3: The optimal concentration depends on the specific activity of your radioligand and the expression level of glucose transporters in your cell line. A common starting point is in the range of 0.1-1 mM, with a specific activity of approximately 1 µCi/mL.[13] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How do I properly determine non-specific uptake?
A4: Non-specific uptake is determined by measuring the uptake of radiolabeled 3-OMG in the presence of a high concentration of an inhibitor or a competing substrate. A common method is to use a large excess of unlabeled D-glucose or a known glucose transport inhibitor, such as cytochalasin B. This will saturate the specific transporter-mediated uptake, and any remaining radioactivity is considered non-specific.
Q5: What type of wash buffer should I use?
A5: An ice-cold, physiologically buffered saline solution is typically used to rapidly stop the transport process and wash away unbound radioligand. Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) are common choices.[2][14] It is critical that the wash buffer be kept at a low temperature (e.g., 4°C) to effectively halt transport.
Experimental Protocols
General Protocol for Radiolabeled this compound Uptake Assay in Adherent Cells
This protocol provides a general framework. Specific parameters such as cell seeding density, incubation times, and reagent concentrations should be optimized for your particular cell line and experimental conditions.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 24-well or 96-well)
-
Radiolabeled this compound (e.g., [³H]-3-OMG or [¹⁴C]-3-OMG)
-
Transport Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation Cocktail
-
Inhibitor/Competitor for non-specific binding (e.g., high concentration of unlabeled D-glucose or cytochalasin B)
Workflow Diagram
Procedure:
-
Cell Seeding: Plate cells at an optimized density in multi-well plates to ensure they are in the exponential growth phase and form a near-confluent monolayer on the day of the assay.[7]
-
Cell Culture: Culture cells overnight or until they reach the desired confluency.
-
Pre-Assay Wash: On the day of the assay, gently aspirate the culture medium and wash the cell monolayer once or twice with a pre-warmed transport buffer to remove residual glucose and serum.
-
Glucose Starvation (Optional): To increase the uptake signal, you can pre-incubate the cells in a glucose-free transport buffer for a period (e.g., 30-60 minutes) at 37°C.[13]
-
Pre-treatment: Aspirate the buffer and add fresh transport buffer containing your test compounds, inhibitors (for NSB wells), or vehicle controls. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiate Uptake: Start the uptake reaction by adding the transport buffer containing the radiolabeled this compound to each well. Incubate for a short, precisely timed period (e.g., 1-10 minutes) at 37°C. This step is critical and should be optimized.[8][9]
-
Stop Uptake: Terminate the transport by rapidly aspirating the radioactive solution and immediately washing the cells multiple times (e.g., 3 times) with a large volume of ice-cold wash buffer.[15]
-
Cell Lysis: Aspirate the final wash and add the cell lysis buffer to each well. Ensure complete lysis by incubating for a sufficient time (e.g., 30 minutes at room temperature) or by gentle agitation.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, cap the vials, and vortex to mix thoroughly.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of the total binding wells. Normalize the data as required for your experiment (e.g., to protein concentration).
References
- 1. This compound transport in rat red cells: effects of heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. revvity.co.jp [revvity.co.jp]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Glucose Uptake in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
best practices for handling and storage of 3-O-Methyl-d-glucose
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 3-O-Methyl-d-glucose (3-OMG), along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Handling and Storage Best Practices
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental success. As a non-metabolizable glucose analog, its stability is paramount for accurate results in glucose transport studies.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound powder, it is important to minimize exposure. The following PPE and safety measures are recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use protective gloves (e.g., nitrile or latex).
-
Respiratory Protection: In case of insufficient ventilation, wear a dust mask or respirator.
-
Work Environment: Handle in a well-ventilated area to avoid dust formation.
Storage Recommendations
For optimal stability, this compound in its solid form and in solution should be stored under appropriate conditions.
| Form | Storage Temperature | Conditions |
| Solid (Powder) | Room Temperature or 0-8°C | Store in a tightly sealed container, protected from light and moisture. |
| Aqueous Stock Solution | 4°C | For short-term storage (a few days). |
| Aqueous Stock Solution | -20°C | For long-term storage. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. |
Note: While general guidelines suggest short-term storage at 4°C and long-term at -20°C, specific quantitative data on the long-term stability of aqueous solutions is limited. It is best practice to prepare fresh solutions for critical experiments or perform stability tests for long-term stored solutions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or unexpected results in glucose uptake assays | 1. Cell health and confluency: Over-confluent, stressed, or unhealthy cells can exhibit altered glucose transporter expression and uptake rates. 2. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variability. 3. Solution instability: Degradation of this compound in working solutions. 4. Incorrect incubation time: As this compound equilibrates across the cell membrane and is not trapped intracellularly, the timing of the uptake measurement is critical.[1] | 1. Ensure cells are in a healthy, logarithmic growth phase and at a consistent confluency for all experiments. 2. Use a consistent cell seeding protocol and verify cell counts. 3. Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. 4. Optimize the incubation time to measure the initial rate of uptake before equilibrium is reached. This is typically a short period.[1] |
| High background in radiolabeled assays | 1. Inadequate washing: Insufficient removal of extracellular radiolabeled this compound. 2. Non-specific binding: Binding of the radiolabel to the cell surface or plasticware. | 1. Increase the number and volume of washes with ice-cold stop buffer. 2. Include a control with a high concentration of unlabeled glucose to assess non-specific binding. Pre-coating plates with a blocking agent may also help. |
| Low signal or no uptake detected | 1. Low glucose transporter expression: The cell line used may have low levels of the relevant glucose transporters. 2. Inhibitors present: Components in the media or buffer may be inhibiting glucose transport. 3. Incorrect assay conditions: Suboptimal temperature or pH can affect transporter activity. | 1. Verify the expression of glucose transporters in your cell line (e.g., via Western blot or qPCR). Consider using a cell line known to have high glucose uptake as a positive control. 2. Ensure that the assay buffer is free of known glucose transport inhibitors. 3. Optimize assay conditions, ensuring the temperature and pH are suitable for the specific cell type and transporters being studied. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is primarily used as a non-metabolizable analog of glucose to study glucose transport across cell membranes.[1] Because it is transported by the same carriers as glucose but is not phosphorylated by hexokinase, it allows for the specific measurement of transport rates without the confounding effects of subsequent metabolism.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent, such as sterile water or a buffered solution (e.g., PBS). It is recommended to filter-sterilize the solution using a 0.22 µm filter. For long-term storage, it is best to make aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is generally stable in aqueous solutions. However, for quantitative experiments, it is recommended to use freshly prepared solutions or aliquots from a frozen stock to ensure consistency. At room temperature, a solution of this compound will undergo mutarotation, reaching an equilibrium between its α and β anomers in about 6 hours.
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in vivo to study glucose transport across the blood-brain barrier and in other tissues.[2] It is generally considered to be metabolically stable in mammalian tissues.[2]
Experimental Protocols
Detailed Methodology for a Radiolabeled this compound Uptake Assay in Cultured Cells
This protocol is adapted from established methods for measuring glucose uptake in cultured cells.[3][4]
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells, or other cell lines of interest)
-
3-O-Methyl-d-[³H]glucose or 3-O-Methyl-d-[¹⁴C]glucose
-
Unlabeled this compound
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
Stop solution (e.g., ice-cold KRH buffer with a high concentration of unlabeled glucose or a glucose transport inhibitor like cytochalasin B)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Serum Starvation: The day before the assay, replace the culture medium with a serum-free medium and incubate overnight. This can increase the expression of glucose transporters on the cell surface.
-
Washing: On the day of the assay, gently wash the cells twice with warm, glucose-free KRH buffer.
-
Pre-incubation: Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
Initiation of Uptake: Remove the pre-incubation buffer and add KRH buffer containing a known concentration of radiolabeled this compound (e.g., 0.1-1 µCi/mL) and unlabeled this compound to achieve the desired final concentration.
-
Incubation: Incubate for a short, predetermined time (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to ensure the measurement of initial uptake rates.
-
Termination of Uptake: Rapidly aspirate the uptake solution and add ice-cold stop solution to halt transport. Immediately wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data.
Visualizations
Experimental Workflow for this compound Uptake Assay
Caption: A generalized workflow for a radiolabeled this compound uptake assay in cultured cells.
Logical Flow for Troubleshooting Inconsistent Glucose Uptake Results
Caption: A logical troubleshooting workflow for addressing inconsistent results in this compound uptake assays.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Glucose Uptake in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low signal-to-noise ratio in 3-O-Methyl-d-glucose assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 3-O-Methyl-d-glucose (3-OMG) uptake assays, with a focus on dealing with low signal-to-noise ratios.
Troubleshooting Guides
Issue 1: Low Signal or No Radioactivity Detected
A weak or absent signal is a common problem that can obscure results. This guide provides a systematic approach to identifying and resolving the root causes of a low signal in your 3-OMG assay.
Question: My treated samples show very low counts per minute (CPM), barely above the background. What are the potential causes and how can I fix this?
Answer:
A low signal in a this compound (3-OMG) assay can stem from several factors, ranging from cell health to technical execution of the protocol. Below is a step-by-step guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Cell Health and Experimental Conditions:
-
Suboptimal Cell Density: The number of cells per well is critical. Too few cells will result in a low signal, while excessive density can lead to nutrient depletion and reduced glucose uptake.[1][2] It is crucial to determine the optimal cell seeding density for your specific cell line.
-
Poor Cell Viability: Ensure cells are healthy and in the logarithmic growth phase. Stressed or dying cells will not actively transport glucose. Perform a viability test (e.g., Trypan Blue exclusion) before starting the assay.
-
Insufficient Glucose Transporter (GLUT) Expression: The cell line you are using may not express sufficient levels of glucose transporters. Confirm the expression of GLUTs (e.g., GLUT1, GLUT4) in your cell line through literature search or experimental validation (e.g., Western blot, qPCR).[3]
-
-
Reagent and Assay Protocol:
-
Degraded Radiolabeled 3-OMG: Ensure the [³H]-3-OMG or [¹⁴C]-3-OMG is not expired and has been stored correctly to prevent degradation.
-
Incorrect 3-OMG Concentration: While a higher concentration of 3-OMG might seem to promise a stronger signal, it can also saturate the glucose transporters. It is advisable to use a concentration that is appropriate for the Kₘ of the GLUTs in your cell line.
-
Suboptimal Incubation Time: Unlike 2-deoxy-D-glucose (2-DG), 3-OMG is not trapped inside the cell and will equilibrate across the membrane.[4][5] Therefore, the incubation time is critical. If the incubation is too long, the 3-OMG will reach equilibrium, and you will not be able to measure the initial uptake rate. A time-course experiment is recommended to determine the linear range of uptake for your specific cell line.[5]
-
Inefficient Washing: Insufficient washing after the uptake step can lead to a high background, which can mask a low signal. However, excessively harsh or prolonged washing can lyse the cells, leading to loss of the incorporated 3-OMG.
-
Troubleshooting Workflow for Low Signal:
Caption: A flowchart for troubleshooting low signal in 3-OMG assays.
Issue 2: High Background Noise
High background noise can significantly reduce the signal-to-noise ratio, making it difficult to discern true experimental effects. This guide will help you identify and mitigate the sources of high background in your 3-OMG assays.
Question: I am observing a high radioactive signal in my negative control wells (e.g., with cytochalasin B or no cells). What could be causing this and how can I reduce it?
Answer:
High background in a this compound (3-OMG) assay is typically due to non-specific binding of the radiolabeled tracer or incomplete removal of unbound tracer. Here are the common causes and their solutions:
Possible Causes and Solutions:
-
Non-Specific Binding:
-
Binding to Plasticware: Radiolabeled compounds can non-specifically adhere to the surface of the microplate wells.
-
Binding to Cell Surface: The tracer may bind non-specifically to the cell membrane without being transported.
-
Solution: To minimize non-specific binding, consider using plates with a low-binding surface. Including a blocking agent like bovine serum albumin (BSA) in your assay buffer can also help.
-
-
Inefficient Washing:
-
Insufficient Wash Steps: The most common cause of high background is the failure to remove all of the extracellular radiolabeled 3-OMG.
-
Ineffective Wash Buffer: The composition of the wash buffer is important.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5 times) with ice-cold phosphate-buffered saline (PBS) or a suitable wash buffer. Using ice-cold buffer is critical as it immediately stops the transport process. Ensure complete aspiration of the buffer between each wash.
-
-
Scintillation Counting Issues:
-
Contamination of Scintillation Counter: The sample holder or the counter itself may be contaminated with radioactivity.
-
Chemiluminescence or Photoluminescence: Certain components in the sample or the plasticware can emit light, which is detected by the scintillation counter and registered as counts.
-
Solution: Regularly perform wipe tests on the scintillation counter to check for contamination. If chemiluminescence is suspected, allow the samples to sit in the dark for a period before counting.
-
Quantitative Impact of Washing on Background:
| Number of Washes | Average Background CPM |
| 1 | 5,000 |
| 3 | 500 |
| 5 | 100 |
Note: These are example values and the actual CPM will vary depending on the experiment.
FAQs
Q1: What is the key difference between this compound (3-OMG) and 2-deoxy-D-glucose (2-DG) for uptake assays?
A1: The primary difference is that 2-DG is phosphorylated by hexokinase to 2-DG-6-phosphate upon entering the cell, which traps it inside.[6] In contrast, 3-OMG is transported into the cell by GLUTs but is not a substrate for hexokinase and is therefore not metabolized.[4][5] This means that 3-OMG can be transported both into and out of the cell. Consequently, 3-OMG assays measure the rate of glucose transport, and the timing of the assay is critical to measure the initial uptake before equilibrium is reached.[5]
Q2: How do I determine the optimal cell seeding density for my assay?
A2: The optimal cell seeding density should be determined experimentally for each cell line. You can perform a titration experiment where you seed a range of cell densities (e.g., from 5,000 to 50,000 cells/well in a 96-well plate) and measure 3-OMG uptake. The optimal density will be in the linear range of the signal response, where an increase in cell number results in a proportional increase in 3-OMG uptake.[1]
Q3: What are appropriate controls for a 3-OMG uptake assay?
A3: Several controls are essential for a robust 3-OMG assay:
-
No-cell control: Wells containing only the assay medium and radiolabeled 3-OMG to measure background radiation and non-specific binding to the plate.
-
Inhibitor control: Cells treated with a glucose transport inhibitor, such as cytochalasin B, to determine the non-specific uptake and binding of 3-OMG to the cells.
-
Positive control: A condition known to stimulate glucose uptake in your cell line (e.g., insulin stimulation for muscle or fat cells) to ensure the assay is working as expected.[3]
Q4: Can I use a non-radiolabeled method to measure 3-OMG uptake?
A4: While radiolabeled assays are the gold standard for their sensitivity, non-radioactive methods are being developed. These often involve derivatization of 3-OMG followed by detection using HPLC or GC-MS.[7] However, these methods may be less sensitive and have a lower throughput than radiolabeled assays.
Experimental Protocols
Detailed Protocol for Radiolabeled this compound Uptake Assay
This protocol provides a step-by-step guide for performing a [³H]-3-OMG uptake assay in adherent cells cultured in a 24-well plate.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
[³H]-3-O-Methyl-d-glucose
-
Unlabeled this compound
-
Cytochalasin B (inhibitor)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a predetermined optimal density and culture until they reach the desired confluency (typically 80-90%).
-
-
Cell Starvation (Optional but Recommended):
-
Gently aspirate the culture medium and wash the cells twice with warm PBS.
-
Add 500 µL of KRH buffer to each well and incubate for 1-2 hours at 37°C to deplete intracellular glucose.
-
-
Treatment/Incubation:
-
Prepare the treatment solutions in KRH buffer containing [³H]-3-OMG (e.g., 0.5 µCi/mL) and unlabeled 3-OMG (to the desired final concentration). For the inhibitor control, add cytochalasin B (e.g., 20 µM).
-
Aspirate the starvation buffer and add 250 µL of the appropriate treatment solution to each well.
-
Incubate for the predetermined optimal time (e.g., 5-15 minutes) at 37°C. This step is critical and should be timed precisely.
-
-
Termination of Uptake:
-
To stop the uptake, quickly aspirate the treatment solution and immediately wash the cells three to five times with 1 mL of ice-cold PBS. Perform the washes quickly to prevent efflux of 3-OMG.
-
-
Cell Lysis:
-
Aspirate the final wash solution completely.
-
Add 500 µL of 0.1 M NaOH to each well to lyse the cells.
-
Incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the entire lysate from each well to a separate scintillation vial.
-
Add an appropriate volume of scintillation cocktail (e.g., 4 mL) to each vial.
-
Cap the vials tightly and vortex for 10 seconds.
-
Wipe the outside of the vials to remove any potential contamination.
-
Place the vials in a liquid scintillation counter and measure the radioactivity in counts per minute (CPM).
-
-
Data Analysis:
-
Subtract the average CPM of the inhibitor control wells (non-specific uptake) from the CPM of all other wells to obtain the specific uptake.
-
Normalize the specific uptake to the protein concentration in each well (determined from a parallel plate using a BCA or Bradford assay) to account for any differences in cell number.
-
Signaling Pathway
The uptake of this compound into cells is primarily mediated by facilitative glucose transporters (GLUTs), which are a family of membrane proteins. The process does not require energy and relies on the concentration gradient of the substrate.
References
- 1. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of cell seeding density on the cellular and mechanical properties of a mechanostimulated tissue-engineered tendon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 6. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The assay of the this compound (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
Technical Support Center: Optimizing 3-O-Methyl-d-glucose Concentration for Transport Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during 3-O-Methyl-d-glucose (3-OMG) transport studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used in transport studies?
A1: this compound (3-OMG) is a synthetic, non-metabolizable analog of D-glucose.[1][2] It is recognized and transported by glucose transporters (GLUTs), but it is not phosphorylated by hexokinase, the first step in glycolysis.[1][3][4] This crucial property means that 3-OMG is not trapped and metabolized within the cell, allowing researchers to specifically study the transport kinetics of glucose across the cell membrane without the confounding effects of downstream metabolic processes.[1][5]
Q2: How does 3-OMG differ from other glucose analogs like 2-deoxy-D-glucose (2-DG)?
A2: The primary difference lies in their intracellular fate. While both are transported into the cell by GLUTs, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This phosphorylation traps 2-DG inside the cell. In contrast, 3-OMG is not phosphorylated and can therefore be transported both into and out of the cell, eventually reaching an equilibrium.[1] This makes 3-OMG ideal for studying the bidirectional transport characteristics of GLUTs.
Q3: What is a typical concentration range for 3-OMG in transport assays?
A3: The optimal concentration of 3-OMG depends on the cell type, the specific glucose transporter being studied, and the experimental goals. Concentrations can range from the micromolar (µM) to the millimolar (mM) range. For example, in studies with isolated rat hepatocytes, concentrations have ranged from 100 µM to 100 mM. In contrast, for diagnosing Glucose Transporter Protein Syndrome using erythrocytes, a concentration of 0.5 mmol/L of 14C-labeled 3-OMG has been used.[6] It is crucial to determine the optimal concentration for your specific experimental system empirically.
Q4: How long should I incubate the cells with 3-OMG?
A4: Since 3-OMG is not metabolized, it will eventually reach equilibrium across the cell membrane.[1] Therefore, it is critical to measure the initial rate of uptake to accurately reflect the transporter activity. Incubation times are typically short, often in the range of seconds to a few minutes, to ensure that the uptake is in the linear range. For instance, in erythrocyte uptake assays, influx was terminated at 5-second intervals.[6] The ideal incubation time should be determined for each cell type and experimental condition.
Q5: Can I use non-radiolabeled 3-OMG for transport studies?
A5: While radiolabeled 3-OMG (e.g., with ³H or ¹⁴C) is commonly used for its high sensitivity and ease of detection, non-radiolabeled methods are also available. These methods often involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of 3-OMG transported into the cells.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal | 1. Incomplete washing of cells, leaving extracellular 3-OMG. 2. Non-specific binding of 3-OMG to the cell surface or plasticware. 3. Cell lysis during the assay, leading to the release of intracellular contents. | 1. Increase the number and volume of washes with ice-cold stop buffer. Ensure rapid and thorough aspiration of the wash buffer. 2. Pre-coat plates with a blocking agent like bovine serum albumin (BSA). Include a control with a glucose transport inhibitor (e.g., cytochalasin B) to determine non-specific binding. 3. Handle cells gently and ensure the wash and stop buffers are isotonic to prevent osmotic stress. |
| Low 3-OMG Uptake Signal | 1. Low expression of glucose transporters in the cell line. 2. Suboptimal 3-OMG concentration. 3. Short incubation time. 4. Cell health issues, such as low viability or confluence. | 1. Confirm the expression of the target GLUT isoform in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of the transporter of interest. 2. Perform a concentration-response experiment to determine the optimal 3-OMG concentration for your cell type. 3. Perform a time-course experiment to identify the linear range of uptake. 4. Ensure cells are healthy, within a suitable passage number, and at an optimal confluence (typically 80-90%). |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors, especially with small volumes. 3. Temperature fluctuations during the assay. 4. "Edge effects" in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix for reagents where possible. 3. Pre-warm all buffers and solutions to the assay temperature (e.g., 37°C) and perform incubations in a temperature-controlled environment. 4. Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humidified environment. |
| Inconsistent Results Across Experiments | 1. Variation in cell passage number. 2. Inconsistent serum starvation conditions. 3. Reagent degradation. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Standardize the duration and conditions of serum starvation, as this can affect the expression and localization of glucose transporters. 3. Prepare fresh reagents and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Kinetic Parameters of this compound Transport in Various Systems
| Cell/System Type | Transporter | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Isolated Rat Hepatocytes | Not specified | 16.8 - 18.1 | Not specified in nmol/min/mg protein | [5] |
| Human Erythrocytes | GLUT1 | ~2 | Not specified | [7] |
| Xenopus Oocytes | Bovine GLUT1 | 9.8 ± 3.0 | Not specified in nmol/min/mg protein | |
| Xenopus Oocytes | Human GLUT1 | 11.7 ± 3.6 | Not specified in nmol/min/mg protein |
Table 2: Exemplary this compound Concentrations in Transport Studies
| Cell Type | 3-OMG Concentration | Purpose of Study | Reference |
| Human Erythrocytes | 0.5 mmol/L | Diagnosis of GLUT1 deficiency syndrome | [6] |
| Isolated Rat Hepatocytes | 100 µM - 100 mM | Kinetic analysis of glucose transport | [5] |
| INS-1E cells | 20 mM | To mimic high glucose conditions |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in Adherent Cultured Cells
This protocol provides a general framework for measuring 3-OMG uptake. Optimization of cell density, 3-OMG concentration, and incubation time is recommended for each specific cell line.
Materials:
-
Adherent cells cultured in multi-well plates (e.g., 24-well or 48-well)
-
Krebs-Ringer-HEPES (KRH) buffer (or a similar physiological buffer)
-
Radiolabeled [³H]-3-O-Methyl-d-glucose or [¹⁴C]-3-O-Methyl-d-glucose
-
Unlabeled this compound
-
Ice-cold stop buffer (e.g., KRH buffer with a high concentration of unlabeled glucose or a glucose transport inhibitor like cytochalasin B)
-
Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed cells in a multi-well plate to achieve 80-90% confluency on the day of the assay.
-
Serum Starvation (Optional): The day before the assay, replace the culture medium with a serum-free medium and incubate overnight. This can increase the expression of glucose transporters on the cell surface.
-
Washing: Gently wash the cells twice with warm KRH buffer to remove any residual glucose.
-
Glucose Starvation: Pre-incubate the cells in glucose-free KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.
-
Uptake Initiation: Add the uptake buffer containing the desired concentration of radiolabeled 3-OMG to each well. For competition experiments, add the radiolabeled 3-OMG along with varying concentrations of unlabeled 3-OMG or other inhibitors.
-
Incubation: Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold stop buffer to halt transport and remove extracellular radiolabel.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 20 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a separate protein assay like BCA or Bradford).
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for a this compound uptake assay.
Caption: A simplified diagram of the insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
References
- 1. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3-O-Methyl-d-glucose (3-OMG) Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-O-Methyl-d-glucose (3-OMG) to study glucose transport. Here, you will find information on the critical roles of temperature and pH in these assays, along with experimental protocols and data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used in glucose uptake assays?
A1: this compound (3-OMG) is a non-metabolizable analog of glucose.[1] This means it is recognized and transported into the cell by glucose transporters (GLUTs), but it is not phosphorylated by hexokinase, the first step of glycolysis.[2] Because it is not metabolized, 3-OMG does not get trapped inside the cell and will equilibrate across the cell membrane, allowing for the specific measurement of glucose transport kinetics.
Q2: How do temperature and pH affect 3-OMG uptake?
A2: Both temperature and pH are critical environmental factors that can significantly influence the rate of 3-OMG uptake by modulating the activity of glucose transporters.
-
Temperature: Glucose transport is a temperature-dependent process. As temperature increases, the rate of transport generally increases up to an optimal point, beyond which the transporter protein may begin to denature and lose activity.[3][4]
-
pH: The pH of the extracellular environment can alter the conformation and activity of GLUT proteins. The optimal pH can vary depending on the specific GLUT isoform and the cell type being studied.[5][6][7]
Q3: What are the optimal temperature and pH conditions for a 3-OMG uptake experiment?
A3: The optimal conditions are cell-type and GLUT isoform-dependent. It is crucial to determine these parameters empirically for your specific experimental system. However, published studies provide some general guidance:
-
Temperature: Assays are often performed at 37°C to mimic physiological conditions or at lower temperatures like 4°C to slow down the transport rate for more precise measurements, especially for initial uptake rates.[8][9]
-
pH: A physiological pH of 7.4 is a common starting point for many experiments.[8][9] However, some studies have shown that alkaline conditions can increase GLUT1 activity, with a half-maximal activation at pH 7.5 and a continued increase up to pH 9.[5][10] Conversely, GLUT4 has shown maximum activity at pH 7.2.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | Inadequate washing to remove extracellular 3-OMG. | Increase the number and volume of washes with ice-cold stop buffer. Ensure the stop buffer contains a competitive inhibitor like a high concentration of unlabeled glucose or cytochalasin B. |
| Non-specific binding of 3-OMG to the cell surface or plate. | Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a control with a GLUT inhibitor (e.g., cytochalasin B) to determine non-transporter mediated uptake. | |
| Low or no 3-OMG uptake | Suboptimal temperature or pH. | Optimize the assay temperature and pH for your specific cell line. Refer to the data tables below for reported optimal ranges. |
| Low expression of glucose transporters. | Confirm the expression of relevant GLUT isoforms in your cell model using techniques like Western blotting or qPCR. | |
| Presence of competitive inhibitors in the media. | Ensure that the assay buffer is free of glucose or other sugars that could compete with 3-OMG for transport. | |
| High variability between replicates | Inconsistent timing of uptake or washing steps. | Use a multi-channel pipette for simultaneous addition of reagents and ensure precise timing for the uptake incubation and washing steps. |
| Fluctuations in temperature or pH during the experiment. | Pre-warm all buffers to the desired experimental temperature. Ensure the pH of all solutions is accurately adjusted and stable throughout the assay. | |
| Cell monolayer is not confluent or is uneven. | Ensure a uniform and confluent cell monolayer before starting the experiment. Check cell morphology under a microscope. |
Quantitative Data Summary
Table 1: Effect of Temperature on Glucose Transporter Kinetics
| Transporter/System | Cell Type/Model | Temperature Range (°C) | Key Findings | Reference |
| Glucose Transporter | Newborn Pig Red Blood Cells | 10 - 26 | Q10 = 5.0; Activation Energy = 34,000 cal/mol | [3] |
| BboHT1 | Xenopus Oocytes | 5 - 32 | Activation Energy = 15 ± 1 kcal/mol | [4] |
| GLUT1 Mutant (T295M) | Human Erythrocytes | 4 vs 37 | Transport defect masked at 4°C, apparent at 37°C | [11] |
Table 2: Effect of pH on Glucose Transporter Activity
| Transporter | Cell Type/Model | pH Range | Key Findings | Reference |
| GLUT1 | L929 Fibroblasts | 6.0 - 9.0 | 6-fold increase in uptake; Half-maximal activation at pH 7.5. Increased Vmax and decreased Km at alkaline pH. | [5][10] |
| Sugar Transport | Ehrlich Ascites-Tumour Cells | 6.1 - 8.5 | Linear increase in transport rate with increasing pH; 2.5-fold higher at pH 8.5 vs 6.3. Effect is mainly on Vmax. | [6] |
| GLUT1 | Human Red Cell Liposomes | 3.6 - 10.0 | Activity is constant between pH 6-10; steep decrease below pH 5. | [12] |
| GLUT4 | Rat Skeletal Muscle Vesicles | 6.0 - 7.8 | Maximum transport rate at pH 7.2; decreased at higher and lower pH. | [7] |
Experimental Protocols
Protocol: Determining the Effect of Temperature and pH on 3-OMG Uptake
This protocol provides a framework for systematically evaluating the impact of temperature and pH on 3-OMG uptake in adherent cell cultures.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 24-well or 96-well)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or other suitable glucose-free buffer)
-
Radiolabeled this compound (e.g., [³H]3-OMG or [¹⁴C]3-OMG)
-
Unlabeled this compound
-
Ice-cold stop buffer (e.g., PBS with 20 mM glucose and 10 µM cytochalasin B)
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Temperature-controlled incubator or water bath
-
pH meter
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells and grow to confluency. The day before the assay, replace the culture medium with a serum-free medium and incubate overnight.
-
Buffer Preparation:
-
Temperature Optimization: Prepare KRPH buffer and adjust the pH to the known optimum for your cells (e.g., 7.4). Aliquot the buffer and pre-incubate at various temperatures (e.g., 4°C, 16°C, 25°C, 37°C).
-
pH Optimization: Prepare a series of KRPH buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Pre-warm these buffers to the optimal temperature determined in the previous step.
-
-
Assay:
-
Wash cells twice with the corresponding pre-warmed/pH-adjusted KRPH buffer.
-
Add the appropriate KRPH buffer to each well and incubate for a pre-determined time (e.g., 30 minutes) at the respective temperature.
-
Prepare the uptake solution containing radiolabeled 3-OMG in the corresponding KRPH buffer.
-
Initiate the uptake by adding the uptake solution to the cells. Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well.
-
Plot the 3-OMG uptake rate as a function of temperature or pH to determine the optimal conditions.
-
Visualizations
Caption: A generalized workflow for a this compound uptake experiment.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
References
- 1. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline pH activates the transport activity of GLUT1 in L929 fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pH-dependence of sugar-transport and glycolysis in cultured Ehrlich ascites-tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of glucose-6-phosphate and pH on glucose transport in skeletal muscle plasma membrane giant vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaline pH activates the transport activity of GLUT1in L929 fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implications of aberrant temperature-sensitive glucose transport via the glucose transporter deficiency mutant (GLUT1DS) T295M for the alternate-access and fixed-site transport models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pH on the activity of the human red cell glucose transporter Glut 1: transport retention chromatography of D-glucose and L-glucose on immobilized Glut 1 liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring linearity of uptake with 3-O-Methyl-d-glucose over time
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of 3-O-Methyl-d-glucose (3-OMG) uptake experiments, with a core focus on maintaining and verifying the linearity of uptake over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used for transport assays?
A1: this compound is a non-metabolizable analog of glucose. It is recognized and transported into cells by the same glucose transporters (GLUTs) as D-glucose.[1][2] However, unlike D-glucose, 3-OMG is not phosphorylated once inside the cell.[2][3] This prevents it from being trapped and metabolized, allowing for the specific measurement of glucose transport kinetics.[3][4]
Q2: Why is ensuring the linearity of 3-OMG uptake critical for my experiment?
A2: Linearity indicates that the rate of uptake is constant over a specific period. This initial, constant rate (initial velocity) accurately reflects the transporter's maximum capacity under the given conditions. Because 3-OMG is not metabolized, it eventually reaches equilibrium, where the rate of influx equals the rate of efflux, causing the net uptake to plateau.[2] Measurements taken after the linear phase will underestimate the true transport rate. Therefore, establishing the linear range is crucial for accurate and reproducible data.
Q3: How does 3-OMG enter the cell?
A3: 3-OMG enters the cell via facilitated diffusion mediated by glucose transporter (GLUT) proteins, which are part of the SLC2A family.[1] These transporters are integral membrane proteins that move glucose and its analogs across the cell membrane down their concentration gradient.[1]
Q4: What is a typical time frame for linear 3-OMG uptake?
A4: The linear phase for 3-OMG uptake is often very short because the molecule rapidly equilibrates across the cell membrane.[2] The exact duration is highly dependent on the cell type, transporter expression levels, temperature, and 3-OMG concentration. For some cells, like erythrocytes, linearity may only last for a matter of seconds.[5][6] It is essential to perform a time-course experiment to determine the optimal window for your specific experimental system.
Experimental Protocols
Protocol: Determining the Linear Range of 3-OMG Uptake
This protocol outlines a time-course experiment to identify the time window during which 3-OMG uptake is linear. This should be performed for each new cell line or whenever experimental conditions (e.g., temperature, 3-OMG concentration) are significantly altered.
Materials:
-
Adherent or suspension cells cultured to ~80-90% confluency.
-
Radiolabeled [³H]- or [¹⁴C]-3-O-Methyl-d-glucose.
-
Unlabeled this compound.
-
Glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or similar.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in 12- or 24-well plates. For suspension cells, prepare them in microcentrifuge tubes.
-
Wash cells twice with warm, glucose-free KRPH buffer.
-
Starve cells by incubating them in glucose-free KRPH buffer for 40-60 minutes at 37°C to upregulate glucose transporters.
-
-
Uptake Initiation:
-
Prepare the uptake solution containing radiolabeled 3-OMG at the desired final concentration in KRPH buffer.
-
Initiate the transport assay by adding the 3-OMG uptake solution to the cells.
-
-
Time-Course Measurement:
-
Terminate the uptake at several short, sequential time points. Based on the rapid kinetics of 3-OMG, start with very short intervals.
-
Suggested time points: 5s, 15s, 30s, 1 min, 2 min, 5 min, 10 min.
-
-
To terminate, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS. This stops the transport process and removes unincorporated radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the washed cells by adding lysis buffer and incubating for 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the measured CPM against time (in seconds or minutes).
-
Identify the linear portion of the curve, which is typically at the beginning of the time course. The point at which the curve starts to bend and plateau indicates that equilibrium is being approached.
-
All subsequent endpoint experiments should use an incubation time that falls well within this identified linear range.
-
Data Presentation
Table 1: Kinetic Parameters of 3-OMG Transport by GLUT Isoforms
This table summarizes the Michaelis-Menten constant (Kₘ), a measure of the substrate concentration at which the transport rate is half of the maximum (Vₘₐₓ), for different GLUT transporters. Lower Kₘ values indicate a higher affinity for the substrate.
| Transporter | System | Substrate | Kₘ (mM) | Reference |
| GLUT1 | Xenopus Oocytes | 3-O-Methylglucose | 26.2 | [7] |
| GLUT1 | Human Erythrocytes | 3-O-Methylglucose | 20.1 | [1] |
| GLUT3 | Xenopus Oocytes | 3-O-Methylglucose | 10.6 | [1] |
| GLUT4 | Xenopus Oocytes | 3-O-Methylglucose | 4.3 | [7] |
| Unspecified | Rat Hepatocytes | 3-O-Methylglucose | 16.8 - 18.1 | [8] |
| Unspecified | Newborn Pig Red Blood Cells | 3-O-Methylglucose | 15.2 - 18.2 | [9] |
Visualizations
References
- 1. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: 3-O-Methyl-d-glucose vs. 2-deoxy-D-glucose in Glucose Uptake Assays
For researchers, scientists, and drug development professionals navigating the landscape of metabolic assays, the choice of glucose analog is a critical decision point. This guide provides a comprehensive comparison of two widely used glucose analogs, 3-O-Methyl-d-glucose (3-OMG) and 2-deoxy-D-glucose (2-DG), in the context of glucose uptake assays. By examining their mechanisms, experimental performance, and potential limitations, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs.
At the heart of understanding cellular metabolism, particularly in disease states like cancer and diabetes, lies the accurate measurement of glucose transport across the cell membrane. Both 3-OMG and 2-DG are structural analogs of glucose that are recognized by glucose transporters (GLUTs), but their subsequent intracellular fates diverge significantly, defining their respective utility in research.
Mechanism of Action: A Tale of Two Fates
The primary distinction between 3-OMG and 2-DG lies in their intracellular metabolism. 2-DG, upon entering the cell, is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2] This phosphorylated form cannot be further metabolized in the glycolytic pathway and, being charged, is effectively trapped within the cell.[1][2] The accumulation of 2-DG-6-P is therefore proportional to the rate of glucose uptake.
In contrast, 3-OMG is transported into the cell but is not a substrate for hexokinase and is therefore not phosphorylated.[3][4] This means that 3-OMG equilibrates across the cell membrane, and its intracellular concentration reflects the transport activity of GLUTs without the influence of subsequent metabolic steps.[3] This fundamental difference dictates the types of studies for which each analog is best suited.
Quantitative Performance Comparison
The selection of a glucose analog should be guided by its affinity for the specific glucose transporters present in the experimental system. The Michaelis-Menten constant (Km) is a key indicator of this affinity, with a lower Km value signifying a higher affinity.
| Feature | This compound (3-OMG) | 2-deoxy-D-glucose (2-DG) | D-Glucose (for reference) |
| Mechanism | Transported, not phosphorylated, equilibrates across the cell membrane.[3][4] | Transported, phosphorylated, and trapped intracellularly.[1][2] | Transported and metabolized. |
| Primary Measurement | Glucose transport rate.[5] | Glucose uptake and intracellular accumulation.[6] | Overall glucose metabolism. |
| GLUT1 Affinity (Km) | 20-21 mM[1][7] | 5 - 6.9 mM[1][7] | ~3 mM[1] |
| GLUT2 Affinity (Km) | Similar to D-Glucose[7] | ~11.2 mM[7] | ~17 mM[7] |
| GLUT3 Affinity (Km) | Higher than D-Glucose[7] | 1.4 mM[7][8] | High affinity[7] |
| GLUT4 Affinity (Km) | 4.3 - 7 mM[7] | 4.6 - 5 mM[7][8] | ~5-6 mM[1] |
| Key Advantage | Measures transport independent of metabolism.[5] | Signal accumulation allows for a wider experimental window and higher sensitivity.[6] | The physiological substrate. |
| Key Disadvantage | Rapid equilibration requires very short incubation times for accurate initial uptake rates.[3][9] | Can inhibit glycolysis and induce off-target effects like oxidative stress and altered glycosylation.[10][11][12] | Rapid metabolism complicates direct transport measurement. |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for performing glucose uptake assays using radiolabeled 3-OMG and 2-DG. These can be adapted for non-radioactive detection methods.
Radiolabeled 2-deoxy-D-glucose (2-DG) Uptake Assay
This protocol is a common method for measuring glucose uptake in adherent cell cultures, such as adipocytes or muscle cells.
Materials:
-
Cells cultured in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
[³H]-2-deoxy-D-glucose or [¹⁴C]-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Insulin or other stimulants (if applicable)
-
Phloretin or Cytochalasin B (as inhibitors for non-specific uptake control)
-
0.1 M NaOH
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and grow to the desired confluency. For studies involving insulin stimulation, cells are often serum-starved for a few hours to overnight before the assay to reduce basal glucose uptake.
-
Pre-incubation: Wash the cells twice with warm, glucose-free KRH buffer. Then, incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
Stimulation (Optional): If studying the effect of a stimulant like insulin, add it to the wells at the desired concentration and incubate for the appropriate time (e.g., 15-30 minutes for insulin).
-
Uptake Initiation: Add the uptake solution containing radiolabeled 2-DG (e.g., 0.1-1.0 µCi/mL) and a low concentration of unlabeled 2-DG (e.g., 10-100 µM). For control wells to measure non-specific uptake, also add a GLUT inhibitor like cytochalasin B (e.g., 10-20 µM).
-
Incubation: Incubate the plate at 37°C for a short period, typically 5-15 minutes, during which uptake is linear.
-
Uptake Termination: Quickly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer or PBS to remove extracellular radiolabel.
-
Cell Lysis: Add 0.1 M NaOH to each well to lyse the cells and solubilize the intracellular contents.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (from inhibitor-treated wells) from the total uptake to determine the specific glucose uptake. Normalize the data to protein concentration in each well.
Radiolabeled this compound (3-OMG) Uptake Assay
This protocol is designed to measure the initial rate of glucose transport and requires rapid timing.
Materials:
-
Cells cultured in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
[³H]-3-O-Methyl-d-glucose or [¹⁴C]-3-O-Methyl-d-glucose
-
Unlabeled this compound
-
Insulin or other stimulants (if applicable)
-
Cytochalasin B (for non-specific uptake control)
-
0.1 M NaOH
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation and Pre-incubation: Follow the same steps as for the 2-DG assay to prepare and serum-starve the cells.
-
Stimulation (Optional): If applicable, stimulate the cells with the desired agent.
-
Uptake Initiation: Add the uptake solution containing radiolabeled 3-OMG (e.g., 0.1-1.0 µCi/mL) and unlabeled 3-OMG.
-
Incubation (Crucial Timing): Incubate for a very short and precise period (e.g., 30 seconds to 2 minutes) at 37°C to measure the initial linear rate of transport before equilibrium is reached.[3][9]
-
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold KRH buffer containing a high concentration of unlabeled glucose or a transport inhibitor to stop further transport and efflux.
-
Cell Lysis and Quantification: Lyse the cells with 0.1 M NaOH and measure the radioactivity as described for the 2-DG assay.
-
Data Analysis: Calculate the specific transport rate after subtracting non-specific uptake and normalizing to protein concentration.
Signaling Pathways and Experimental Workflows
To visualize the distinct fates of these glucose analogs and the general workflow of a glucose uptake assay, the following diagrams are provided.
Caption: Metabolic fates of glucose, 2-DG, and 3-OMG after transport into the cell.
References
- 1. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Limitations to basal and insulin-stimulated skeletal muscle glucose uptake in the high-fat-fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. Rate-limiting steps of 2-deoxyglucose uptake in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glucose Transport Inhibitors: 3-O-Methyl-d-glucose vs. Phloretin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, the regulation of glucose transport is a critical control point. Glucose transporters (GLUTs) are a family of membrane proteins that facilitate the movement of glucose across the plasma membrane. The ability to inhibit these transporters is invaluable for both basic research and therapeutic development, particularly in fields like oncology and diabetes. This guide provides a detailed comparison of two commonly used glucose transport inhibitors: 3-O-Methyl-d-glucose, a synthetic glucose analog, and phloretin, a natural flavonoid.
At a Glance: Key Differences
| Feature | This compound | Phloretin |
| Type of Inhibitor | Synthetic, non-metabolizable glucose analog | Natural dihydrochalcone flavonoid |
| Primary Target(s) | Facilitative Glucose Transporters (GLUTs) | GLUTs and Sodium-Glucose Cotransporters (SGLTs) |
| Mechanism of Action | Competitive inhibition | Competitive, partially competitive, or mixed-type inhibition |
| Metabolism | Not metabolized or phosphorylated by hexokinase[1][2][3] | Metabolized in the small intestine from its glycoside precursor, phlorizin[4] |
| Primary Research Use | Tracer for glucose transport assays | Broad-spectrum inhibitor in metabolic and signaling studies |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and phloretin against various glucose transporter isoforms. It is important to note that for this compound, direct inhibitory constants (Kᵢ) are not widely reported. Instead, the Michaelis-Menten constant (Kₘ) for its transport is often used as an indicator of its affinity for the transporter. A lower Kₘ value suggests a higher affinity.
| Transporter Isoform | This compound (Kₘ for transport) | Phloretin (IC₅₀ / Kᵢ) |
| GLUT1 | 21 mM (equilibrium exchange)[5] | 49 µM (IC₅₀, Yeast-made GLUT1), 61 µM (IC₅₀, Human erythrocyte GLUT1)[6] |
| GLUT2 | 42 mM (equilibrium exchange)[5] | Competitive inhibitor (specific IC₅₀/Kᵢ not consistently reported)[7][8] |
| GLUT3 | 10.6 mM (equilibrium exchange)[5] | - |
| GLUT4 | 4.5 mM (equilibrium exchange)[5] | - |
| SGLT1/2 | Not a primary inhibitor | Kᵢ = 32.28 μM[9] |
Note: The inhibitory activity can vary depending on the experimental system and conditions.
Delving into the Mechanisms of Action
This compound: A Competitive Substrate
This compound acts as a competitive inhibitor by binding to the same substrate-binding site on the glucose transporter as glucose itself. Due to the methylation at the 3-hydroxyl position, it is recognized and transported by GLUTs but cannot be phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[1][2][3] This lack of metabolism leads to its accumulation within the cell until equilibrium is reached, making it an excellent tool for measuring glucose transport rates without the confounding effects of subsequent metabolic steps.[4]
However, at high concentrations (30-80 mM), this compound has been shown to inhibit glucose-induced insulin release and may impair the phosphorylation of glucose by hexokinase, suggesting potential off-target effects that should be considered in experimental design.[10]
Phloretin: A Multi-faceted Inhibitor
Phloretin, the aglycone of phlorizin, is a more complex inhibitor. It is known to inhibit a broader range of transporters, including both GLUTs and SGLTs.[8][9] Its mechanism of action is generally described as competitive or partially competitive, indicating that it also interacts with the glucose binding site on the transporter.[7][8] Some studies also suggest a mixed-type inhibition, which could involve binding to a site distinct from the substrate-binding pocket, thereby altering the transporter's conformation and reducing its affinity for glucose.
Beyond its direct inhibitory effects on glucose transport, phloretin has been shown to possess anti-inflammatory and antioxidant properties and can modulate various signaling pathways.[8][11][12] This pleiotropic activity is an important consideration for researchers, as observed cellular effects may not be solely attributable to the inhibition of glucose transport.
Experimental Protocols: Measuring Glucose Transport Inhibition
A common method to assess the inhibitory potential of compounds like this compound and phloretin is a competitive glucose uptake assay. This can be performed using radiolabeled glucose analogs or non-radioactive colorimetric/luminescent methods.
Radiolabeled Glucose Uptake Assay
This protocol is a standard method for directly measuring the transport of a glucose analog into cells.
Materials:
-
Cell line of interest cultured in appropriate plates (e.g., 24-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer)
-
Radiolabeled 2-deoxy-D-glucose ([³H]2-DG) or 3-O-methyl-D-[¹⁴C]glucose
-
Unlabeled 2-deoxy-D-glucose or this compound (for competition)
-
Inhibitor stock solutions (this compound and phloretin)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to near confluence.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium to lower basal glucose uptake.
-
Inhibitor Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with varying concentrations of the inhibitor (this compound or phloretin) in KRH buffer for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO for phloretin).
-
Initiate Uptake: Add the radiolabeled glucose analog (e.g., [³H]2-DG) to each well to initiate the uptake. The final concentration of the radiolabel and the incubation time (typically 5-15 minutes) should be optimized for the specific cell line.
-
Terminate Uptake: To stop the transport, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding the cell lysis buffer to each well and incubate for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion: Choosing the Right Inhibitor for Your Research
The choice between this compound and phloretin depends heavily on the specific research question.
-
This compound is the inhibitor of choice for quantifying glucose transport rates in a clean and controlled manner, as its non-metabolizable nature isolates the transport step. It is ideal for kinetic studies and for assessing changes in the intrinsic activity of specific GLUT isoforms.
-
Phloretin serves as a broad-spectrum inhibitor useful for initial screening studies or when the goal is to achieve a more general blockade of glucose uptake through multiple transporter types. However, its pleiotropic effects necessitate careful interpretation of results and the inclusion of appropriate controls to distinguish between effects due to glucose transport inhibition and those arising from its other biological activities.
For drug development professionals, understanding the distinct profiles of these inhibitors can inform the design of novel therapeutics targeting glucose metabolism. While this compound provides a valuable research tool, the broader inhibitory profile and natural origin of phloretin and its derivatives may offer a starting point for the development of compounds with therapeutic potential.
References
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:73918) [ebi.ac.uk]
- 3. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of glucose-induced insulin release by this compound: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
A Comparative Guide to Validating Glucose Uptake: 3-O-Methyl-d-glucose vs. Fluorescent Analogs
For researchers, scientists, and drug development professionals, accurately measuring glucose uptake is paramount for understanding cellular metabolism in health and disease. While classic methods using radiolabeled glucose analogs like 3-O-Methyl-d-glucose (3-OMG) have been the gold standard, newer fluorescent analogs such as 2-NBDG promise higher throughput and easier handling. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The primary mechanism for cellular glucose uptake is facilitated diffusion mediated by glucose transporter (GLUT) proteins. A critical aspect of validating any glucose analog is its dependence on these transporters. Emerging evidence, however, casts doubt on the reliability of commonly used fluorescent glucose analogs to faithfully report transporter-mediated glucose influx.
Key Differences in Mechanism and Performance
This compound is a non-metabolizable analog of glucose.[1] This means that once transported into the cell, it is not further processed in the glycolytic pathway and its intracellular concentration equilibrates with the extracellular concentration, directly reflecting the rate of transport.[2] This property makes it an excellent tool for specifically studying the kinetics of glucose transport.
In contrast, fluorescent glucose analogs, most notably 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), are structurally larger than glucose due to the attached fluorophore.[3][4] While this fluorescence allows for easy detection, it also significantly alters the molecule's interaction with glucose transporters and the cell membrane.
A pivotal study investigating the uptake of these analogs in L929 murine fibroblasts, which exclusively express the GLUT1 transporter for glucose uptake, revealed stark differences. Pharmacological inhibition and genetic knockdown of GLUT1 significantly reduced the uptake of radiolabeled 2-deoxyglucose, a well-established substrate for GLUT transporters. However, the same interventions had a negligible effect on the uptake of 2-NBDG and its counterpart, 6-NBDG.[3][4] This strongly indicates that these fluorescent analogs can enter cells through mechanisms independent of GLUT transporters, calling into question their validity as direct measures of glucose transport.[3][4]
Quantitative Data Comparison
The following table summarizes the key characteristics and performance of this compound and 2-NBDG based on available data. Direct side-by-side kinetic comparisons (Km and Vmax) in the same cell line and conditions are scarce in the literature, which is itself indicative of the differing applications and the concerns surrounding the mechanism of 2-NBDG uptake.
| Feature | This compound (3-OMG) | 2-NBDG |
| Mechanism of Uptake | Primarily via glucose transporters (e.g., GLUTs).[3][4] | Can occur independently of glucose transporters.[3][4] |
| Metabolism | Not metabolized intracellularly.[1] | Phosphorylated by hexokinase, trapping it in the cell.[5] |
| Measurement Focus | Directly measures glucose transport rate.[2] | Measures a combination of transport and potentially other uptake mechanisms. |
| Detection Method | Typically requires radiolabeling (e.g., ³H or ¹⁴C) and scintillation counting. | Fluorescence microscopy, flow cytometry, or plate readers.[5] |
| Throughput | Lower, more labor-intensive. | High-throughput compatible.[5] |
| Validity as a Glucose Transport Probe | High, considered a gold standard for transport studies.[3] | Questionable, as uptake is not solely dependent on glucose transporters.[3][4] |
Experimental Protocols
This compound Uptake Assay (Radiolabeled)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells in a multi-well plate and culture to the desired confluency.
-
Glucose Starvation: Gently wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate in the same buffer for 30-60 minutes to deplete intracellular glucose.
-
Uptake Initiation: Add the uptake solution containing radiolabeled this compound (e.g., [³H]3-OMG) at the desired concentration. For kinetic studies, a range of concentrations should be used.
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at the appropriate temperature (e.g., 37°C). The incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop buffer (e.g., glucose-free buffer containing a GLUT inhibitor like cytochalasin B) to remove extracellular tracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS in NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of intracellular 3-OMG and normalize to protein concentration or cell number. For kinetic analysis, plot uptake rates against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Fluorescent Glucose Analog (2-NBDG) Uptake Assay
This protocol is a general guideline and should be optimized for your specific application.
-
Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence imaging or flow cytometry and allow them to adhere overnight.
-
Glucose Starvation: Wash cells with glucose-free medium (e.g., glucose-free DMEM) and incubate for 30-60 minutes.[5]
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium at a final concentration of 10-100 µM and incubate for 15-60 minutes at 37°C.[5]
-
Wash Steps: Remove the 2-NBDG containing medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to reduce background fluorescence.[5]
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for 2-NBDG (Excitation/Emission ~465/540 nm).[5]
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Plate Reader: Measure the fluorescence intensity directly in the multi-well plate using a fluorescence plate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity and normalize to control conditions.
Visualizing the Pathways
To better understand the cellular processes involved, the following diagrams illustrate the key signaling and transport mechanisms.
Conclusion and Recommendations
The choice between this compound and fluorescent glucose analogs for measuring glucose uptake depends critically on the research question.
-
For studies requiring accurate measurement of glucose transport kinetics and the specific activity of glucose transporters, this compound remains the superior choice. Its non-metabolizable nature and reliance on GLUT transporters provide a clear and direct assessment of transport.
-
Fluorescent glucose analogs like 2-NBDG may be suitable for high-throughput screening assays where the goal is to identify general changes in cellular glucose accumulation, rather than precise transport rates. However, researchers must be aware of the significant potential for transporter-independent uptake. Any findings from screens using fluorescent analogs should be validated with a more specific method, such as a radiolabeled 3-OMG or 2-deoxyglucose uptake assay, to confirm that the observed effects are mediated by glucose transporters.
References
- 1. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openmedscience.com [openmedscience.com]
A Comparative Guide to Measuring Glucose Uptake: 3-O-Methyl-d-glucose Uptake Assay vs. Seahorse XF Analyzer
For researchers, scientists, and drug development professionals, accurately measuring cellular glucose uptake is paramount for understanding metabolic processes in health and disease. This guide provides an objective comparison of two prominent methods: the direct measurement of glucose transport using the 3-O-Methyl-d-glucose (3-OMG) uptake assay and the indirect assessment of glycolytic flux using the Agilent Seahorse XF Analyzer.
This comparison delves into the fundamental principles of each technique, offers detailed experimental protocols, and presents a qualitative and quantitative comparison to aid in selecting the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | This compound (3-OMG) Uptake Assay | Seahorse XF Analyzer (Glycolytic Rate Assay) |
| Principle | Direct measurement of a non-metabolizable glucose analog's transport across the cell membrane.[1] | Indirect measurement of glycolysis by quantifying the extracellular acidification rate (ECAR), a byproduct of lactate production.[2][3] |
| Parameter Measured | Rate of 3-OMG uptake (e.g., pmol/min/mg protein). | Glycolytic Proton Efflux Rate (glycoPER) in pmol H+/min.[4] |
| Nature of Measurement | Endpoint assay, typically involving radiolabeled isotopes.[5] | Real-time, kinetic measurement of live cells.[6] |
| Throughput | Can be adapted for higher throughput, but often involves manual steps.[1] | High-throughput (24 or 96-well format) and automated.[7] |
| Information Provided | Specific information on glucose transporter activity. | A functional measure of the entire glycolytic pathway's activity.[8] |
Introduction to the Methodologies
The this compound (3-OMG) Uptake Assay
The this compound (3-OMG) uptake assay is a classic and direct method to measure the rate of glucose transport into cells. 3-OMG is a glucose analog that is recognized and transported by glucose transporters (GLUTs) but is not phosphorylated or metabolized by the cell.[1][9] This crucial characteristic means that it does not enter the glycolytic pathway and equilibrates across the cell membrane, allowing for a specific measurement of transporter-mediated uptake.[1] The assay typically utilizes radiolabeled 3-OMG (e.g., with ¹⁴C or ³H) to quantify its accumulation within the cells over a short period.[5]
The Seahorse XF Analyzer
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by simultaneously measuring two key parameters: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[6] For the purpose of assessing glucose uptake, the Seahorse XF Glycolytic Rate Assay is employed. This assay does not directly measure glucose transport but rather quantifies the rate of glycolysis by measuring ECAR, which is primarily the result of lactate and proton extrusion from the cell after glucose is metabolized.[2][10] By using a combination of metabolic inhibitors, the assay can distinguish between glycolytic and mitochondrial acidification, providing a quantitative measure of the glycolytic proton efflux rate (glycoPER).[4]
Experimental Protocols
This compound (3-OMG) Uptake Assay Protocol (Radiolabeled)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells cultured in appropriate multi-well plates (e.g., 24-well)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
Radiolabeled [¹⁴C] or [³H]this compound
-
Unlabeled this compound
-
Phloretin (or another glucose transport inhibitor)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.
-
Starvation: On the day of the assay, gently wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Initiate Uptake: Remove the starvation buffer and add KRH buffer containing the radiolabeled 3-OMG at the desired concentration (e.g., 0.5 µCi/mL) and unlabeled 3-OMG. For negative controls, add a glucose transport inhibitor like phloretin to a subset of wells 10-15 minutes prior to adding the 3-OMG solution.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes). The uptake should be in the linear range.[1]
-
Terminate Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
Seahorse XF Glycolytic Rate Assay Protocol
This protocol is a summary of the manufacturer's recommended procedure. Refer to the Agilent Seahorse XF Glycolytic Rate Assay User Manual for detailed instructions.[2]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF DMEM or RPMI Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)
Procedure:
-
Hydrate Sensor Cartridge: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and grow.
-
Prepare for Assay: On the day of the assay, wash the cells with pre-warmed Seahorse XF Assay Medium. Replace the culture medium with the assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[4]
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the assay reagents (Rotenone/Antimycin A and 2-Deoxyglucose) into the appropriate injection ports.
-
Calibrate and Run Assay: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell culture plate. The analyzer will measure the basal OCR and ECAR, then inject the compounds sequentially to determine the glycoPER.[2]
-
Data Analysis: The Seahorse Wave software automatically calculates the key parameters, including basal glycolysis and compensatory glycolysis.[2] Data is typically normalized to cell number or protein concentration.
Data Presentation: A Comparative Overview
| Aspect | This compound (3-OMG) Uptake Assay | Seahorse XF Analyzer (Glycolytic Rate Assay) |
| Primary Metric | Rate of uptake of a glucose analog. | Rate of proton extrusion as a result of glycolysis. |
| Units | Typically pmol/min/mg protein or similar. | pmol H+/min (glycoPER). |
| Data Interpretation | Directly reflects the activity of glucose transporters. An increase or decrease in uptake suggests modulation of transporter function or number. | Reflects the overall flux through the glycolytic pathway. An increase in glycoPER indicates a higher rate of glycolysis.[8] |
| Example Application | Screening for compounds that inhibit or activate specific glucose transporters. | Assessing the metabolic phenotype of cancer cells or the metabolic response to drug treatment.[8] |
Mandatory Visualizations
Signaling Pathway for Glucose Uptake and Glycolysis
Caption: Glucose uptake and glycolysis pathway with assay measurement points.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for 3-OMG and Seahorse XF assays.
Conclusion
The this compound uptake assay and the Seahorse XF Glycolytic Rate Assay are both valuable tools for investigating cellular glucose metabolism, yet they provide different and complementary information. The 3-OMG assay offers a direct and specific measurement of glucose transporter activity, making it ideal for studies focused on the initial step of glucose uptake. In contrast, the Seahorse XF Analyzer provides a real-time, functional assessment of the entire glycolytic pathway, offering insights into the overall metabolic phenotype of the cell.
The choice between these two methods will ultimately depend on the specific research question. For studies focused on the mechanism of glucose transport or screening for transporter inhibitors, the 3-OMG assay is a more direct approach. For a broader understanding of cellular energy metabolism, metabolic phenotyping, and the cellular response to various stimuli, the Seahorse XF Analyzer provides a more comprehensive and dynamic picture. For a complete understanding of glucose metabolism, employing both methods in a complementary fashion can provide a powerful and more holistic view.
References
- 1. revvity.com [revvity.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Assessment of radiolabeled D-glucose and the nonmetabolizable analog this compound as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
A Comparative Guide to GLUT Inhibitors: 3-O-Methyl-d-glucose vs. Cytochalasin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used inhibitors of the facilitative glucose transporters (GLUTs): the non-metabolizable glucose analog 3-O-Methyl-d-glucose (3-OMG) and the mycotoxin Cytochalasin B. Understanding the distinct characteristics, potencies, and experimental considerations of these inhibitors is crucial for designing and interpreting research focused on glucose transport and metabolism.
Executive Summary
This compound and Cytochalasin B both effectively inhibit glucose transport via GLUTs, but they do so with different mechanisms, potencies, and specificities. 3-OMG acts as a competitive substrate, directly competing with glucose for binding to the transporter. In contrast, Cytochalasin B is a potent, competitive inhibitor that binds to the intracellular side of the transporter, locking it in an inward-open conformation. A key differentiator is Cytochalasin B's significant off-target effect of inhibiting actin polymerization, a factor that must be carefully considered in experimental design. 3-OMG, being metabolically inert, offers a more specific tool for studying glucose transport itself.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and Cytochalasin B as GLUT inhibitors.
| Parameter | This compound | Cytochalasin B |
| Mechanism of Action | Competitive Substrate | Competitive Inhibitor[1] |
| Binding Site | Glucose binding site | Intracellular side, overlapping with the glucose binding site[2][3] |
| GLUT1 Affinity/Potency | Km: ~20-21 mM[2][4][5] | IC50: ~0.110 µM[3] |
| GLUT2 Affinity/Potency | Km: ~42 mM[4] | IC50: ~2.120 µM[3] |
| GLUT3 Affinity/Potency | Km: ~10.6 mM[4] | Intermediate IC50 (higher than GLUT1/4, lower than GLUT2)[3] |
| GLUT4 Affinity/Potency | Km: ~7 mM[2][5] | Submicromolar IC50 (similar to GLUT1)[3] |
| Specificity | Specific for glucose transporters | Inhibits actin polymerization[6] |
| Metabolic Fate | Not metabolized[7] | Metabolized by the cell |
Note: Km (Michaelis constant) for this compound is a measure of its affinity as a substrate, with a lower Km indicating higher affinity. IC50 for Cytochalasin B is the concentration required to inhibit 50% of glucose transport.
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for key experiments used to evaluate and compare GLUT inhibitors.
Radiolabeled Glucose Uptake Assay
This is a fundamental method to directly measure the inhibition of glucose transport.
Objective: To quantify the inhibition of glucose uptake in cells treated with this compound or Cytochalasin B.
Materials:
-
Cell line of interest (e.g., HEK293 cells overexpressing a specific GLUT isoform, adipocytes, or erythrocytes)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled glucose analog (e.g., [3H]-2-deoxy-D-glucose or [14C]-3-O-Methyl-d-glucose)
-
This compound
-
Cytochalasin B
-
Phloretin (a general GLUT inhibitor, used as a positive control)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to confluence.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 3-4 hours to minimize basal glucose uptake.
-
Inhibitor Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of this compound or Cytochalasin B for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO for Cytochalasin B) and a positive control (Phloretin).
-
Initiation of Uptake: Add the radiolabeled glucose analog to each well to initiate the uptake. The final concentration of the radiolabeled substrate should be below its Km for the transporter being studied.
-
Termination of Uptake: After a short incubation period (typically 5-10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value for Cytochalasin B by fitting the data to a dose-response curve. For this compound, the data will demonstrate competitive inhibition.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Conclusion
The choice between this compound and Cytochalasin B as a GLUT inhibitor depends critically on the experimental goals. For studies focused specifically on the kinetics and mechanism of glucose transport, the metabolically inert and specific nature of This compound makes it the superior choice. Its primary role is as a competitive substrate, allowing for detailed characterization of transporter affinity.
Cytochalasin B , with its high potency, is a powerful tool for achieving robust inhibition of glucose uptake. However, its profound off-target effects on the actin cytoskeleton necessitate careful experimental design and control to distinguish between the effects of glucose deprivation and cytoskeletal disruption. For research in areas such as cancer metabolism where potent inhibition of glucose uptake is desired, Cytochalasin B can be effective, provided its pleiotropic effects are acknowledged and accounted for.
References
- 1. Inhibition of glucose-induced insulin release by this compound: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GLUT1 Inhibition: A Comparative Guide to Glucose Uptake Assays
For researchers, scientists, and drug development professionals, accurately validating the inhibition of glucose transporter 1 (GLUT1) is a critical step in the development of novel therapeutics targeting cancer metabolism and other diseases. This guide provides an objective comparison of the 3-O-Methyl-d-glucose (3-OMG) uptake assay with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The aberrant metabolism of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), has positioned GLUT1 as a prime therapeutic target.[1] Inhibiting this transporter can effectively starve cancer cells of their primary energy source.[1] Consequently, robust and reliable assays are essential to validate the potency and efficacy of potential GLUT1 inhibitors.
This guide will delve into the specifics of the this compound (3-OMG) uptake assay, a method that measures the direct transport activity of GLUT1. We will compare its performance with other widely used techniques, such as the 2-deoxy-D-glucose (2-DG) and 2-NBDG uptake assays, providing a comprehensive overview to inform your experimental design.
Comparison of Glucose Uptake Assays for Validating GLUT1 Inhibition
The choice of assay for validating GLUT1 inhibition depends on several factors, including the specific research question, desired throughput, and available resources. The following table summarizes the key characteristics of the most common methods.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| [3H]-3-O-Methyl-d-glucose (3-OMG) Uptake Assay | Measures the transport of a non-metabolizable glucose analog that is not phosphorylated or trapped intracellularly.[1] | Directly measures transporter kinetics; not confounded by downstream metabolic events; provides a pure measure of transport. | Requires handling of radioisotopes; rapid equilibration may necessitate very short incubation times.[1] | Scintillation counting of intracellular [3H]-3-OMG. |
| [3H]-2-Deoxy-D-glucose (2-DG) Uptake Assay | Measures the uptake of a glucose analog that is phosphorylated by hexokinase and trapped inside the cell.[1] | Widely used and well-validated; intracellular accumulation allows for a longer incubation window.[2] | Indirectly measures transport as it relies on both transport and phosphorylation; can be influenced by hexokinase activity. | Scintillation counting of intracellular [3H]-2-DG-6-phosphate. |
| 2-NBDG Uptake Assay | Utilizes a fluorescently labeled glucose analog (2-NBDG) for detection. | Non-radioactive; amenable to high-throughput screening and imaging. | Uptake may not be exclusively mediated by GLUTs, leading to potential artifacts and questioning its reliability as a direct measure of GLUT1 activity.[3] | Fluorescence intensity measurement (plate reader, flow cytometry, or microscopy). |
| Glucose Uptake-Glo™ Assay | A luminescent-based assay that measures the amount of 2-deoxy-D-glucose-6-phosphate (2DG6P) accumulated in cells.[4] | Non-radioactive; high sensitivity and amenable to high-throughput formats.[5] | Indirectly measures transport, relying on both transport and phosphorylation of 2-DG. | Luminescence signal. |
Experimental Data: A Head-to-Head Look at GLUT1 Inhibitors
While direct comparative studies measuring the IC50 values of GLUT1 inhibitors using both 3-OMG and 2-DG assays in the same cell line are not abundantly available in the literature, we can infer performance from existing data. For instance, the potent GLUT1 inhibitor WZB117 has a reported IC50 value of approximately 0.5 μM in A549 cells as determined by a [3H]-2DG uptake assay.[4] Another highly selective GLUT1 inhibitor, BAY-876, has shown IC50 values in the low nanomolar range in various cancer cell lines using 2-DG uptake assays.[6]
A key consideration when choosing an assay is the potential for off-target effects or assay-specific artifacts. Notably, studies have shown that the uptake of the fluorescent glucose analog 2-NBDG may not be solely dependent on GLUT1, as pharmacological inhibition or genetic knockout of GLUT1 did not always correlate with a proportional decrease in 2-NBDG uptake. This suggests that 2-NBDG may enter cells through other mechanisms, potentially leading to misleading results when screening for specific GLUT1 inhibitors.[3]
Experimental Protocols
Detailed Methodology for [3H]-3-O-Methyl-d-glucose (3-OMG) Uptake Assay
This protocol is adapted for screening GLUT1 inhibitors in adherent cancer cell lines.
Materials:
-
Adherent cancer cell line with known GLUT1 expression (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
[3H]-3-O-Methyl-d-glucose
-
Unlabeled this compound
-
Test GLUT1 inhibitor and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: On the day of the assay, remove the culture medium and wash the cells once with warm KRH buffer.
-
Add KRH buffer containing the desired concentrations of the GLUT1 inhibitor or vehicle control to the respective wells.
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
Uptake Initiation: Prepare the uptake solution containing [3H]-3-OMG (final concentration typically 0.1-1.0 µCi/mL) and unlabeled 3-OMG in KRH buffer. The final concentration of unlabeled 3-OMG should be close to its Km for GLUT1 (typically in the low millimolar range).
-
Remove the inhibitor-containing buffer and immediately add the uptake solution to each well.
-
Uptake Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature. This time should be optimized to be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration in each well to normalize the counts per minute (CPM). Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Visualizing the Process: Diagrams and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Simplified diagram of GLUT1-mediated glucose transport and its inhibition.
Caption: Step-by-step workflow of the this compound uptake assay.
Caption: Logical flow illustrating the differential fates of 3-OMG and 2-DG in cells.
Conclusion
The validation of GLUT1 inhibition is a cornerstone of research into novel anti-cancer therapies. While various assays are available, the [3H]-3-O-Methyl-d-glucose uptake assay offers a direct and reliable method for quantifying the transport activity of GLUT1, unconfounded by downstream metabolic events. In contrast, the widely used 2-deoxy-D-glucose assay is influenced by both transport and subsequent phosphorylation. Non-radioactive alternatives, such as those employing 2-NBDG, should be used with caution due to evidence of non-GLUT1 mediated uptake. By carefully considering the principles, advantages, and limitations of each method, researchers can select the most appropriate assay to generate robust and meaningful data in the pursuit of effective GLUT1-targeting drugs.
References
- 1. revvity.com [revvity.com]
- 2. Treatment resistance analysis reveals GLUT‐1‐mediated glucose uptake as a major target of synthetic rocaglates in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 6. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells | springermedizin.de [springermedizin.de]
Comparative Guide to Confirming Glucose Transport Mechanisms via Competitive Inhibition by 3-O-Methyl-d-glucose
This guide provides a detailed comparison and methodology for utilizing 3-O-Methyl-d-glucose (3-OMG) as a competitive inhibitor to elucidate the mechanisms of glucose transport mediated by facilitative glucose transporters (GLUTs). The content is tailored for researchers, scientists, and drug development professionals engaged in metabolic research and drug discovery.
Introduction to Glucose Transport and Competitive Inhibition
Glucose is a fundamental energy source for most mammalian cells. Its transport across the plasma membrane is primarily mediated by a family of proteins known as facilitative glucose transporters (GLUTs or SLC2A family).[1] These transporters operate via facilitated diffusion, a process that does not require energy but relies on a carrier protein to move glucose down its concentration gradient.[2] There are several isoforms of GLUTs (e.g., GLUT1-4), each with distinct tissue distributions and kinetic properties.[3][4]
To confirm that a substance is transported via a specific carrier-mediated pathway, competitive inhibition studies are essential. A competitive inhibitor is a molecule that structurally resembles the substrate (in this case, glucose) and competes for the same binding site on the transporter. This interaction increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum velocity (Vmax) of transport.
This compound (3-OMG) is an ideal tool for such studies. It is a non-metabolizable analog of D-glucose, meaning it is recognized and transported by GLUTs but is not phosphorylated by hexokinase, the first step in glycolysis.[5][6] This prevents its further metabolism and allows it to accumulate intracellularly, making the measurement of its transport rate a direct reflection of the transporter's activity.[7]
Comparative Properties: D-Glucose vs. This compound
The efficacy of 3-OMG as a competitive inhibitor stems from its structural similarity to D-glucose, coupled with its metabolic inertia. The table below summarizes their key properties.
| Property | D-Glucose | This compound (3-OMG) | Reference |
| Molecular Formula | C₆H₁₂O₆ | C₇H₁₄O₆ | [5] |
| Molar Mass | ~180.16 g/mol | ~194.18 g/mol | [5] |
| Transport by GLUTs | Yes, transported and serves as the primary substrate. | Yes, recognized and transported by GLUTs. | [8] |
| Metabolism | Phosphorylated by hexokinase to glucose-6-phosphate and enters glycolysis. | Not phosphorylated by hexokinase; metabolically inert. | [5][6][7] |
| Mechanism of Action | Substrate for transport and cellular energy. | Competitive inhibitor of D-glucose transport. | [8][9] |
| Experimental Use | Primary substrate for studying glucose metabolism and transport. | Used to measure the rate of glucose transport directly, independent of metabolism. | [10][11] |
Mechanism of Competitive Inhibition by this compound
3-OMG competes with glucose for the binding site on the GLUT transporter. When both glucose and 3-OMG are present, the transporter can bind to either molecule. This competition reduces the frequency of glucose binding and transport at any given glucose concentration, thus appearing to lower the affinity of the transporter for glucose (increasing the apparent Km). However, at saturating concentrations of glucose, the effect of the inhibitor can be overcome, and the maximum transport velocity (Vmax) remains unchanged.
Experimental Protocol: Measuring Competitive Inhibition of Glucose Transport
This protocol outlines a common method for quantifying the inhibitory effect of 3-OMG on glucose transport using a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (³H-2DG), in cultured cells.
1. Cell Culture and Preparation:
-
Culture cells (e.g., Clone 9 epithelial cells, 3T3-L1 adipocytes) to near confluence in appropriate growth medium.[9]
-
Seed cells in multi-well plates (e.g., 24-well plates) at a suitable density.
-
Prior to the assay, wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES, KRH) to remove residual glucose.
-
Incubate cells in a glucose-free medium for a period (e.g., 30-60 minutes) to establish a baseline state.
2. Transport Assay:
-
Prepare assay solutions containing a fixed concentration of radiolabeled glucose analog (e.g., 0.2 mM ³H-2DG).[9]
-
Create a series of these solutions with increasing concentrations of the competitive inhibitor, this compound (e.g., 0, 2, 4, 8, 16, 32 mM).[9]
-
Initiate the transport assay by adding the prepared solutions to the cell wells.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C). This initial rate measurement is critical for kinetic analysis.
3. Termination and Lysis:
-
Terminate the transport by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold stop solution (e.g., KRH buffer with a high concentration of non-radiolabeled glucose or a GLUT inhibitor like cytochalasin B) to remove extracellular tracer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
4. Quantification and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Plot the rate of glucose uptake (normalized CPM/mg protein/min) against the concentration of 3-OMG.
-
For detailed kinetic analysis, perform the assay with varying concentrations of both the radiolabeled substrate and the inhibitor to generate data for a Lineweaver-Burk or Eadie-Hofstee plot, which can be used to determine the apparent Km and Vmax.[9]
Interpreting the Data: Expected Outcomes
The experimental data should demonstrate a dose-dependent decrease in the uptake of the radiolabeled glucose analog as the concentration of 3-OMG increases. This confirms that 3-OMG competes with the glucose analog for transport.
| Inhibitor | Target | Mechanism | Effect on Km | Effect on Vmax | Key Characteristics | Reference |
| This compound | GLUTs | Competitive | Increases | No change | Non-metabolizable glucose analog. | [8][9] |
| Cytochalasin B | GLUTs (e.g., GLUT1-4) | Non-competitive | No change | Decreases | Also a potent actin polymerization inhibitor. | [12] |
| Phloretin | GLUTs | Non-competitive | No change | Decreases | Broad specificity inhibitor. | [13] |
| WZB117 | GLUT1, GLUT3, GLUT4 | Competitive (proposed) | Increases | No change | Synthetic small molecule inhibitor. | [12] |
Kinetic Analysis: When plotting the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), a competitive inhibitor like 3-OMG will produce a series of lines that intersect on the y-axis (indicating Vmax is unchanged) but have different x-intercepts (indicating an increase in apparent Km).
Conclusion
The use of this compound provides a robust and reliable method for confirming and characterizing carrier-mediated glucose transport. Its nature as a non-metabolizable, competitive inhibitor allows for the direct measurement of transport activity, distinguishing it from subsequent metabolic processes. By demonstrating a concentration-dependent inhibition of glucose uptake and observing the characteristic kinetic profile of competitive inhibition (increased Km, unchanged Vmax), researchers can definitively confirm the involvement of GLUT transporters in the transport of glucose and other hexoses across cellular membranes.
References
- 1. Glucose transporter - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CHEBI:73918) [ebi.ac.uk]
- 7. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.uchicago.edu [journals.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of radiolabeled D-glucose and the nonmetabolizable analog this compound as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
A Comparative Analysis of 3-O-Methyl-d-glucose Uptake Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-O-Methyl-d-glucose (3-OMG) uptake in three distinct and widely studied cell lines: L6 myotubes (a model for skeletal muscle), 3T3-L1 adipocytes (a model for fat cells), and MCF-7 breast cancer cells (a model for hormone-responsive cancerous tissue). Understanding the differential uptake of this non-metabolizable glucose analog is crucial for research in metabolic disorders such as diabetes and for the development of novel cancer therapeutics that target glucose metabolism.
Quantitative Comparison of this compound Uptake
The following table summarizes representative quantitative data for this compound uptake in L6 myotubes, 3T3-L1 adipocytes, and MCF-7 cells. It is important to note that these values are compiled from various studies and experimental conditions may differ. Direct comparison should, therefore, be made with caution. The data highlights the basal uptake rates and the response to insulin, a key regulator of glucose transport in muscle and fat cells.
| Cell Line | Condition | This compound Uptake (pmol/min/mg protein) | Key Glucose Transporters | Reference |
| L6 Myotubes | Basal | ~ 5 - 15 | GLUT1, GLUT4 | [1][2] |
| Insulin-Stimulated | ~ 15 - 45 (2-3 fold increase) | GLUT4 (translocated to membrane) | [1][2] | |
| 3T3-L1 Adipocytes | Basal | ~ 2 - 10 | GLUT1, GLUT4 | [3][4] |
| Insulin-Stimulated | ~ 20 - 100+ (5-15 fold increase) | GLUT4 (translocated to membrane) | [3][4] | |
| MCF-7 (Breast Cancer) | Basal | ~ 20 - 60+ | GLUT1 (overexpressed) | [5][6] |
| Insulin-Stimulated | Minimal to no significant change | Primarily GLUT1-dependent | [7] |
Note: The uptake values are approximate and can vary significantly based on experimental conditions such as passage number, differentiation state, glucose concentration in the medium, and insulin concentration and incubation time.
Experimental Protocols
A detailed methodology for a typical radiolabeled this compound uptake assay is provided below. This protocol is applicable to adherent cell lines like L6, 3T3-L1, and MCF-7 with minor modifications.
3-O-Methyl-d-[³H]-glucose Uptake Assay
Objective: To quantify the rate of this compound transport into cultured cells.
Materials:
-
Differentiated L6 myotubes, 3T3-L1 adipocytes, or MCF-7 cells cultured in appropriate multi-well plates (e.g., 12-well or 24-well).
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4).
-
KRH buffer supplemented with 0.2% Bovine Serum Albumin (BSA).
-
Insulin solution (100 nM in KRH-BSA).
-
3-O-Methyl-d-[³H]-glucose (³H-3-OMG) stock solution.
-
Unlabeled this compound.
-
Cytochalasin B solution (as a negative control for transporter-mediated uptake).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
0.5 M NaOH or cell lysis buffer.
-
Scintillation cocktail.
-
Scintillation counter.
-
Protein assay reagent (e.g., BCA or Bradford).
Procedure:
-
Cell Culture and Differentiation: Culture cells to confluence and differentiate as per standard protocols for each cell line.
-
Serum Starvation: Prior to the assay, wash the cells twice with serum-free medium and incubate in serum-free medium for 3-4 hours to lower basal glucose uptake.
-
Pre-incubation:
-
Wash the cells twice with KRH buffer.
-
For insulin-stimulated conditions, incubate the cells with 100 nM insulin in KRH-BSA for 30-60 minutes at 37°C.
-
For basal conditions, incubate with KRH-BSA alone.
-
For negative controls, pre-incubate a set of wells with cytochalasin B.
-
-
Uptake Initiation:
-
Prepare the uptake solution containing ³H-3-OMG (final concentration typically 0.1-1.0 µCi/mL) and unlabeled this compound (to a final concentration of 10-100 µM) in KRH buffer.
-
Aspirate the pre-incubation buffer and add the uptake solution to each well to start the transport assay.
-
-
Incubation: Incubate the cells for a short period (typically 5-10 minutes) at 37°C. It is crucial to keep this time short and consistent as 3-OMG is not trapped intracellularly and will reach equilibrium.
-
Uptake Termination:
-
Aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer and stop the transport.
-
-
Cell Lysis: Add 0.5 M NaOH or a suitable cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration for each sample.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration to get CPM/mg protein.
-
Convert CPM to pmol of this compound using the specific activity of the radiolabeled stock.
-
Calculate the uptake rate as pmol/min/mg protein.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in insulin-stimulated glucose uptake and the general experimental workflow.
Figure 1. A generalized workflow for the this compound uptake assay.
Figure 2. Simplified insulin signaling cascade leading to GLUT4 translocation in muscle and fat cells.
In contrast to the highly regulated insulin-mediated glucose uptake in L6 and 3T3-L1 cells, the uptake in many cancer cell lines, including MCF-7, is constitutively high. This is primarily due to the overexpression of the glucose transporter GLUT1, a hallmark of the metabolic reprogramming in cancer known as the Warburg effect.[8][9] The signaling pathways in these cells are often altered to support continuous nutrient uptake for rapid proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of glucose transport in the NIH 3T3 L1 preadipocyte cell line by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Glucose Metabolism and Glucose Transporters in Breast Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Gold Standard Negative Control: Utilizing L-Glucose in 3-O-Methyl-d-glucose Transport Assays
For researchers, scientists, and drug development professionals engaged in the study of glucose transport, the selection of appropriate controls is paramount to the generation of robust and reliable data. In experiments utilizing the non-metabolizable glucose analog 3-O-Methyl-d-glucose (3-OMG) to investigate glucose transporter (GLUT) activity, L-glucose emerges as the quintessential negative control. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to underscore the rationale and practical application of L-glucose in this context.
D-glucose, the primary carbohydrate fuel for most organisms, is transported across cell membranes by a family of facilitative glucose transporters (GLUTs). To study the transport mechanism in isolation from subsequent metabolic pathways, researchers often employ this compound, a synthetic analog that is recognized and transported by GLUTs but is not a substrate for hexokinase, the first enzyme in glycolysis. This characteristic allows for the specific measurement of glucose transport rates.
The stereoisomer of D-glucose, L-glucose, is not recognized or transported by GLUT proteins. This fundamental difference in biological activity makes L-glucose an ideal negative control to differentiate transporter-mediated uptake from non-specific background signals, such as passive diffusion or experimental artifacts.
Comparative Analysis of Glucose Analogs in Transport Assays
The distinct properties of D-glucose, this compound, and L-glucose are summarized in the table below, highlighting their respective roles in cellular transport and metabolism.
| Feature | D-Glucose | This compound (3-OMG) | L-Glucose |
| Structure | Naturally occurring dextrorotatory isomer | Synthetic, non-metabolizable analog of D-glucose | Enantiomer of D-glucose (levorotatory) |
| Transport by GLUTs | Yes | Yes | No |
| Metabolism | Yes (undergoes glycolysis) | No (not a substrate for hexokinase) | No |
| Primary Use in Assays | Measuring overall glucose uptake and metabolism | Measuring specific glucose transport rates | Negative control for transporter-mediated uptake |
| Expected Uptake | High | Moderate to High (depending on transporter expression) | Negligible (background levels) |
Experimental Workflow for a this compound Uptake Assay
The following diagram illustrates a typical workflow for a radiolabeled this compound uptake assay incorporating L-glucose as a negative control.
Caption: Workflow for a this compound uptake assay.
Signaling Pathway of GLUT-Mediated Glucose Transport
The diagram below illustrates the differential interaction of D-glucose, this compound, and L-glucose with the GLUT1 transporter, a ubiquitously expressed glucose transporter.
Caption: Differential transport of glucose analogs by GLUT1.
Detailed Experimental Protocol: this compound Uptake Assay
This protocol provides a detailed methodology for measuring this compound uptake in a cell culture model, using L-glucose as a negative control.
Materials:
-
Cells expressing the glucose transporter of interest (e.g., adipocytes, myocytes)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
[³H]this compound (radiolabeled)
-
Unlabeled ("cold") this compound
-
Unlabeled D-glucose
-
[³H]L-glucose (radiolabeled)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Preparation:
-
Seed cells in appropriate culture plates (e.g., 12-well or 24-well plates) and grow to the desired confluency.
-
Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free, low-glucose medium to minimize basal glucose transporter activity.
-
-
Uptake Assay:
-
Prepare the following uptake solutions in KRH buffer:
-
Test Condition: [³H]this compound (e.g., 0.1-1.0 µCi/mL) with a final concentration of unlabeled 3-OMG in the desired range (e.g., 10-100 µM).
-
Competition Control: [³H]this compound (same concentration as the test condition) supplemented with a high concentration of unlabeled D-glucose (e.g., 10-20 mM) to competitively inhibit transporter-mediated uptake.
-
Negative Control: [³H]L-glucose (at the same specific activity as the [³H]3-OMG) to measure non-specific uptake and background.
-
-
Wash the cells twice with warm KRH buffer to remove any residual glucose.
-
Add the prepared uptake solutions to the respective wells and incubate for a short, defined period (e.g., 5-15 minutes) at the appropriate temperature (e.g., 37°C). The incubation time should be within the linear range of uptake for the specific cell type.
-
-
Termination of Uptake:
-
To stop the transport process, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the remaining cell lysate to determine the protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration for each sample (CPM/mg protein).
-
Calculate the specific uptake of this compound by subtracting the average normalized CPM from the competition control wells from the average normalized CPM of the test condition wells.
-
The normalized CPM from the L-glucose wells should be close to the background and competition control values, confirming that the measured uptake of 3-OMG is indeed transporter-mediated.
-
By rigorously employing L-glucose as a negative control, researchers can confidently attribute the measured uptake of this compound to the specific activity of glucose transporters, thereby ensuring the accuracy and validity of their experimental findings. This approach is fundamental for elucidating the mechanisms of glucose transport and for the development of novel therapeutic strategies targeting these essential cellular processes.
Correlating 3-O-Methyl-d-glucose Uptake with GLUT1 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The facilitative glucose transporter 1 (GLUT1) is a key protein responsible for the basal glucose uptake in most cell types. Its overexpression is a hallmark of various cancers, correlating with increased glucose metabolism and tumor progression. Consequently, both GLUT1 expression and its transport activity are critical parameters in cancer research and therapeutic development. This guide provides a comparative overview of methodologies to correlate GLUT1 expression levels with glucose uptake, specifically focusing on the use of 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable glucose analog. We present experimental data, detailed protocols, and visual workflows to aid in the design and execution of these correlative studies.
Comparison of Glucose Uptake and GLUT1 Expression Methodologies
Measuring glucose uptake and quantifying GLUT1 expression can be achieved through various techniques, each with its own advantages and limitations. The choice of method often depends on the specific research question, available equipment, and desired throughput.
| Parameter | Method | Principle | Advantages | Disadvantages |
| Glucose Uptake | Radiolabeled this compound (3-OMG) Uptake Assay | 3-OMG is a glucose analog transported by GLUTs but not metabolized. Cells are incubated with radiolabeled (e.g., ¹⁴C or ³H) 3-OMG, and intracellular radioactivity is measured. | Directly measures transporter activity. Not confounded by downstream metabolic pathways. | Requires handling and disposal of radioactive materials. Time-sensitive due to rapid equilibration across the cell membrane.[1] |
| Radiolabeled 2-Deoxy-d-glucose (2-DG) Uptake Assay | 2-DG is transported by GLUTs and phosphorylated, trapping it inside the cell. Intracellular accumulation of radiolabeled 2-DG is measured. | Trapping of 2-DG-6-phosphate allows for a longer assay window compared to 3-OMG.[1] | Measures both transport and phosphorylation; can be influenced by hexokinase activity. Requires radioactive materials. | |
| Fluorescent Glucose Analog (e.g., 2-NBDG) Uptake Assay | Cells are incubated with a fluorescent glucose analog, and uptake is measured by fluorescence microscopy, flow cytometry, or plate reader. | Non-radioactive. Allows for single-cell analysis and visualization of uptake. | Potential for transporter-independent uptake has been reported.[2] Signal intensity can be low in some cell lines. | |
| Luminescent Glucose Uptake Assays | These assays measure the accumulation of 2-deoxyglucose-6-phosphate (2DG6P) through a coupled enzymatic reaction that generates a luminescent signal. | Non-radioactive, highly sensitive, and amenable to high-throughput screening. | Indirectly measures glucose uptake by quantifying a downstream product. | |
| GLUT1 Expression | Western Blotting (Immunoblotting) | Proteins from cell lysates are separated by size, transferred to a membrane, and probed with an antibody specific to GLUT1. | Provides information on protein size and relative abundance. Widely used and established technique. | Semi-quantitative without proper normalization and standards. Labor-intensive. |
| Quantitative Real-Time PCR (qPCR) | Measures the amount of GLUT1 mRNA in a sample. | Highly sensitive and specific for quantifying gene expression levels. High throughput. | mRNA levels do not always directly correlate with protein expression due to post-transcriptional and post-translational regulation. | |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Uses antibodies to visualize GLUT1 protein expression and localization within tissues or cells. | Provides spatial information about protein expression. | Generally qualitative or semi-quantitative. | |
| Flow Cytometry | Cells are labeled with a fluorescently tagged anti-GLUT1 antibody, and the fluorescence intensity of individual cells is measured. | Provides quantitative data on protein expression at the single-cell level. High throughput. | Requires cell suspension; not suitable for tissue architecture analysis. |
Experimental Data: Correlating GLUT1 Expression with Glucose Analog Uptake
| Cell Line | GLUT1 Expression Level | Relative ³H-2-Deoxyglucose Uptake (%) |
| 78617GL (Control shRNA) | High | 100 |
| 78617GL (GLUT1 shRNA) | Low | 65 |
Data adapted from a study on mouse mammary tumor cell lines, demonstrating the effect of reduced GLUT1 expression on glucose analog uptake.
Experimental Protocols
Radiolabeled this compound (3-OMG) Uptake Assay for Adherent Cells
This protocol is adapted from methods for radiolabeled substrate uptake assays.
Materials:
-
Adherent cells cultured in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
[¹⁴C] or [³H]-3-O-Methyl-d-glucose
-
Unlabeled this compound
-
Phloretin (GLUT inhibitor)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and grow to near confluence.
-
Wash cells twice with warm KRH buffer.
-
To determine non-specific uptake, add KRH buffer containing a high concentration of unlabeled 3-OMG (e.g., 100 mM) or a GLUT inhibitor like phloretin to a subset of wells and incubate for 10 minutes.
-
Initiate the uptake by adding KRH buffer containing radiolabeled 3-OMG (final concentration and specific activity to be optimized, e.g., 0.1-1 mM, 0.5-1 µCi/mL) to all wells.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The timing is critical as 3-OMG equilibrates rapidly.[1]
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake values (e.g., cpm/µg protein).
GLUT1 Protein Quantification by Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLUT1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-GLUT1 antibody and anti-loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize GLUT1 signal to the loading control.
GLUT1 mRNA Quantification by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GLUT1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from cell samples.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with primers for GLUT1 and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of GLUT1 mRNA, normalized to the reference gene.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for a correlative study of 3-OMG uptake and GLUT1 expression.
Caption: Workflow for correlating 3-OMG uptake with GLUT1 expression.
GLUT1 Signaling Pathway
The PI3K/Akt signaling pathway is a major regulator of GLUT1 expression and trafficking to the cell membrane.
Caption: PI3K/Akt pathway regulating GLUT1 expression and glucose uptake.
References
Differentiating Glucose Transporter Isoforms: A Comparative Guide to 3-O-Methyl-d-glucose
For researchers, scientists, and drug development professionals, understanding the nuances of glucose transport is critical for advancements in fields ranging from metabolic diseases to oncology. The facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across the plasma membrane. Distinguishing the activity of different GLUT isoforms is a common experimental challenge. 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable analog of glucose, serves as a valuable tool for this purpose. This guide provides an objective comparison of 3-OMG's interaction with key glucose transporter isoforms, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Transport by GLUT Isoforms
3-OMG is transported by several GLUT isoforms, but with varying affinities, which allows for the differentiation of their respective contributions to glucose uptake in a given cell or tissue. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal transport velocity, is a key indicator of this affinity. A lower Kₘ value signifies a higher affinity of the transporter for the substrate.
Table 1: Kinetic Parameters of this compound Transport by Class I GLUT Isoforms
| Transporter Isoform | Kₘ for this compound (mM) | Vₘₐₓ for this compound | Experimental System | Reference(s) |
| GLUT1 | 20.1 - 26.2 | 3.5 nmol/min/cell | Xenopus oocytes | [1][2] |
| GLUT2 | ~42 | Not explicitly reported | Xenopus oocytes | [2] |
| GLUT3 | 10.6 | Not explicitly reported | Xenopus oocytes | [2] |
| GLUT4 | 4.3 - 4.5 | 0.7 nmol/min/cell | Xenopus oocytes | [1][2] |
Key Observations:
-
GLUT4 exhibits the highest affinity for 3-OMG (lowest Kₘ), making this analog a particularly sensitive probe for GLUT4-mediated transport, which is characteristic of insulin-responsive tissues like muscle and adipose tissue.[1][2]
-
GLUT1 and GLUT2 have significantly lower affinities for 3-OMG (higher Kₘ values) compared to GLUT4.[1][2]
-
GLUT3 displays an intermediate affinity for 3-OMG.[2]
-
The Vₘₐₓ values, where available, indicate the maximum transport rate. In Xenopus oocytes, the Vₘₐₓ for GLUT1 was found to be higher than for GLUT4, though the catalytic efficiency (Vₘₐₓ/Kₘ) of GLUT4 is greater at low substrate concentrations.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for this compound uptake assays in two common experimental systems.
1. This compound Uptake Assay in Xenopus Oocytes
This system is ideal for studying the transport kinetics of a single, exogenously expressed GLUT isoform.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the specific GLUT isoform of interest (e.g., GLUT1, GLUT2, GLUT3, or GLUT4).
-
Inject a separate group of oocytes with water to serve as a control.
-
Incubate the oocytes for 2-3 days at 18°C in Barth's solution to allow for protein expression.
-
-
Uptake Assay:
-
Wash the oocytes with ice-cold, glucose-free buffer (e.g., Kulori buffer).
-
Incubate the oocytes in a buffer containing a known concentration of radiolabeled [¹⁴C]this compound. The concentration should be varied if determining Kₘ.
-
Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 22°C).
-
Stop the uptake by washing the oocytes rapidly with ice-cold buffer containing a high concentration of non-radiolabeled glucose or a transport inhibitor like cytochalasin B.
-
Lyse individual oocytes in a scintillation vial with a lysis buffer (e.g., 1% SDS).
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity measured in the water-injected control oocytes from the values obtained for the GLUT-expressing oocytes to determine specific uptake.
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
2. This compound Uptake Assay in Mammalian Cells
This protocol is suitable for studying glucose transport in cultured cell lines that endogenously or exogenously express GLUT isoforms.
-
Cell Culture and Preparation:
-
Culture mammalian cells (e.g., adipocytes, myocytes, or a cell line overexpressing a specific GLUT) to near confluence in multi-well plates.
-
If studying insulin-stimulated transport (primarily GLUT4), serum-starve the cells for several hours before the assay.
-
Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Uptake Assay:
-
Pre-incubate the cells in the glucose-free buffer. For insulin-stimulated conditions, add insulin to the buffer during this step.
-
Initiate the uptake by adding a transport solution containing radiolabeled [¹⁴C]this compound and, if desired, various concentrations of unlabeled 3-OMG for kinetic analysis.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The uptake should be in the linear range.
-
Terminate the transport by aspirating the transport solution and rapidly washing the cells with ice-cold stop buffer (e.g., PBS containing a transport inhibitor).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS in NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Perform kinetic analysis as described for the Xenopus oocyte assay.
-
Visualizing Experimental and Logical Frameworks
Diagram 1: Generalized Workflow for a this compound Uptake Assay
Caption: A generalized workflow for a this compound uptake assay.
Diagram 2: Logical Flow for Differentiating GLUT Isoforms using this compound
Caption: Logical flow for differentiating GLUT isoforms based on 3-OMG kinetics.
References
A Comparative Guide to In Vitro and In Vivo Studies of 3-O-Methyl-d-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings from in vitro and in vivo studies on 3-O-Methyl-d-glucose (3-OMG), a non-metabolizable glucose analog. By presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms, this document aims to facilitate a deeper understanding of 3-OMG's utility as a tool in metabolic research.
At a Glance: In Vitro vs. In Vivo Performance
This compound is widely used to study glucose transport systems due to its ability to be transported by the same carriers as D-glucose without being significantly metabolized.[1][2] This characteristic allows for the isolation and measurement of glucose transport processes. However, findings from isolated cell or tissue preparations (in vitro) can differ from those observed in a whole organism (in vivo) due to systemic factors such as hormonal regulation and biodistribution.
Quantitative Data Comparison
The following tables summarize key quantitative parameters of this compound transport and its effects, derived from both in vitro and in vivo experimental models.
Table 1: Transport Kinetics of this compound
| Parameter | In Vitro (Isolated Rat Hepatocytes) | In Vivo (Rat Skeletal Muscle) |
| Km (Michaelis constant) | 18.1 ± 5.9 mM (exchange entry)[3] | ~7 mM (fast-twitch fibers), 7 mM (slow-twitch fibers)[4] |
| Vmax (Maximum transport velocity) | 86.2 ± 9.7 mmol/litre of cell water per min (exchange entry)[3] | Increased 3- to 20-fold with insulin stimulation[4] |
Note: A direct comparison of Vmax is challenging due to different units and experimental conditions. The in vivo study highlights the significant impact of physiological stimuli like insulin on transport capacity.
Table 2: Metabolic Stability and Distribution of this compound in Rats
| Parameter | In Vitro (Rat Brain Homogenates) | In Vivo (Rat Tissues) |
| Metabolism | Not phosphorylated under conditions that converted 97% of [U-14C]glucose.[1][2] | 97-100% recovered as unmetabolized in brain; >99% in plasma; >90% in heart and liver.[1][2] |
| Distribution Space | Not applicable | 0.52 in brain and heart; 0.75 in liver.[1][2] |
Table 3: Effects of this compound on Physiological Parameters in Rats
| Parameter | In Vitro (Isolated Pancreatic Islets) | In Vivo (Whole Animal) |
| Effect on Insulin Release | Rapid, sustained, and not easily reversible inhibition of glucose-induced insulin release.[5] | Not directly measured in the reviewed studies, but would be a consequence of altered glucose sensing. |
| Effect on Brain Glucose Levels | Not applicable | Transient drop to 42% of control within 2.5 minutes after intravenous administration.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo studies of this compound.
In Vitro: this compound Uptake Assay in Isolated Rat Hepatocytes
This protocol is adapted from the methodology described by Craik and Elliott (1979).[3]
-
Hepatocyte Isolation: Isolate hepatocytes from rat liver using a collagenase perfusion technique.
-
Cell Suspension: Resuspend the isolated hepatocytes in a suitable buffer (e.g., Krebs-Henseleit bicarbonate buffer, pH 7.4) at a known cell concentration.
-
Initiation of Uptake: Add radiolabeled [14C]this compound to the cell suspension at various concentrations (e.g., 100 µM to 100 mM).
-
Incubation: Incubate the cell suspension at a controlled temperature (e.g., 20°C) for a short, defined period to measure the initial rate of uptake.
-
Termination of Uptake: Stop the transport process by adding an ice-cold stop solution (e.g., a buffer containing a high concentration of a competitive inhibitor like phloretin).
-
Separation: Separate the cells from the incubation medium by rapid centrifugation through a layer of silicone oil.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the initial velocity of uptake at each substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.
In Vivo: Measurement of this compound Transport in Rat Skeletal Muscle
This protocol is based on the perfused rat hindquarter model as described by Ploug et al. (1987).[4]
-
Animal Preparation: Anesthetize a rat and surgically prepare it for hindquarter perfusion. This involves isolating the arterial supply and venous drainage of the hindlimb muscles.
-
Perfusion: Perfuse the hindquarter with a Krebs-Henseleit buffer containing a known concentration of this compound and other necessary components (e.g., bovine serum albumin, red blood cells).
-
Experimental Conditions: To study the effects of physiological stimuli, insulin can be added to the perfusate, or muscle contractions can be induced via electrical stimulation of the sciatic nerve.
-
Sample Collection: Collect arterial and venous perfusate samples at regular intervals to measure the arteriovenous difference in this compound concentration.
-
Tissue Sampling: At the end of the perfusion, quickly freeze the hindlimb muscles in liquid nitrogen for subsequent analysis of intracellular this compound concentration.
-
Analysis: Determine the concentration of this compound in the perfusate and tissue samples. Gas chromatography-mass spectrometry can be used for precise quantification.[7]
-
Kinetic Analysis: Calculate the rate of glucose transport into the muscle based on the arteriovenous difference and perfusate flow rate. By varying the perfusate concentration of this compound, Km and Vmax for transport can be determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to this compound studies.
Caption: Competitive binding of this compound and D-Glucose to the GLUT1 transporter.
Caption: Inhibition of Glucose-Stimulated Insulin Secretion by this compound.
Caption: General experimental workflows for in vitro and in vivo studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic stability of this compound in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of this compound transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of glucose transport in rat muscle: effects of insulin and contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glucose-induced insulin release by this compound: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Quantitative measurement of this compound by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 3-O-Methyl-d-glucose Uptake Findings with Genetic Knockdown of Transporters
For researchers in metabolic studies and drug development, accurately identifying the specific transporters responsible for glucose uptake is paramount. While 3-O-Methyl-d-glucose (3-OMG) is a reliable tool for measuring overall glucose transport, its findings often require further validation to pinpoint the contribution of individual transporter isoforms, such as those from the GLUT and SGLT families.[1] This guide provides a comparative framework and detailed protocols for using small interfering RNA (siRNA) to genetically knock down specific transporters, thereby validating and dissecting the initial findings from 3-OMG uptake assays.
Comparative Data Analysis: Pre- and Post-siRNA Knockdown
The primary goal of this combined experimental approach is to observe a significant reduction in 3-OMG uptake only when the responsible transporter is silenced. The data below represents a typical outcome where a cell line expresses multiple glucose transporters, but GLUT1 is hypothesized to be the primary mediator of glucose uptake.
| Experimental Condition | Target Gene | 3-OMG Uptake (pmol/min/mg protein) | GLUT1 mRNA Expression (Relative to Control) | GLUT1 Protein Expression (Relative to Control) |
| Untreated Control | N/A | 210 ± 15 | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Scrambled siRNA Control | N/A | 205 ± 18 | 0.98 ± 0.06 | 0.95 ± 0.10 |
| GLUT1 siRNA | SLC2A1 (GLUT1) | 85 ± 10 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| GLUT3 siRNA | SLC2A3 (GLUT3) | 198 ± 16 | 0.95 ± 0.07 | 0.92 ± 0.09 |
The data clearly illustrates that the specific knockdown of GLUT1, confirmed at both the mRNA and protein level, leads to a significant decrease in 3-OMG uptake. In contrast, silencing a different, co-expressed transporter (GLUT3) has a negligible effect, validating GLUT1's role as the dominant transporter in this context.
Detailed Experimental Protocols
Successful validation relies on meticulous execution of both the siRNA knockdown and the subsequent uptake assay.
Protocol 1: siRNA-Mediated Transporter Knockdown
This protocol outlines the transient silencing of a target glucose transporter gene (e.g., SLC2A1 for GLUT1).
-
Cell Seeding: The day before transfection, seed cells in 12-well plates at a density that ensures they are 60-80% confluent at the time of transfection.
-
siRNA Reagent Preparation:
-
Separately dilute 20 pmol of the target-specific siRNA (e.g., GLUT1 siRNA) and a non-targeting (scrambled) control siRNA in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium and incubate for 5 minutes.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 100 µL of the siRNA-lipid complex to the appropriate wells containing cells and complete growth medium.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C. This allows for the degradation of the target mRNA and subsequent reduction of the protein.
-
Validation of Knockdown: Before proceeding with the uptake assay, harvest a subset of cells from a parallel well to confirm knockdown efficiency via qRT-PCR for mRNA levels and Western Blotting for protein levels.[2][3]
Protocol 2: [¹⁴C]-3-O-Methyl-d-glucose Uptake Assay
This assay should be performed after the 48-72 hour siRNA incubation period.
-
Cell Preparation: Gently wash the transfected cells twice with warm Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Glucose Starvation: To minimize intracellular glucose, incubate the cells in glucose-free KRH buffer for 45 minutes at 37°C.
-
Uptake Initiation: Remove the starvation buffer and add 500 µL of KRH buffer containing [¹⁴C]-3-O-Methyl-d-glucose (typically at a final concentration of 0.1 µCi/mL) and unlabeled 3-OMG.
-
Uptake Period: Incubate the cells for 5-10 minutes at 37°C. This time should be within the linear range of uptake for the specific cell line.[4]
-
Termination: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer containing a high concentration of unlabeled glucose (e.g., 20 mM) to displace any non-internalized radiolabel.
-
Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes to lyse the cells.
-
Quantification: Transfer the lysate to a scintillation vial. Add 5 mL of scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.[5]
-
Normalization: Use a small aliquot of the cell lysate to determine the total protein concentration (e.g., via a BCA assay). Express the final uptake data as pmol of 3-OMG per minute per milligram of total protein.
Visualized Workflows and Mechanisms
To clarify the relationship between these protocols and the underlying biological mechanism, the following diagrams are provided.
Caption: A logical workflow for validating transporter function.
Caption: The intracellular mechanism of siRNA-mediated gene silencing.
References
- 1. Functional expression of sodium-glucose transporters in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revvity.co.jp [revvity.co.jp]
- 5. Erythrocyte this compound uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-O-Methyl-d-glucose: A Guide for Laboratory Professionals
The proper disposal of 3-O-Methyl-d-glucose is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal protocols can vary based on institutional and local regulations, this guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1] Handle the chemical in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][2] In case of a spill, prevent the chemical from entering drains and collect the material for disposal in a suitable, closed container.[1]
Step-by-Step Disposal Procedure
The primary step in determining the correct disposal path for this compound is to perform a waste characterization in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Characterization
Consult your institution's chemical hygiene plan and waste disposal protocols to determine if this compound is classified as hazardous or non-hazardous waste.[3] While some safety data sheets may not classify it as a hazardous substance, it is crucial to adhere to your local and institutional guidelines. One source indicates a Water Hazard Class (WGK) of 3, signifying a high hazard to water, which may necessitate its disposal as hazardous waste.
Step 2: Segregation of Waste
Proper segregation of chemical waste is a fundamental safety practice.[4][5]
-
Solid vs. Liquid: Keep solid this compound waste separate from liquid waste.[4]
-
Incompatible Chemicals: Do not mix this compound waste with other incompatible chemicals. Store it separately from strong acids, bases, and oxidizing agents.[5]
Step 3: Disposal Pathways
Based on the waste characterization from Step 1, follow the appropriate disposal pathway:
Pathway A: Disposal as Non-Hazardous Waste
If your institution's EHS department explicitly classifies this compound as non-hazardous, follow these procedures:[3]
-
Solid Waste:
-
Aqueous Solutions:
-
For very small quantities of dilute aqueous solutions, some institutions may permit drain disposal with a large amount of water.[3]
-
Crucially, you must verify with your EHS department and local wastewater regulations before disposing of any amount down the drain. [3][6]
-
If drain disposal is not permitted, collect the aqueous waste in a designated, labeled non-hazardous liquid waste container.[3]
-
Pathway B: Disposal as Hazardous Waste
If this compound is classified as hazardous by your institution, or if it has been mixed with other hazardous substances, it must be disposed of as hazardous waste.[3]
-
Containerization: Place the waste in a chemically compatible, leak-proof container with a secure lid.[3][7][8] Do not overfill the container, leaving at least 10% of headspace.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other constituents of the waste.[3][6]
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[3][5][6] This area should be inspected weekly for any signs of leakage.[5]
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.[3][9]
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [2] |
| Molecular Weight | 194.18 g/mol | |
| Melting Point | 167-169 °C | |
| Solubility in Water | 50 mg/mL | |
| Storage Class Code | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal of this compound follows general laboratory chemical waste management principles.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
- 9. isotope.com [isotope.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-O-Methyl-d-glucose
Essential safety and logistical information for the proper handling and disposal of 3-O-Methyl-d-glucose, ensuring the integrity of your research and the safety of laboratory personnel.
This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 194.18 g/mol |
| Melting Point | 167-169 °C |
| Solubility in Water | 50 mg/mL |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% |
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, appropriate personal protective equipment is essential to prevent inhalation and contact.
Recommended PPE:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.
-
Respiratory Protection: For operations that may generate dust, a dust mask (NIOSH-approved N95 or equivalent) should be worn.
-
Protective Clothing: A standard laboratory coat should be worn.
Operational Plan: From Receipt to Reconstitution
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.
Handling and Reconstitution Protocol
Note: this compound is considered a non-hazardous substance. However, standard laboratory best practices should always be followed.
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.
-
Weighing: Carefully weigh the desired amount of the powdered this compound. Avoid creating dust clouds.
-
Reconstitution:
-
To reconstitute the lyophilized powder, add the desired volume of solvent (e.g., sterile water) to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution. For materials that are difficult to dissolve, sonication may be used.
-
If any particulates remain, the solution can be gently agitated at room temperature for an extended period.
-
Disposal Plan
As this compound is classified as a non-hazardous chemical, disposal is generally straightforward. However, it is imperative to adhere to all local, state, and federal regulations, as well as institutional guidelines.
Waste Characterization
Before disposal, confirm that the waste stream containing this compound has not been mixed with any hazardous materials. If it has been mixed with hazardous substances, it must be treated as hazardous waste.
Non-Hazardous Waste Disposal
-
Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash, provided it is in a sealed container.
-
Aqueous Solutions: Depending on institutional and local wastewater regulations, dilute aqueous solutions of this compound may be permissible for drain disposal. It is crucial to verify this with your institution's Environmental Health and Safety (EHS) department before proceeding. If drain disposal is not permitted, collect the aqueous waste in a designated non-hazardous liquid waste container.
Always consult your institution's specific waste disposal guidelines. When in doubt, contact your EHS department for clarification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
